3-Keto petromyzonol
Description
Properties
IUPAC Name |
(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(5-4-10-25)17-6-7-18-22-19(13-21(28)24(17,18)3)23(2)9-8-16(26)11-15(23)12-20(22)27/h14-15,17-22,25,27-28H,4-13H2,1-3H3/t14?,15?,17?,18?,19?,20?,21?,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLORKLFLMTHHY-RJQVRNMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCCO)C1CCC2[C@@]1(C(CC3[C@H]2C(CC4[C@@]3(CCC(=O)C4)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biosynthesis of 3-Keto Petromyzonol: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Keto petromyzonol (B13829) is a potent sex pheromone released by sexually mature male sea lampreys (Petromyzon marinus) to attract ovulating females. As a bile acid derivative, its biosynthesis is intricately linked to the cholesterol metabolism of the organism. This technical guide provides a comprehensive overview of the known and putative steps in the biosynthetic pathway of 3-keto petromyzonol, consolidating available quantitative data and detailing key experimental protocols. This document is intended to serve as a valuable resource for researchers in the fields of chemical ecology, endocrinology, and drug development, particularly those interested in novel pest control strategies or the evolution of steroidogenic pathways.
Introduction
The sea lamprey, a jawless vertebrate, has a unique life cycle that relies heavily on chemical communication. Among the array of semiochemicals it employs, this compound sulfate (B86663) (3kPZS) stands out as the primary component of the male sex pheromone. The biosynthesis of this C24 bile acid derivative occurs in the liver and represents a specialized branch of steroid metabolism. Understanding this pathway is crucial for developing targeted methods to control invasive sea lamprey populations and offers insights into the evolution of bile acid diversity and function in vertebrates.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound originates from cholesterol and proceeds through a series of enzymatic modifications, including hydroxylation, side-chain cleavage, sulfonation, and oxidation. While the complete enzymatic cascade has not been fully elucidated, key steps and precursor molecules have been identified.
The proposed pathway begins with the conversion of cholesterol to petromyzonol (PZ), a C24 bile alcohol. This process is initiated by the rate-limiting enzyme in bile acid synthesis, Cholesterol 7α-hydroxylase (Cyp7A1)[1]. Subsequent hydroxylation events at positions C12 and C24, and the shortening of the cholesterol side chain, are catalyzed by a series of cytochrome P450 enzymes and other hydroxylases that are yet to be specifically characterized in sea lamprey.
Once petromyzonol is synthesized, it undergoes sulfonation at the C24 position to form petromyzonol sulfate (PZS). This reaction is catalyzed by the enzyme petromyzonol sulfotransferase (PZ-SULT)[2]. PZS is a key intermediate and also functions as a migratory pheromone component in larval sea lamprey.
The final step in the biosynthesis of the active sex pheromone is the oxidation of the 3α-hydroxyl group of PZS to a keto group, yielding this compound sulfate (3kPZS). This conversion is presumed to be carried out by a specific 3α-hydroxysteroid dehydrogenase (3α-HSD), though the specific enzyme responsible in sea lamprey has not yet been definitively identified.
Pathway Visualization
The following diagram illustrates the proposed biosynthetic pathway of this compound.
Quantitative Data
The biosynthesis of this compound is a dynamic process influenced by the developmental stage and sex of the sea lamprey. The following tables summarize key quantitative data related to the pathway.
Table 1: Petromyzonol Sulfotransferase (PZ-SULT) Activity
| Life Stage | Tissue | Enzyme Activity (pmol/min/mg tissue) | Reference |
| Larvae | Liver | 3.32 | [2] |
| Juvenile | Liver | 0.355 | [2] |
Table 2: Substrate Specificity of Petromyzonol Sulfotransferase (PZ-SULT)
| Substrate (5α-cholane configuration) | Relative Activity (%) | Reference |
| Petromyzonol (PZ) | 100 | [2] |
| 3-Keto-Petromyzonol | ~85 |
Note: The enzyme shows a strong preference for 5α-cholane substrates and is inactive towards 5β-cholane analogs.
Table 3: Concentrations of Key Bile Acids in Sea Lamprey Tissues
| Compound | Life Stage | Tissue | Concentration | Reference |
| Petromyzonol Sulfate (PZS) | Larvae | Gall Bladder | 127.40 µg/g body mass | |
| This compound Sulfate (3kPZS) | Spermiating Male | Water | Variable release rates |
Experimental Protocols
Petromyzonol Sulfotransferase (PZ-SULT) Enzyme Assay
This protocol is adapted from the methodology used to characterize PZ-SULT activity in sea lamprey liver extracts.
Objective: To measure the enzymatic activity of PZ-SULT by quantifying the formation of radiolabeled petromyzonol sulfate.
Materials:
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Sea lamprey liver tissue
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Homogenization buffer (e.g., Tris-HCl buffer, pH 8.0, containing protease inhibitors)
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Substrate: Petromyzonol (PZ)
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Cofactor: [³⁵S]3'-phosphoadenosine 5'-phosphosulfate ([³⁵S]PAPS)
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Reaction buffer (e.g., Tris-HCl, pH 8.0, containing MgCl₂)
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Scintillation cocktail
-
Scintillation counter
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Thin-layer chromatography (TLC) plates (silica gel)
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TLC developing solvent (e.g., chloroform:methanol:water)
Procedure:
-
Enzyme Preparation: Homogenize sea lamprey liver tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant), which contains the soluble PZ-SULT enzyme.
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Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, a known concentration of petromyzonol, and the liver cytosolic extract.
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Initiation of Reaction: Start the enzymatic reaction by adding a defined amount of [³⁵S]PAPS to the reaction mixture.
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Incubation: Incubate the reaction mixture at the optimal temperature for PZ-SULT (typically 22-37°C) for a specific period (e.g., 10-30 minutes).
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Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., ice-cold ethanol (B145695) or by heat inactivation).
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Separation of Product: Separate the radiolabeled product (PZS) from the unreacted [³⁵S]PAPS using thin-layer chromatography (TLC).
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Quantification: Scrape the portion of the TLC plate corresponding to PZS and quantify the radioactivity using a scintillation counter.
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Calculation of Activity: Calculate the enzyme activity based on the amount of product formed per unit time per milligram of protein.
Workflow Diagram:
Analysis of this compound and Related Bile Acids by UPLC-MS/MS
This protocol outlines a general procedure for the sensitive and specific quantification of this compound and its precursors in biological samples, based on established methods for sea lamprey bile acids.
Objective: To identify and quantify this compound and other bile acids in sea lamprey tissues or water samples.
Instrumentation:
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Ultra-Performance Liquid Chromatography (UPLC) system
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Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Materials:
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Biological sample (e.g., liver tissue, plasma, or water conditioned with lamprey)
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Internal standards (e.g., deuterated bile acids)
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Extraction solvent (e.g., acetonitrile (B52724) or methanol)
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Solid-phase extraction (SPE) cartridges (optional, for sample cleanup and concentration)
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UPLC column (e.g., C18 reversed-phase)
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Mobile phases (e.g., water and acetonitrile/methanol with additives like formic acid or ammonium (B1175870) acetate)
Procedure:
-
Sample Preparation:
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For tissue samples, homogenize in an appropriate solvent and add an internal standard. Precipitate proteins (e.g., with cold acetonitrile) and centrifuge to collect the supernatant.
-
For water samples, add an internal standard and perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.
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UPLC Separation:
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Inject the prepared sample extract onto the UPLC system.
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Separate the bile acids using a reversed-phase column with a gradient elution program. The mobile phase composition is gradually changed to elute compounds based on their hydrophobicity.
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MS/MS Detection:
-
The eluent from the UPLC is introduced into the ESI source of the mass spectrometer.
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Set the mass spectrometer to operate in negative ion mode, as bile acids readily form negative ions.
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Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the molecular ion of the target bile acid) and a specific product ion that is formed upon fragmentation in the collision cell. This provides high selectivity and sensitivity.
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Data Analysis:
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Identify and quantify the target bile acids by comparing their retention times and MRM transitions to those of authentic standards.
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Use the internal standard to correct for variations in sample preparation and instrument response.
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Logical Relationship Diagram:
Conclusion and Future Directions
The biosynthesis of this compound is a specialized metabolic pathway in the sea lamprey that produces a vital chemical cue for reproduction. While the main steps of the pathway have been outlined, from cholesterol to the final sulfated and oxidized product, significant research is still needed to identify and characterize the specific enzymes responsible for the hydroxylation and dehydrogenation steps. Future research employing transcriptomics, proteomics, and heterologous expression of candidate enzymes will be instrumental in filling these knowledge gaps. A complete understanding of this pathway will not only advance our knowledge of vertebrate endocrinology and chemical ecology but also pave the way for the development of novel, species-specific methods for controlling invasive sea lamprey populations in the Great Lakes and other affected ecosystems.
References
3-Keto petromyzonol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Keto petromyzonol (B13829), a key bile acid derivative that functions as a sex pheromone in the sea lamprey (Petromyzon marinus). This document outlines its chemical structure, physicochemical properties, biological activity, and its role in the neuroendocrine system, making it a valuable resource for researchers in chemical ecology, neurobiology, and drug development.
Chemical Structure and Properties
3-Keto petromyzonol is a C24 bile acid, a derivative of petromyzonol. Its chemical name is (5α,7α,12α)-7,12,24-Trihydroxy-cholan-3-one.[1] The biologically active form is often the sulfated conjugate, this compound sulfate (B86663) (3kPZS), which plays a crucial role as a sex pheromone.[2][3][4][5] The sulfate group enhances water solubility and specificity for its olfactory receptor.
Chemical Identifiers:
-
IUPAC Name: (4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentan-1-ol
-
CAS Number: 359436-56-9
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₄₀O₄ | |
| Molecular Weight | 392.57 g/mol | |
| Melting Point | 173-175 °C | |
| Boiling Point | 543.7 °C at 760 mmHg | |
| Flash Point | 296.7 °C | |
| Density | 1.130 g/cm³ | |
| Vapor Pressure | 4.34E-14 mmHg at 25°C | |
| LogP | 3.56 | |
| Solubility | Chloroform (Slightly, Heated), DMSO (Slightly) | |
| Storage Temperature | -20°C Freezer |
Biological Activity and Mechanism of Action
This compound, primarily in its sulfated form (3kPZS), is a potent sex pheromone released by spermiating male sea lampreys. It serves as a chemoattractant, guiding ovulating females to nesting sites to synchronize spawning. This pheromone is synthesized in the liver, released through the gills, and is detectable by females at concentrations as low as 10⁻¹² M.
The mechanism of action involves the binding of 3kPZS to specific G protein-coupled olfactory receptors in the female sea lamprey's olfactory epithelium. This binding event initiates a signal transduction cascade that ultimately modulates the synthesis and release of gonadotropin-releasing hormone (GnRH). This, in turn, influences the hypothalamic-pituitary-gonadal (HPG) axis, priming the neuroendocrine system for reproduction. The specificity of this interaction is highlighted by the fact that minor structural modifications to the 3kPZS molecule can significantly alter or even antagonize the behavioral response.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are proprietary and not publicly available. However, the literature describes several key experimental assays used to characterize its biological activity.
a) Electro-Olfactogram (EOG) Recordings: This electrophysiological technique is used to measure the response of the olfactory epithelium to 3kPZS and its analogs.
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Objective: To determine the sensitivity and specificity of the olfactory sensory neurons to the pheromone.
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Methodology:
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An adult female sea lamprey is anesthetized and immobilized.
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The olfactory chamber is exposed and continuously perfused with a saline solution.
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A recording electrode is placed on the surface of the olfactory epithelium, with a reference electrode placed on nearby non-sensory tissue.
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Pulses of the test odorant (e.g., 3kPZS dissolved in saline) are introduced into the perfusing solution.
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The summed generator potential of the responding olfactory sensory neurons is recorded as a negative voltage deflection, the magnitude of which is proportional to the stimulus intensity.
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b) Two-Choice Flume Behavioral Assays: This assay is used to assess the chemoattractant or repellent properties of 3kPZS.
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Objective: To determine if ovulating female sea lampreys are attracted to, are neutral to, or avoid a water source containing 3kPZS.
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Methodology:
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A two-choice maze or flume is set up with a constant flow of water.
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An ovulating female sea lamprey is introduced into the downstream end of the flume.
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One side of the flume is scented with a control solution (e.g., saline), while the other side is scented with the experimental solution (e.g., 10⁻¹² M 3kPZS).
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The movement of the female is tracked over a set period.
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Preference is determined by the amount of time the female spends in the scented side of the flume and the number of entries into that side. Search behaviors, such as increased swimming activity, are also noted.
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Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the biological pathway of this compound sulfate and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of this compound sulfate from male release to female behavioral response.
Caption: Experimental workflow for evaluating the biological activity of this compound sulfate.
References
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
3-Keto petromyzonol as a component of sea lamprey sex pheromone
An In-depth Technical Guide on 3-Keto Petromyzonol (B13829) Sulfate (B86663) (3kPZS) as a Component of the Sea Lamprey Sex Pheromone
Introduction
The sea lamprey (Petromyzon marinus), a primitive, jawless fish, has been a significant invasive species in the Laurentian Great Lakes, contributing to the decline of native fish populations.[1] Effective control of sea lamprey populations is a critical ecological and economic goal. A promising avenue for control lies in the manipulation of their sophisticated chemical communication system, which governs crucial life-cycle events such as migration and reproduction.[2][3]
Mature male sea lampreys release a multi-component sex pheromone that attracts ovulating females to their nests for spawning.[2] The primary and most potent component of this pheromone is 7α, 12α, 24-trihydroxy-5α-cholan-3-one-24-sulfate, commonly known as 3-keto petromyzonol sulfate (3kPZS).[4] This bile acid derivative is synthesized in the liver and released through the gills of spermiating males. 3kPZS is not only a powerful attractant for spawning-ready females but also a key modulator of the neuroendocrine system in both sexes, priming them for reproduction. This technical guide provides a comprehensive overview of the biosynthesis, physiological effects, and experimental investigation of 3kPZS, targeting researchers, scientists, and professionals in drug development and pest management.
Biosynthesis and Release of 3kPZS
3kPZS is a sulfated bile alcohol, a derivative of cholesterol metabolism. In mature male sea lampreys, its synthesis is a multi-step process occurring primarily in the liver. The immediate precursor to 3kPZS is petromyzonol sulfate (PZS). The transformation from PZS to 3kPZS is a critical step in the production of the active male sex pheromone. Once synthesized, 3kPZS is transported via the bloodstream to the gills, from where it is released into the water to form a pheromone plume.
Physiological Effects and Signaling
The detection of 3kPZS by the sea lamprey's highly sensitive olfactory system triggers a cascade of behavioral and physiological responses. In ovulating females, 3kPZS elicits potent attraction, inducing upstream swimming towards the pheromone source, which is typically a nesting male.
In male lampreys, 3kPZS acts as a primer pheromone, synchronizing sexual maturation and pheromone release within the population. Detection of 3kPZS by the olfactory organ stimulates the synthesis and release of lamprey gonadotropin-releasing hormone (lGnRH). Circulating lGnRH then acts on the testes to promote steroidogenesis, leading to the production of 15α-hydroxyprogesterone (15α-P), which in turn induces spermatogenesis. Furthermore, 15α-P travels to the liver and gills, creating a positive feedback loop that enhances the synthesis and release of 3kPZS.
Quantitative Data on 3kPZS
The following tables summarize key quantitative data related to the production and activity of 3kPZS.
| Parameter | Value | Reference(s) |
| Release Rate by Males | ||
| Average Release Rate | ~0.5 mg/h | |
| Mass-Adjusted Release | Decreases with increasing male body mass | |
| Olfactory Sensitivity (EOG) | ||
| Detection Threshold | ~10-12 M to 10-10 M | |
| Behavioral Response | ||
| Effective Concentration (in-stream) | 10-14 M to 10-11 M | |
| Application in Trapping | ||
| Increase in Trap Capture Rates | Up to 53% | |
| Increase in Lampreys Captured | Up to 113% more than un-baited traps |
Experimental Protocols
The identification and characterization of 3kPZS have been achieved through a multi-disciplinary approach known as bioassay-guided fractionation.
Pheromone Collection and Extraction
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Objective: To isolate pheromone components from water conditioned by sexually mature male sea lampreys.
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Methodology:
-
Hold spermiating male sea lampreys in tanks with a continuous flow of water for a set period (e.g., 2-4 hours).
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Pass the conditioned water through a column containing an adsorbent resin, such as Amberlite XAD7HP. This resin effectively binds the pheromonal compounds.
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Elute the bound compounds from the resin using a solvent, typically methanol (B129727) or ethanol.
-
Concentrate the eluate under reduced pressure to obtain a crude extract for further fractionation.
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Chemical Analysis and Quantification
-
Objective: To identify, characterize, and quantify 3kPZS in the extracted samples.
-
Methodology:
-
Fractionation: Subject the crude extract to High-Performance Liquid Chromatography (HPLC) to separate it into individual fractions.
-
Identification: Analyze the fractions using spectrometric and spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the molecular weight and elucidate the chemical structure of the compounds.
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Quantification: Develop a sensitive quantification method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This allows for the measurement of 3kPZS concentrations in both laboratory and natural water samples with a high degree of accuracy and a low limit of detection (e.g., 0.1 ng/mL).
-
Electro-olfactogram (EOG) Recording
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Objective: To measure the electrical response of the olfactory epithelium to 3kPZS and other compounds, determining olfactory sensitivity.
-
Methodology:
-
Animal Preparation: Anesthetize an adult sea lamprey and secure it in a holder. Continuously supply aerated water over the gills for respiration.
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Electrode Placement: Expose the olfactory epithelium and place a recording electrode on its surface. Place a reference electrode elsewhere on the head.
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Stimulus Application: Deliver precise concentrations of the test compound (e.g., 3kPZS) dissolved in water to the olfactory epithelium via a delivery pipette. A blank water control and a standard odorant (e.g., 10-5 M L-arginine) are used for comparison.
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Data Recording: Record the voltage changes (EOG response) from the olfactory epithelium upon stimulation. The magnitude of the response correlates with the potency of the odorant.
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Behavioral Assays
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Objective: To determine the behavioral response (attraction or repulsion) of sea lampreys to 3kPZS.
-
Methodology (Two-Choice Maze):
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Apparatus: Use a two-choice maze or flume, which is a tank that splits the water flow into two parallel channels before rejoining.
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Acclimation: Place an ovulating female lamprey in the downstream portion of the maze and allow it to acclimate.
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Odor Application: Introduce the test odorant (e.g., synthetic 3kPZS at a specific concentration) into one randomly chosen channel (the treatment arm) and a control (solvent only) into the other.
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Observation: Record the lamprey's behavior, noting the amount of time spent in each channel and the number of entries into each arm.
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Analysis: A statistically significant preference for the treatment arm indicates attraction. This can be validated in natural stream settings to confirm the function of the pheromone in a more complex environment.
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Application in Sea Lamprey Control
The potent attractive properties of 3kPZS make it a valuable tool for the integrated management of invasive sea lampreys. Synthetic 3kPZS has been registered by the U.S. Environmental Protection Agency (EPA) as the first vertebrate pheromone biopesticide. Its primary applications include:
-
Pheromone-Baited Trapping: Using 3kPZS as bait in traps can significantly increase the capture rate of mature, migrating females, thereby removing them from the breeding population.
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Behavioral Manipulation: The release of 3kPZS in streams can be used to lure lampreys into specific areas where they can be more easily trapped or where lampricide application is more effective. It can also be used to disrupt natural mating by creating false pheromone trails.
Conclusion
This compound sulfate is a cornerstone of chemical communication in the sea lamprey, functioning as the primary component of the male sex pheromone. It orchestrates complex reproductive behaviors and physiological priming essential for successful spawning. A thorough understanding of its biosynthesis, signaling pathways, and ecological function has paved the way for its innovative use as an environmentally benign biopesticide. Continued research into the full composition of the sea lamprey pheromone blend and the synergistic effects of its minor components will further enhance the efficacy of pheromone-based control strategies, providing a targeted and sustainable method for managing this invasive species.
References
- 1. Protocol for monitoring and analyzing pheromone-mediated behavioral response of sea lamprey in a natural system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Evolution and Function of Sea Lamprey Pheromone Components - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Neuroendocrine Effects of 3-Keto Petromyzonol Sulfate: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals December 2025
Executive Summary
3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS) is a potent bile acid derivative functioning as a primary male sex pheromone in the sea lamprey (Petromyzon marinus). This molecule is a critical chemical signal that orchestrates reproductive physiology and behavior through a sophisticated neuroendocrine cascade. Upon olfactory detection by conspecifics, 3kPZS initiates a signaling pathway through the hypothalamic-pituitary-gonadal (HPG) axis, modulating hormone levels, influencing neurotransmitter systems, and accelerating sexual maturation. This guide provides a comprehensive overview of the mechanisms of action of 3kPZS, detailed experimental protocols for its study, and quantitative data on its physiological effects, offering a foundational resource for research in fish endocrinology, neurobiology, and chemical ecology.
Introduction to 3-Keto Petromyzonol Sulfate (3kPZS)
This compound sulfate is a steroid-like molecule and a key component of the pheromone plume released by spermiating male sea lampreys.[1] It serves a dual function as both a "releaser" pheromone, eliciting immediate behavioral responses, and a "primer" pheromone, inducing long-term physiological changes.[2] Synthesized in the liver and released from the gills, 3kPZS guides ovulating females to nesting sites and synchronizes reproductive readiness within a population.[3][4] Its high potency, with behavioral effects observed at concentrations as low as 10⁻¹² M, underscores its significance in lamprey life cycles and its potential as a tool for controlling invasive lamprey populations.[5]
Mechanism of Action: The Neuroendocrine Cascade
The physiological effects of 3kPZS are mediated through the central nervous system, beginning with its detection by olfactory sensory neurons. This initial stimulus triggers a cascade that directly influences the master regulator of reproduction, the hypothalamic-pituitary-gonadal (HPG) axis.
Olfactory Detection and Central Processing
Detection of 3kPZS by the olfactory organ leads to the activation of specific neural pathways that converge on the hypothalamus. This input stimulates the synthesis and release of lamprey gonadotropin-releasing hormone (lGnRH), a key neuropeptide that governs the HPG axis. Furthermore, 3kPZS exposure has been shown to modulate the brain's serotonin (B10506) (5-HT) system in a sexually dimorphic manner, suggesting an influence on mood and behavior-gating circuits. In females, 3kPZS increases serotonin in the forebrain while decreasing it in the brainstem, a pattern not observed in males.
Activation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis
The release of lGnRH into the bloodstream acts on the pituitary gland, which in turn stimulates the gonads. In males, this leads to steroidogenesis in the testes, marked by a significant increase in the synthesis of 15α-hydroxyprogesterone (15α-P). This steroid hormone is crucial for inducing spermatogenesis. The pheromonal signal thus primes the reproductive system of immature lampreys, accelerating their sexual maturation and ensuring reproductive synchrony.
Quantitative Data on Neuroendocrine Effects
Exposure to 3kPZS elicits measurable, sex-dependent changes in steroid hormone levels and gene expression. The following tables summarize key quantitative findings from studies on pre-spawning and sexually immature sea lampreys.
Table 1: Hormonal Response to 3kPZS Exposure
| Sex/Maturity Stage | Hormone | Exposure Details | Result | Reference |
| Preovulatory Females (POF) | Androstenedione (Gonadal) | 4h exposure | Decrease | |
| Preovulatory Females (POF) | Progesterone (Gonadal) | 4h exposure | Increase | |
| Preovulatory Females (POF) | Estradiol (Plasma) | 4h exposure | Increase | |
| Preovulatory Females (POF) | 15α-Hydroxyprogesterone (Plasma & Gonadal) | 4h exposure | Increase | |
| Prespermiating Males (PSM) | 15α-Hydroxyprogesterone (Plasma) | 4h exposure | Depletion | |
| Spermiating Males (SM) | 15α-Hydroxyprogesterone (Plasma) | 4h exposure | Increase | |
| Immature Males & Females | 15α-Hydroxyprogesterone (Plasma) | Not specified | Increase (more pronounced in males) | |
| Males (PSM & SM) | Androstenedione, Progesterone, Estradiol | 4h exposure | No significant effect | |
| Both Sexes | Testosterone (Plasma) | 4h exposure | No change |
Table 2: Neurological and Gene Expression Response to 3kPZS Exposure
| Sex/Maturity Stage | Target | Exposure Details | Result | Reference |
| Adult Females | Serotonin (5-HT) - Forebrain | 2h exposure to 10⁻¹⁰ M 3kPZS | Increase | |
| Adult Females | Serotonin (5-HT) - Brainstem | 2h exposure to 10⁻¹⁰ M 3kPZS | Decrease | |
| Adult Males | Serotonin (5-HT) - Forebrain/Brainstem | 2h exposure to 10⁻¹⁰ M 3kPZS | Not detected / No effect | |
| Immature Animals | lGnRH-I, lGnRH-III, Jun, JNK (Brain Gene Expression) | Not specified | Increase | |
| Immature Animals | lGnRH Peptide (Forebrain) | Not specified | Increase |
Experimental Protocols
Standardized protocols are essential for reproducible research into the effects of 3kPZS. Below are summaries of common methodologies.
Animal Handling and Acclimation
-
Collection and Housing : Adult sea lampreys are typically trapped during their upstream reproductive migration. They are housed in large flow-through tanks with water sourced from natural bodies like Lake Huron, maintained at ambient temperatures (7°C–20°C) and sufficient aeration (>8 mg/L dissolved oxygen).
-
Sex Separation : Males and females are kept in separate tanks to prevent unintended pheromonal exposure.
-
Acclimation : Prior to experimentation, fish are acclimated to laboratory conditions. For behavioral assays in natural streams, tagged females may be acclimated in release cages for at least 2 hours.
Pheromone Exposure Paradigm
-
Stock Solution Preparation : Synthetic 3kPZS is dissolved in a solvent such as methanol (B129727) to create a concentrated stock solution.
-
Working Solution : The stock solution is diluted with water (e.g., reconstituted hard water or river water) to achieve the desired final concentration (e.g., 10⁻¹⁰ M). A vehicle control group (water with methanol only) is always included.
-
Administration : The pheromone can be administered directly to the holding tanks for static exposure or introduced into a natural system using a peristaltic pump for behavioral tracking studies. Exposure durations typically range from 2 to 4 hours for hormonal and neurological studies.
Sample Collection and Analysis
-
Tissue and Blood Collection : Following exposure, fish are anesthetized. Blood is collected via caudal puncture for plasma analysis. Brain, gonad, and liver tissues are dissected, flash-frozen in liquid nitrogen, and stored at -80°C.
-
Hormone Quantification : Steroid hormones are extracted from plasma and gonad homogenates. Quantification is performed using highly sensitive methods like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), which allows for the detection of low-level hormones.
-
Gene Expression Analysis : RNA is extracted from brain tissue. Real-time quantitative polymerase chain reaction (qPCR) is used to measure the expression levels of target genes like lGnRH and its associated signaling molecules (Jun, JNK).
-
Neurotransmitter Analysis : Brain regions (e.g., forebrain, brainstem) are dissected and analyzed for neurotransmitter content using high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
Conclusion and Future Directions
This compound sulfate is a powerful modulator of the fish neuroendocrine system, acting as a key signal for reproductive timing and success in sea lampreys. Research has clearly established its role in activating the HPG axis, leading to profound changes in steroid hormone profiles, gene expression, and ultimately, physiology and behavior. The detailed mechanisms, particularly the specific receptors and intracellular signaling pathways, remain areas of active investigation. Future research should focus on molecular cloning of the 3kPZS olfactory receptors and further elucidating the sexually dimorphic neural circuits that translate this chemical signal into divergent physiological and behavioral outcomes. Understanding these pathways not only advances our knowledge of vertebrate endocrinology but also enhances the development of pheromone-based technologies for managing invasive species.
References
- 1. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Integrative Neuro-Endocrine Pathways in the Control of Reproduction in Lamprey: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Olfactory Reception of 3-Keto Petromyzonol in Petromyzon marinus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sea lamprey, Petromyzon marinus, a basal vertebrate, possesses a highly sensitive and specific olfactory system that plays a critical role in mediating essential behaviors such as migration and reproduction. A key component of the male sea lamprey's pheromone bouquet is 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS), a bile acid derivative that attracts ovulating females.[1][2] This technical guide provides an in-depth overview of the molecular and physiological mechanisms underlying the olfactory reception of 3kPZS in Petromyzon marinus. It details the experimental protocols used to characterize this interaction, presents quantitative data on receptor activation and olfactory responses, and illustrates the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in the fields of sensory biology, neuroethology, and for professionals engaged in the development of novel pest control strategies targeting this invasive species.
Introduction
The sea lamprey's reliance on chemical communication presents a unique opportunity for the development of targeted control methods. The identification of 3kPZS as a potent sex pheromone has spurred research into its mechanism of action, with the goal of exploiting this knowledge for population control.[1][2] Understanding the intricacies of 3kPZS reception, from the initial binding to a specific receptor to the downstream neuronal signaling and ultimately, the behavioral response, is paramount for the design of effective chemosensory-based control agents. This guide synthesizes the current knowledge on the olfactory reception of 3kPZS in Petromyzon marinus, focusing on the core molecular and physiological aspects.
The Olfactory Receptors for 3-Keto Petromyzonol
Recent studies have successfully identified and deorphanized two highly related odorant receptors, OR320a and OR320b , as the specific receptors for 3kPZS in the sea lamprey.[1] These receptors belong to the G-protein coupled receptor (GPCR) superfamily and are expressed in the olfactory epithelium.
Functional Characterization
The function of OR320a and OR320b was elucidated through heterologous expression in a human embryonic kidney cell line (HEK293) coupled with a cAMP-responsive element (CRE) luciferase reporter gene assay. This system allows for the measurement of receptor activation upon ligand binding, as the downstream signaling cascade leads to the production of cyclic adenosine (B11128) monophosphate (cAMP), which in turn drives the expression of the luciferase reporter gene.
Both OR320a and OR320b demonstrated specific responses to C24 5α-bile acids, with 3kPZS being a potent agonist. Interestingly, OR320a consistently exhibited larger responses to 3kPZS and its analogs compared to OR320b. This difference in efficacy has been attributed to a single amino acid residue, Cys-792.56, in the second transmembrane domain of OR320a.
Olfactory Signaling Pathway
The binding of 3kPZS to OR320a and OR320b initiates a canonical olfactory signal transduction cascade. As with other vertebrate olfactory receptors, this process is mediated by a G-protein, likely Gαolf, which is coupled to the receptors.
cAMP-Mediated Signaling
Upon activation by the 3kPZS-bound receptor, the Gαolf subunit stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cAMP. This second messenger then directly binds to and opens cyclic nucleotide-gated (CNG) ion channels, causing a depolarization of the olfactory sensory neuron's membrane. This depolarization generates an action potential that is transmitted to the olfactory bulb for further processing.
Caption: 3kPZS Olfactory Signaling Pathway.
Quantitative Data
The following tables summarize the available quantitative data on the olfactory reception of 3kPZS and its analogs in Petromyzon marinus.
Table 1: Electro-Olfáactogram (EOG) Responses to 3kPZS and Analogs
| Compound | Concentration (M) | Normalized EOG Response (% of L-arginine standard) | Reference |
| This compound sulfate (3kPZS) | 10-13 | Detection Threshold | |
| 3kPZS | 10-6 | ~120% | |
| Petromyzonol sulfate (PZS) | 10-6 | ~120% | |
| 3kPZ | 10-6 | ~60% | |
| PZ | 10-6 | ~50% | |
| PZ-3,24 S | 10-6 | ~110% | |
| PZ-12,24 S | 10-6 | ~100% | |
| PZ-7,24 S | 10-6 | ~80% | |
| PZ-3,7,24 S | 10-6 | ~90% | |
| PZ-3,12,24 S | 10-6 | ~90% | |
| PZ-7,12,24 S | 10-6 | ~85% | |
| 3kPZ-7,12,24 S | 10-6 | ~75% |
Note: EOG responses are highly dependent on experimental conditions and should be interpreted as relative values.
Table 2: Receptor Activation Data (EC50 Values)
| Compound | Receptor | EC50 (M) | Reference |
| This compound sulfate (3kPZS) | OR320a | Data not available | |
| This compound sulfate (3kPZS) | OR320b | Data not available | |
| Petromyzonol sulfate (PZS) | OR320a | Data not available | |
| Petromyzonol sulfate (PZS) | OR320b | Data not available |
Note: Specific EC50 values for the activation of OR320a and OR320b by 3kPZS and its analogs are not yet publicly available and represent a key area for future research.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to study the olfactory reception of 3kPZS in Petromyzon marinus.
Electro-Olfáactogram (EOG) Recording
EOG is an electrophysiological technique used to measure the summed electrical potential from the olfactory epithelium in response to an odorant stimulus.
Protocol:
-
Animal Preparation: An adult sea lamprey is anesthetized with tricaine (B183219) methanesulfonate (B1217627) (MS-222) and immobilized in a custom-made holder. The gills are continuously perfused with fresh, oxygenated water.
-
Olfactory Epithelium Exposure: The olfactory lamellae are exposed by making a dorsal incision to reveal the olfactory sac.
-
Electrode Placement: A recording electrode, typically a glass capillary filled with saline-agar, is placed on the surface of the olfactory epithelium. A reference electrode is placed on the nearby skin.
-
Stimulus Delivery: Odorant solutions of known concentrations are delivered to the olfactory epithelium via a computer-controlled olfactometer for a precise duration.
-
Data Acquisition and Analysis: The voltage difference between the recording and reference electrodes is amplified, filtered, and recorded. The peak amplitude of the negative deflection in the EOG response is measured and normalized to the response of a standard odorant (e.g., L-arginine) to allow for comparison across preparations.
Caption: Electro-Olfáactogram (EOG) Experimental Workflow.
Heterologous Expression and Luciferase Reporter Gene Assay
This in vitro assay is used to identify the specific olfactory receptors that respond to a particular odorant.
Protocol:
-
Receptor Cloning and Plasmid Construction: The coding sequences of the candidate olfactory receptors (e.g., OR320a, OR320b) are cloned into a mammalian expression vector. A separate plasmid containing a luciferase reporter gene under the control of a cAMP-responsive element (CRE) is also used.
-
Cell Culture and Transfection: A suitable cell line, such as HEK293, is cultured and then co-transfected with the olfactory receptor expression plasmid and the CRE-luciferase reporter plasmid.
-
Odorant Stimulation: After a period of incubation to allow for receptor expression, the transfected cells are stimulated with various concentrations of the odorant of interest (e.g., 3kPZS).
-
Luciferase Assay: Following stimulation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the amount of luciferase produced and therefore to the level of receptor activation, is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., cells transfected with an empty vector) to determine the fold-change in receptor activity. Dose-response curves are generated to determine the EC50 of the odorant for each receptor.
Caption: Luciferase Reporter Gene Assay Workflow.
Conclusion and Future Directions
The olfactory reception of 3kPZS in Petromyzon marinus is a well-defined process initiated by the binding of this pheromone to the specific olfactory receptors OR320a and OR320b. This interaction triggers a cAMP-mediated signaling cascade, leading to the generation of a neuronal signal that is processed by the brain to elicit a behavioral response. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research in this area.
Future research should focus on obtaining precise EC50 values for the activation of OR320a and OR320b by 3kPZS and a wider range of its analogs. A more detailed characterization of the downstream signaling components beyond cAMP would also provide a more complete picture of the olfactory transduction process. Furthermore, the development of specific antagonists for these receptors could have significant implications for the development of novel and environmentally friendly methods for controlling invasive sea lamprey populations. The information compiled in this technical guide is intended to facilitate these future endeavors and to serve as a valuable resource for the scientific and drug development communities.
References
An In-depth Technical Guide to the Natural Sources and Analogs of 3-Keto Petromyzonol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-keto petromyzonol (B13829), its sulfated analog 3-keto petromyzonol sulfate (B86663) (3kPZS), their natural sources, and synthetic analogs. The document details the biological significance of these compounds, particularly their role as pheromones in the sea lamprey (Petromyzon marinus), and presents key experimental methodologies for their study. All quantitative data are summarized in structured tables, and critical biological and experimental pathways are visualized using diagrams.
Natural Sources and Biological Significance
The primary natural source of this compound and its derivatives is the sea lamprey, an invasive jawless fish in the Laurentian Great Lakes. These compounds are bile acid derivatives that function as potent chemoattractants, playing a crucial role in the lamprey life cycle.
This compound Sulfate (3kPZS) is the most biologically active and well-studied of these compounds. It is the major component of the sex pheromone released by spermiating male sea lamprey to attract ovulating females to their nests for spawning.[1][2][3] The biosynthesis of 3kPZS occurs in the liver, where its precursor, petromyzonol sulfate (PZS), is oxidized.[4][5] The pheromone is then released through the gills of the male lamprey.
Larval sea lamprey also release 3kPZS and PZS, but in a distinct ratio that serves as a migratory pheromone, guiding adult lampreys to suitable spawning streams. The precise ratio of these compounds is critical for eliciting the correct behavioral response.
From a drug development perspective, the specificity and potency of these pheromones and their analogs offer opportunities for developing species-specific control agents for the invasive sea lamprey.
Analogs of this compound
Both natural and synthetic analogs of this compound have been identified and studied to understand structure-activity relationships and to develop agents that can disrupt lamprey reproductive behavior.
Natural Analogs
The most significant natural analog is petromyzonol sulfate (PZS) , the direct biosynthetic precursor to 3kPZS. Other related bile acid derivatives found in sea lamprey include allocholic acid (ACA) and 3-keto-allocholic acid (3kACA) . The ratio of 3kPZS to PZS is a key determinant of the pheromone's function, distinguishing the male sex pheromone from the larval migratory cue.
Synthetic Analogs
Researchers have synthesized a variety of structural analogs of 3kPZS to probe the specific features required for olfactory detection and behavioral responses in sea lamprey. These modifications typically involve altering the functional groups (hydroxyl, ketone, sulfate) at various positions on the steroid nucleus (C3, C7, C12, C24). One notable synthetic analog, petromyzonol tetrasulfate (3sPZS) , has been shown to act as an antagonist, disrupting the attraction of females to the male sex pheromone.
Quantitative Data Summary
The following tables summarize the quantitative data related to the concentration, release rates, and biological activity of this compound sulfate and its key analog, petromyzonol sulfate.
Table 1: Concentrations and Release Rates
| Compound | Source | Matrix | Concentration / Release Rate | Reference |
| This compound Sulfate (3kPZS) | Spermiating Male Sea Lamprey | Water | Behavioral response at 10⁻¹² M | |
| Petromyzonol Sulfate (PZS) | Larval Sea Lamprey | Stream Water | Picomolar concentrations | |
| 3kPZS to PZS Ratio | Male Sex Pheromone | - | ~100:1 | |
| 3kPZS to PZS Ratio | Larval Migratory Cue | - | ~1:10 |
Table 2: Analytical Quantification Limits
| Compound | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| This compound Sulfate (3kPZS) & Analogs | LC-MS/MS | 0.1 ng/mL | 0.5 ng/mL | |
| This compound Sulfate (3kPZS) (derivatized) | HPLC-UV | Below 100 ppb | - |
Table 3: Olfactory and Behavioral Response Thresholds
| Compound | Assay | Response Threshold | Reference |
| Petromyzonol Sulfate (PZS) & Allocholic Acid (ACA) | Electro-olfactogram (EOG) | ~10⁻¹² M | |
| This compound Sulfate (3kPZS) | Two-choice Flume Assay | 10⁻¹² M |
Signaling Pathways
This compound sulfate exerts its biological effects through two primary mechanisms: direct chemoattraction via the olfactory system and modulation of the neuroendocrine system.
Olfactory Signaling
Upon binding to specific olfactory receptors in the lamprey's sensory epithelium, 3kPZS triggers a neuronal signaling cascade that results in a behavioral response, namely the upstream swimming of ovulating females towards the pheromone source. The specificity of this response is highlighted by the different behavioral outcomes elicited by varying ratios of 3kPZS and PZS.
Neuroendocrine Signaling
3kPZS also acts as a primer pheromone, influencing the hypothalamic-pituitary-gonadal (HPG) axis. It has been shown to modulate the synthesis and release of gonadotropin-releasing hormone (GnRH), which in turn regulates reproductive physiology and readiness.
Figure 1. 3kPZS-mediated GnRH signaling pathway in sea lamprey.
Experimental Protocols
This section details the key experimental methodologies used for the isolation, quantification, and bioactivity assessment of this compound and its analogs.
Bioassay-Guided Fractionation for Pheromone Isolation
This protocol outlines the general procedure for isolating and identifying pheromones from sea lamprey conditioned water.
-
Collection of Conditioned Water: House spermiating male or larval sea lamprey in tanks with a continuous flow of water. Collect the outflow, which now contains the released pheromones.
-
Extraction and Concentration: Pass the conditioned water through a solid-phase extraction (SPE) column (e.g., Amberlite XAD resins) to adsorb the organic compounds, including the pheromones. Elute the adsorbed compounds with an organic solvent (e.g., methanol (B129727) or ethanol).
-
Chromatographic Fractionation: Subject the crude extract to successive rounds of chromatography (e.g., liquid chromatography over silica (B1680970) gel, followed by high-performance liquid chromatography - HPLC) to separate the components into fractions.
-
Bioactivity Screening (EOG and Behavioral Assays): Screen each fraction for biological activity using electro-olfactogram (EOG) recordings to identify fractions that elicit an olfactory response, and two-choice flume assays to identify fractions that induce a behavioral response.
-
Iterative Fractionation and Screening: Repeat steps 3 and 4 on the active fractions to further purify the active components.
-
Structure Elucidation: Determine the chemical structure of the pure, active compounds using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. A practical method for obtaining useful quantities of pheromones from sea lamprey and other fishes for identification and control [pubs.usgs.gov]
- 3. Protocol for monitoring and analyzing pheromone-mediated behavioral response of sea lamprey in a natural system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Ecological Significance of 3-Keto Petromyzonol Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the ecological significance of 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS), a pivotal pheromone in the life cycle of the sea lamprey (Petromyzon marinus). Synthesized and released by both larval and mature male lampreys, 3kPZS serves as a potent chemical cue that governs critical behaviors such as upstream migration and mate selection. This document details the multifaceted roles of 3kPZS, presenting quantitative data on its release and efficacy, outlining key experimental protocols for its study, and visualizing the complex signaling pathways it initiates. Understanding the intricate functions of this pheromone offers significant potential for the development of novel and targeted strategies for the control of invasive sea lamprey populations, as well as providing a valuable model for vertebrate chemical communication and neuroendocrine regulation.
Introduction
The sea lamprey, a jawless vertebrate with a complex, multi-stage life cycle, relies heavily on its acute sense of smell for survival and reproduction.[1] Central to its chemical communication system is 3-keto petromyzonol sulfate (3kPZS), a bile acid derivative that functions as a powerful pheromone.[2] This molecule plays a dual role, acting as a migratory pheromone released by larvae to guide adults to suitable spawning habitats, and as a sex pheromone released by spermiating males to attract ovulating females.[1] The ecological importance of 3kPZS is underscored by its ability to elicit profound behavioral and physiological responses at remarkably low concentrations.[3] This guide will delve into the quantitative aspects of 3kPZS release and its effects, provide detailed methodologies for its investigation, and illustrate the underlying biological pathways.
Quantitative Data on this compound Sulfate
The biological activity of 3kPZS is highly concentration-dependent. The following tables summarize key quantitative data related to its release, electrophysiological detection, and behavioral impact on sea lampreys.
Table 1: Release Rates of this compound Sulfate (3kPZS)
| Source Organism and Stage | Release Rate | Method of Quantification | Reference |
| Mature Male Sea Lamprey | ~0.5 mg/hour | Not specified | [2] |
| Mature Male Sea Lamprey | Varies with body mass (ng g⁻¹ h⁻¹) | Water conditioning and analysis |
Table 2: Electrophysiological and Behavioral Responses to this compound Sulfate (3kPZS)
| Response Type | Life Stage | Concentration | Effect | Reference |
| Electro-olfactogram (EOG) | Migratory Adult | ~10⁻¹² M | Detection threshold | |
| Behavioral (Upstream Movement) | Ovulated Female | 10⁻¹⁴ M - 10⁻¹⁰ M | Attraction and upstream movement | |
| Behavioral (Nest Entry) | Ovulated Female | 10⁻¹² M | Attraction to source | |
| Behavioral (Trap Entry) | Ovulated Female | 10⁻¹⁴ M - 10⁻¹⁰ M | ~50% capture rate in baited traps |
Experimental Protocols
The study of 3kPZS and its effects on sea lamprey behavior and physiology involves a variety of specialized techniques. Below are detailed protocols for key experimental procedures.
Pheromone Extraction and Quantification
Objective: To extract and quantify 3kPZS from water conditioned by sea lampreys.
Protocol: Solid-Phase Extraction (SPE) and HPLC-MS/MS
-
Water Collection: House sea lampreys (larvae or mature males) in a known volume of water for a specified period.
-
Sample Preparation: Spike a 100 mL water sample with a deuterated internal standard of 3kPZS.
-
Solid-Phase Extraction:
-
Use a commercially available SPE cartridge (e.g., Amberlite XAD7HP).
-
Condition the cartridge with methanol (B129727) followed by deionized water.
-
Pass the water sample through the cartridge to adsorb the pheromones.
-
Wash the cartridge with deionized water to remove impurities.
-
Elute the bound pheromones with methanol.
-
-
Quantification by HPLC-MS/MS:
-
Concentrate the eluate under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase.
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Separate 3kPZS using a reverse-phase C18 column with a water-methanol gradient.
-
Detect and quantify 3kPZS and its internal standard using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Electro-olfactogram (EOG) Recording
Objective: To measure the electrical response of the olfactory epithelium to 3kPZS.
Protocol:
-
Animal Preparation: Anesthetize an adult sea lamprey and secure it in a stereotaxic apparatus.
-
Electrode Placement: Place a recording electrode on the surface of the olfactory epithelium and a reference electrode on the nearby skin.
-
Stimulus Delivery: Deliver a constant flow of charcoal-filtered water over the olfactory epithelium.
-
Data Acquisition: Introduce a pulse of 3kPZS solution of known concentration into the water flow and record the resulting change in electrical potential using a differential amplifier and data acquisition system.
-
Data Analysis: Measure the amplitude of the negative voltage deflection as the EOG response.
Two-Choice Flume Behavioral Assay
Objective: To assess the preference or avoidance behavior of sea lampreys in response to 3kPZS.
Protocol:
-
Apparatus: Use a two-choice flume with a central release chamber and two parallel arms.
-
Water Flow: Maintain a constant, laminar flow of water through both arms of the flume.
-
Acclimation: Place an individual lamprey in the release chamber and allow it to acclimate for a set period.
-
Stimulus Introduction: Introduce a solution of 3kPZS into one arm of the flume (the treatment arm) and a control solution (water) into the other arm.
-
Observation: Release the lamprey and record the amount of time it spends in each arm of the flume over a defined observation period.
-
Data Analysis: Calculate a preference index based on the proportion of time spent in the treatment arm versus the control arm.
In-Stream Bioassay
Objective: To evaluate the behavioral response of sea lampreys to 3kPZS in a natural stream environment.
Protocol:
-
Study Site Selection: Choose a section of a stream with suitable habitat for sea lampreys.
-
Pheromone Application: Release a solution of 3kPZS at a constant rate from a point source to create a pheromone plume.
-
Animal Release: Release tagged (e.g., with visual or acoustic tags) ovulating female sea lampreys downstream of the pheromone source.
-
Tracking: Monitor the upstream movement and location of the tagged lampreys using visual observation or remote tracking technologies.
-
Data Analysis: Analyze the tracks of the lampreys to determine if they successfully locate the pheromone source and exhibit searching or nesting behaviors.
Signaling Pathways and Biological Relationships
The detection of 3kPZS by the sea lamprey's olfactory system initiates a cascade of events that ultimately lead to behavioral and physiological changes. The following diagrams, generated using the DOT language, illustrate these complex pathways.
Biosynthesis of this compound Sulfate
The synthesis of 3kPZS is a multi-step process that is believed to occur primarily in the liver. While the complete pathway is still under investigation, it is understood to involve the conversion of petromyzonol sulfate (PZS).
Figure 1. Proposed biosynthetic pathway of this compound sulfate (3kPZS).
Olfactory Signaling Pathway of this compound Sulfate
The detection of 3kPZS by olfactory sensory neurons is thought to follow a G-protein coupled receptor (GPCR) signaling cascade, a common mechanism in vertebrate olfaction.
Figure 2. Hypothesized olfactory signal transduction cascade for 3kPZS.
Neuroendocrine Regulation by this compound Sulfate
Exposure to 3kPZS can prime the reproductive system of immature sea lampreys by influencing the hypothalamic-pituitary-gonadal (HPG) axis.
Figure 3. Neuroendocrine priming effect of 3kPZS on the HPG axis.
Conclusion
The release of this compound sulfate by sea lampreys represents a sophisticated and highly efficient mechanism of chemical communication that is integral to the species' reproductive success. Its dual function as both a migratory and a sex pheromone highlights its ecological significance. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into the nuanced roles of 3kPZS and other pheromones in vertebrate biology. A deeper understanding of these chemical cues and their signaling pathways not only advances our knowledge of sensory biology and neuroendocrinology but also holds immense promise for the development of environmentally benign and species-specific methods for the control of invasive sea lamprey populations, thereby aiding in the restoration of native fish stocks in the Great Lakes and other affected ecosystems. Further investigation into the precise enzymatic steps of 3kPZS biosynthesis and the specific downstream effectors in its olfactory signaling cascade will be crucial for fully harnessing its potential in management strategies and for expanding our fundamental understanding of pheromonal communication.
References
- 1. Quantification of a sea lamprey (Petromyzon marinus) pheromone antagonist in river water using ion pairing solid phase extraction coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral, Endocrine, and Neuronal Responses to Odors in Lampreys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A synthesized pheromone induces upstream movement in female sea lamprey and summons them into traps - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Trajectory of a Pheromonal Dialogue: A Technical Guide to 3-Keto Petromyzonol Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sea lamprey (Petromyzon marinus), a basal vertebrate, utilizes a sophisticated chemical communication system for migration and reproduction, centered around the bile acid-derived pheromone, 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS). This document provides an in-depth technical exploration of the evolutionary context, molecular mechanisms, and experimental investigation of 3kPZS signaling. Initially a metabolic byproduct from larvae used by adults as a migratory cue to locate suitable spawning habitats, 3kPZS has been co-opted by sexually mature males as a potent sex pheromone to attract ovulating females. This "sensory trap" model of pheromone evolution is supported by quantitative physiological and behavioral data, and the elucidation of specific olfactory receptors. This guide summarizes key quantitative data, details experimental protocols, and provides visual representations of the signaling pathways and experimental workflows, offering a comprehensive resource for researchers in chemical ecology, neurobiology, and for professionals exploring novel pest management strategies.
Evolutionary Context: From Larval Cue to Mating Signal
The signaling pathway of 3-keto petromyzonol sulfate (3kPZS) in the sea lamprey is a compelling example of evolutionary co-option, where a molecule with an initial function is repurposed for a new role in chemical communication.
1.1. The Sensory Trap Hypothesis
The prevailing theory for the evolution of 3kPZS as a sex pheromone is the "sensory trap" or "sensory exploitation" hypothesis. This model posits that males evolved to produce a signal that exploits a pre-existing sensory bias in females. In the case of the sea lamprey, migrating adults of both sexes exhibit a positive chemotaxis towards water conditioned by conspecific larvae. This attraction is guided by a blend of bile acids, including 3kPZS, which are metabolic byproducts excreted by the larvae.[1][2] This cue serves as an indicator of suitable upstream spawning grounds, as the presence of healthy larvae signifies a hospitable environment for offspring.
Sexually mature males, who cease feeding and have a degenerate digestive system, have evolved to synthesize and release large quantities of 3kPZS from their gills.[2][3] This high concentration of a pre-existing attractive cue effectively "traps" the sensory system of ovulating females, luring them to the males' nests for spawning.[1]
1.2. The Role of Petromyzonol Sulfate (PZS) in Signal Discrimination
A critical aspect of this communication system is the ability of ovulating females to distinguish between the larval cue and the male pheromone to avoid misdirected mating efforts towards larvae. This discrimination is achieved through the relative concentrations of 3kPZS and its metabolic precursor, petromyzonol sulfate (PZS). Larval excretions have a high PZS to 3kPZS ratio, while spermiating males release a mixture rich in 3kPZS with very little PZS. PZS has been shown to act as a behavioral antagonist to 3kPZS in spawning-phase females, thus allowing them to differentiate between the two signals.
The Molecular Machinery of 3kPZS Detection
2.1. Biosynthesis of 3kPZS
This compound sulfate is a C24 bile acid derivative, synthesized in the liver of sexually mature male sea lampreys. While the complete enzymatic pathway is not fully elucidated, it is known that its production is significantly upregulated in spermiating males, indicating a role for sexual selection in driving the evolution of the biosynthetic machinery. The biosynthesis involves the modification of cholesterol, a common precursor for all steroid hormones and bile acids. The presence of enzymes like cholesterol 7α-hydroxylase (cyp7a1) in lampreys suggests a conserved initial step in bile acid synthesis. The conversion of PZS to 3kPZS involves an oxidation step at the C3 position.
2.2. Olfactory Receptors
The detection of 3kPZS is mediated by specific G-protein coupled receptors (GPCRs) in the olfactory epithelium of the sea lamprey. Two highly related odorant receptors, OR320a and OR320b , have been identified and functionally characterized as receptors for 3kPZS and other C24 5α-bile acids. These receptors are expressed in olfactory sensory neurons and initiate the signaling cascade upon binding to 3kPZS.
2.3. Downstream Signaling Pathway
Upon ligand binding, OR320a and OR320b are presumed to undergo a conformational change, leading to the activation of a heterotrimeric G-protein, likely the olfactory-specific G-protein, Gα_olf. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The rise in cAMP opens cyclic nucleotide-gated (CNG) ion channels, causing an influx of cations (Na+ and Ca2+) and depolarization of the olfactory sensory neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb and subsequently to higher brain centers, ultimately leading to a behavioral response.
Quantitative Data
The following tables summarize the key quantitative data from electrophysiological and behavioral studies on 3kPZS signaling in the sea lamprey.
Table 1: Electrophysiological Responses to 3kPZS and Related Compounds
| Compound | Assay Type | Detection Threshold (M) | Relative Response | Reference |
| This compound sulfate (3kPZS) | EOG | 10-10 | High | |
| Petromyzonol sulfate (PZS) | EOG | 10-12 | High | |
| Allocholic acid (ACA) | EOG | 10-12 | High | |
| 3,12-diketo-4,6-petromyzonene-24-sulfate (DKPES) | EOG | 10-7 | Moderate |
EOG: Electro-olfactogram
Table 2: Behavioral Responses to 3kPZS
| Life Stage of Responder | Stimulus | Concentration (M) | Behavioral Response | Assay Type | Reference |
| Ovulating Female | 3kPZS | 10-12 | Attraction, upstream movement | Natural Stream | |
| Ovulating Female | 3kPZS | 5 x 10-13 | Attraction | Two-choice flume | |
| Migrating Adults (Male & Female) | Larval Conditioned Water (contains 3kPZS) | - | Attraction | Maze |
Experimental Protocols
4.1. Electro-olfactogram (EOG) Recording
This protocol is adapted from Siefkes & Li (2004) and Li et al. (2013).
-
Animal Preparation: An adult sea lamprey is anesthetized with tricaine (B183219) methanesulfonate (B1217627) (MS-222). The lamprey is then secured in a V-shaped trough and its gills are continuously irrigated with aerated, chilled water containing a low dose of anesthetic.
-
Electrode Placement: The olfactory lamellae are exposed by making a dorsal incision. A recording glass microelectrode filled with saline-agar is placed on the surface of the olfactory epithelium. A reference electrode is placed on the nearby skin.
-
Odorant Delivery: Test compounds are dissolved in charcoal-filtered water and delivered to the olfactory epithelium via a computer-controlled solenoid valve system for a precise duration (e.g., 4 seconds).
-
Data Acquisition: The differential voltage between the recording and reference electrodes is amplified, filtered, and recorded using a data acquisition system. The peak amplitude of the negative voltage deflection is measured as the EOG response.
-
Standardization: Responses are typically normalized to a standard odorant, such as L-arginine at 10-5 M, to allow for comparison across preparations.
4.2. Two-Choice Maze Behavioral Assay
This protocol is based on the methods described by Johnson et al. (2009) and Siefkes et al. (2005).
-
Apparatus: A two-choice maze (flume) is constructed with a central release point and two side channels. Water flows continuously and equally down each channel.
-
Animal Acclimation: An ovulating female sea lamprey is placed in the release area and allowed to acclimate for a set period.
-
Odorant Application: A stock solution of the test compound (e.g., 3kPZS) is introduced into one of the side channels via a peristaltic pump to achieve the desired final concentration. The other channel receives a control solution (water).
-
Behavioral Observation: The movement of the lamprey is recorded for a defined period. The time spent in each channel and the number of entries into each channel are quantified.
-
Data Analysis: A preference index is calculated to determine if the lamprey shows a significant attraction or avoidance of the odorant-treated channel compared to the control channel.
4.3. Heterologous Expression and Receptor Activation Assay
This protocol is a generalized representation based on the study by Zhang et al. (2020) which identified OR320a and OR320b.
-
Receptor Cloning and Expression: The coding sequences for OR320a and OR320b are cloned into a mammalian expression vector. The vectors are then transfected into a host cell line (e.g., HEK293) that also expresses a promiscuous G-protein (e.g., Gα15/16) and a reporter gene, such as luciferase under the control of a cyclic AMP response element (CRE).
-
Ligand Stimulation: The transfected cells are incubated with various concentrations of 3kPZS and its analogs.
-
Reporter Gene Assay: After incubation, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the level of cAMP produced, which in turn reflects the degree of receptor activation. Dose-response curves are generated to determine the potency (e.g., EC50) and efficacy of each ligand.
Implications for Drug and Pest Control Development
The detailed understanding of the 3kPZS signaling pathway offers novel avenues for the control of the invasive sea lamprey populations in the Great Lakes. By targeting specific molecular components of this pathway, it is possible to develop environmentally benign and highly specific control methods.
-
Pheromone Antagonists: Designing molecules that bind to OR320a and OR320b but do not activate them could block the perception of the male pheromone, thus disrupting mating. The natural antagonist, PZS, provides a template for such development.
-
Biosynthesis Inhibitors: Developing specific inhibitors for the enzymes involved in the final steps of 3kPZS synthesis in males could reduce or eliminate their ability to attract females.
-
Pheromone-baited Traps: The use of synthetic 3kPZS as a lure in traps has already proven effective in capturing migrating and spawning-phase lampreys.
Conclusion
The this compound signaling system in the sea lamprey represents a remarkable evolutionary narrative, from a simple metabolic byproduct to a key driver of reproductive success. The elucidation of its molecular and neurobiological underpinnings not only provides fundamental insights into the evolution of chemical communication in vertebrates but also presents tangible opportunities for the development of targeted and sustainable pest management strategies. Further research into the precise enzymatic steps of 3kPZS biosynthesis and the downstream neural processing of the pheromonal signal will undoubtedly continue to enrich our understanding of this fascinating biological system.
References
- 1. Evolution of vertebrate steroid receptors from an ancestral estrogen receptor by ligand exploitation and serial genome expansions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical cues and pheromones in the sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two highly related odorant receptors specifically detect α-bile acid pheromones in sea lamprey (Petromyzon marinus) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantification of 3-ketopetromyzonol sulfate (3kPZS) in Water Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-ketopetromyzonol sulfate (B86663) (3kPZS), or 7α,12α,24-trihydroxy-5a-cholan-3-one-24-sulfate, is a potent mating pheromone released by male sea lampreys (Petromyzon marinus)[1][2]. Its detection and quantification in natural waters are crucial for monitoring invasive sea lamprey populations, assessing the efficacy of pheromone-based control strategies, and understanding their chemical ecology[1][2][3]. This document provides a detailed protocol for the quantification of 3kPZS in water samples using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodology described herein is based on established and validated procedures, ensuring high accuracy and precision for environmental monitoring.
Experimental Workflow
The overall experimental workflow for the quantification of 3kPZS in water samples is depicted below. It involves sample collection, the addition of an internal standard, solid-phase extraction (SPE) for sample cleanup and concentration, followed by LC-MS/MS analysis and data processing.
Quantitative Data Summary
The following tables summarize the key quantitative parameters and findings from published methods for the quantification of 3kPZS in water samples.
Table 1: Method Performance and Validation Parameters
| Parameter | Value | Reference |
| Limit of Detection (LOD) | < 0.1 ng/L (210 fM) | |
| Limit of Quantification (LOQ) | 0.5 ng/mL | |
| Linearity Range | 10 - 1000 ng/mL | |
| Recovery Rate | Up to 90% | |
| Intraday Precision (CV) | 0.3 - 11.6% | |
| Interday Precision (CV) | 4.8 - 9.8% |
Table 2: 3kPZS Concentrations in Environmental Water Samples
| Location | Concentration Range (ng/L) | Reference |
| Tributaries to the Laurentian Great Lakes (infested segments) | 0.15 - 2.85 | |
| Tributaries to the Laurentian Great Lakes (uninfested segments) | Not Detectable |
Detailed Experimental Protocols
Materials and Reagents
-
3kPZS analytical standard
-
Deuterated 3kPZS ([²H₅]3kPZS) internal standard (IS)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine (B128534) (for ion-pairing, if required)
-
Ammonium (B1175870) acetate
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges: Mixed-mode cation-exchange and reversed-phase
-
125 mL plastic bottles for sample collection
-
Glass vials for LC-MS/MS analysis
Sample Collection and Preservation
-
Rinse a 125 mL plastic bottle and its cap ten times with the river water to be sampled at the collection site.
-
Collect 100 mL of river water from the middle of the water column.
-
Immediately spike the water sample with a known amount of [²H₅]3kPZS internal standard to accurately quantify the analyte of interest.
-
Close the bottle and mix by inverting it ten times.
-
Samples should be stored at a low temperature (e.g., on ice) during transport and frozen at -20°C until extraction.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition the mixed-mode cation-exchange and reversed-phase SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with water.
-
Load the entire 100 mL water sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances. A typical wash solution is HPLC-grade water.
-
Elute the 3kPZS and the internal standard from the cartridge using an appropriate solvent, such as methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Note: For some applications, an ion-pairing reagent like triethylamine may be used during SPE to enhance the retention of sulfated compounds.
LC-MS/MS Analysis
The following are typical parameters for the LC-MS/MS analysis of 3kPZS. These may need to be optimized for the specific instrumentation used.
Table 3: Suggested LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography (LC) | |
| Column | C18 reversed-phase column (e.g., 1.7 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium acetate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid or 5 mM ammonium acetate |
| Gradient | A suitable gradient from a high aqueous to a high organic mobile phase to elute 3kPZS. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry (MS/MS) | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined for 3kPZS |
| Product Ions (m/z) | To be determined for 3kPZS (at least two for confirmation) |
| Internal Standard MRM | To be determined for [²H₅]3kPZS |
| Collision Energy | Optimized for the specific transitions |
| Dwell Time | Optimized for the number of MRM transitions |
Quantification
-
Prepare a series of calibration standards of 3kPZS in the reconstitution solvent, each containing the same concentration of the internal standard as the samples.
-
Generate a calibration curve by plotting the ratio of the peak area of 3kPZS to the peak area of the internal standard against the concentration of 3kPZS.
-
Calculate the concentration of 3kPZS in the water samples by interpolating their peak area ratios on the calibration curve.
Signaling Pathway and Logical Relationships
While 3kPZS is a pheromone that elicits a behavioral response in female sea lampreys, a detailed intracellular signaling pathway diagram is beyond the scope of this environmental analysis protocol. The logical relationship central to this application is the direct correlation between the measured concentration of 3kPZS in a water body and the presence and spawning activity of male sea lampreys.
References
- 1. Quantification of a male sea lamprey pheromone in tributaries of Laurentian Great Lakes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of a male sea lamprey pheromone in tributaries of Laurentian Great Lakes by liquid chromatography-tandem mass spectrometry [pubs.usgs.gov]
- 3. Quantification of a sea lamprey (Petromyzon marinus) pheromone antagonist in river water using ion pairing solid phase extraction coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electro-olfactogram (EOG) Recordings of Sea Lamprey Pheromones
Audience: Researchers, scientists, and drug development professionals.
Introduction: The sea lamprey (Petromyzon marinus), a jawless vertebrate, possesses a highly sensitive and specialized olfactory system that plays a crucial role in mediating essential behaviors such as migration and reproduction.[1] This reliance on olfaction is primarily driven by the detection of potent pheromones, which are chemical signals that elicit specific physiological and behavioral responses in conspecifics. The electro-olfactogram (EOG) is a widely used electrophysiological technique to measure the summed electrical potential from the surface of the olfactory epithelium, providing a direct measure of the olfactory sensory neuron response to chemical stimuli. These application notes provide a detailed protocol for conducting EOG recordings in sea lamprey to assess the activity of pheromones, aiding in the identification of novel compounds and the elucidation of their structure-activity relationships.
Key Sea Lamprey Pheromones
The sea lamprey utilizes a variety of bile acids and other compounds as pheromones to guide different life stages. Understanding the responses to these key molecules is fundamental to research in this area.
-
Migratory Pheromones: Released by larvae to attract migratory adults to suitable spawning streams. Key components include:
-
Allocholic acid (ACA) [1]
-
-
Mating Pheromones: Released by spermiating males to attract ovulated females. A major component is:
-
3-keto petromyzonol sulfate (3kPZS) [2]
-
The olfactory system of the sea lamprey is acutely sensitive to these compounds, with detection thresholds in the picomolar to femtomolar range.[1]
Quantitative Data Summary
The following tables summarize the electrophysiological responses of sea lamprey to various pheromones as measured by EOG. Responses are typically normalized to a standard control, L-arginine, to allow for comparison across experiments and individuals.
Table 1: EOG Detection Thresholds for Sea Lamprey Pheromones
| Pheromone Compound | Abbreviation | Function | Reported Detection Threshold (Molar) | Reference |
| Allocholic acid | ACA | Migratory | ~10⁻¹² | |
| Petromyzonol sulfate | PS | Migratory | ~10⁻¹² | |
| This compound sulfate | 3kPZS | Mating | 10⁻¹² - 10⁻¹³ | |
| Petromyzonamine disulfate | PADS | Migratory | 10⁻¹³ | |
| Petromyzosterol disulfate | PSDS | Migratory | 10⁻¹¹ | |
| Petromyzone A | - | Mating | 10⁻⁹ | |
| Petromyzone B | - | Mating | 10⁻¹¹ | |
| Petromyzone C | - | Mating | <10⁻¹³ |
Table 2: Dose-Response Relationship of Female Sea Lamprey EOG to Male Pheromones
| Dilution of Conditioned Water | Mean EOG Response (% of 10⁻⁵ M L-arginine ± SEM) |
| Sterilized, Spermiating Males (SSM) | |
| 10⁻⁶ | ~10% |
| 10⁻⁵ | ~40% |
| 10⁻⁴ | ~70% |
| 10⁻³ | ~90% |
| 10⁻² | ~100% |
| Nonsterilized, Spermiating Males (SM) | |
| 10⁻⁶ | ~15% |
| 10⁻⁵ | ~50% |
| 10⁻⁴ | ~80% |
| 10⁻³ | ~100% |
| 10⁻² | ~110% |
| Nonsterilized, Prespermiating Males (PSM) | |
| 10⁻³ | ~20% |
| 10⁻² | ~60% |
| 10⁻¹ | ~90% |
Data in Table 2 are estimated from graphical representations in Siefkes et al. and are intended for comparative purposes.
Experimental Protocols
Animal Preparation
-
Animal Selection: Use adult sea lamprey in the desired life stage (e.g., migratory, spermiating males, ovulated females).
-
Anesthesia: Anesthetize the lamprey by immersion in a solution of tricaine (B183219) methanesulfonate (B1217627) (MS-222). A concentration of 100 mg/L is effective for juvenile Pacific lampreys and can be used as a starting point for sea lamprey. The solution should be buffered with sodium bicarbonate to a pH of 7.0-7.5 to prevent acidosis.
-
Immobilization and Perfusion: Once anesthetized (loss of reflex), immobilize the animal in a V-shaped trough. Continuously perfuse the gills with fresh, aerated, and chilled (to match holding conditions) water containing a maintenance dose of buffered MS-222 (e.g., 50 mg/L) to ensure respiration and maintain anesthesia.
-
Exposure of Olfactory Epithelium: Carefully dissect away the skin and cartilage overlying the olfactory organ to expose the olfactory lamellae. Ensure the preparation is kept moist with the perfusion solution.
EOG Recording Setup
-
Electrodes:
-
Recording Electrode: A glass capillary microelectrode (tip diameter ~10-20 µm) filled with 0.9% NaCl and connected to an Ag/AgCl wire.
-
Reference Electrode: A similar Ag/AgCl electrode placed on the skin or muscle of the head.
-
-
Electrode Placement:
-
Position the tip of the recording electrode onto the surface of the olfactory epithelium.
-
Place the reference electrode at a sufficient distance to minimize electrical interference.
-
-
Amplification and Digitization: Connect the electrodes to a high-impedance DC amplifier. The amplified signal is then digitized using an analog-to-digital converter and recorded on a computer using appropriate data acquisition software.
Stimulus Preparation and Delivery
-
Pheromone Solutions: Prepare stock solutions of the pheromones in a suitable solvent (e.g., ethanol) and then create serial dilutions in artificial stream water or the perfusion solution.
-
Control Solutions:
-
Blank Control: The perfusion solution alone.
-
Positive Control: A standard solution of 10⁻⁵ M L-arginine is commonly used to ensure the viability of the olfactory preparation.
-
-
Stimulus Delivery: Use a computer-controlled stimulus delivery system to apply precise volumes of the test and control solutions to the olfactory epithelium for a controlled duration (e.g., 5 seconds). Ensure a constant flow of the perfusion solution over the epithelium between stimuli to allow for recovery.
Data Acquisition and Analysis
-
Recording: Record the slow DC potential changes from the olfactory epithelium in response to each stimulus. A typical EOG response is a negative voltage deflection.
-
Measurement: Measure the peak amplitude of the negative deflection for each response.
-
Normalization: To account for variability in the preparation, normalize the responses to the pheromones as a percentage of the response to the 10⁻⁵ M L-arginine standard.
-
Dose-Response Curves: Plot the normalized EOG response as a function of the logarithm of the pheromone concentration to generate dose-response curves and determine the detection threshold.
Visualizations
Experimental Workflow
Caption: Workflow for sea lamprey EOG recording.
Pheromone Signaling Pathway
Caption: Pheromone signal transduction in sea lamprey.
References
Application Notes and Protocols for Behavioral Assay Design: 3-Keto Petromyzonol Response in Sea Lamprey
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sea lamprey (Petromyzon marinus), an invasive species in the Laurentian Great Lakes, relies heavily on chemical cues for migration and reproduction.[1][2] The male-released sex pheromone, 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS), is a potent attractant for ovulating females, guiding them to nesting sites and playing a critical role in synchronizing spawning behaviors.[3][4][5] Understanding the behavioral response to 3kPZS is crucial for developing control strategies, such as pheromone-baited trapping and mating disruption. These application notes provide detailed protocols for a laboratory-based two-choice flume assay to quantify the behavioral response of female sea lampreys to 3kPZS. Additionally, it outlines the current understanding of the underlying signaling pathway.
Data Presentation
The following table summarizes the key quantitative data that can be obtained from the described behavioral assay.
| Parameter | Description | Example Data (Hypothetical) |
| Attraction Index (AI) | A measure of the preference for the 3kPZS-treated channel over the control channel. Calculated as: (Time in 3kPZS zone - Time in Control zone) / (Total time in both zones). | 0.65 ± 0.12 (n=20) |
| Time to First Choice (s) | The latency for a lamprey to enter either the control or the 3kPZS-treated channel for the first time. | 125 ± 35 (n=20) |
| Swimming Speed (cm/s) | The average swimming speed of the lamprey within the assay arena. Can be analyzed separately for each zone. | Control: 15.2 ± 3.1; 3kPZS: 25.8 ± 4.5 (n=20) |
| Number of Entries | The total number of times the lamprey enters the 3kPZS-treated and control channels. | Control: 8 ± 3; 3kPZS: 18 ± 5 (n=20) |
| Upstream Movement (%) | The percentage of time the lamprey spends actively swimming against the current towards the odor source. | 75% in 3kPZS zone vs. 30% in control zone (n=20) |
Experimental Protocols
Two-Choice Flume Behavioral Assay
This protocol is designed to assess the preference of ovulating female sea lampreys for 3kPZS in a controlled laboratory setting.
1. Materials and Equipment:
-
Two-choice flume (Y-maze design) constructed from non-reactive materials (e.g., glass, stainless steel).
-
Water source with controlled temperature and flow rate.
-
Peristaltic pumps for precise delivery of control and test solutions.
-
Video recording equipment (e.g., overhead camera with infrared illumination for nocturnal species).
-
Animal holding tanks with appropriate water quality and aeration.
-
Synthetic 3-keto petromyzonol sulfate (3kPZS).
-
Ethanol (B145695) (for stock solution preparation).
-
Data acquisition and analysis software.
2. Animal Preparation:
-
Acquire sexually mature, ovulating female sea lampreys. Ovulation can be confirmed by gently applying pressure to the abdomen, which will result in the release of eggs.
-
Acclimate the animals to the laboratory conditions, including water temperature and light cycle, for at least 48 hours prior to the assay.
-
House lampreys individually to avoid potential olfactory imprinting from other individuals.
-
Do not feed the animals for 24 hours before the experiment to ensure a consistent motivational state.
3. Preparation of Test Solutions:
-
Prepare a stock solution of 3kPZS in ethanol.
-
On the day of the experiment, prepare the final test concentration by diluting the stock solution in the flume water. A typical test concentration is in the picomolar to nanomolar range.
-
The control solution should be the flume water with the same concentration of ethanol as the test solution.
4. Experimental Procedure:
-
Fill the two-choice flume with water at a constant temperature and flow rate.
-
Start the peristaltic pumps to deliver the control and 3kPZS solutions to the respective arms of the flume at a precise and equal rate. Allow the system to equilibrate for at least 30 minutes.
-
Gently introduce a single female sea lamprey into the downstream end of the flume.
-
Allow the lamprey to acclimate for a 5-10 minute period.
-
Record the behavior of the lamprey for a set duration (e.g., 15-30 minutes) using the overhead video camera.
-
After each trial, thoroughly rinse the flume with clean water to remove any residual chemical cues.
-
Randomize the side of the flume that receives the 3kPZS solution between trials to avoid any side bias.
5. Data Analysis:
-
Use video tracking software to analyze the recorded videos.
-
Quantify the parameters listed in the Data Presentation table.
-
Statistical analysis (e.g., t-test, ANOVA) should be used to compare the behavioral responses between the control and 3kPZS conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for the 3kPZS response and the experimental workflow of the two-choice flume assay.
Caption: Proposed signaling pathway for the this compound response in sea lamprey.
References
- 1. glfc.org [glfc.org]
- 2. Great Lakes Fishery Commission - Chemosensory Communication Systems [glfc.org]
- 3. The Identification of Sea Lamprey Pheromones Using Bioassay-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 5. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Receptor Binding Assay for 3-Keto Petromyzonol Analogs
Audience: Researchers, scientists, and drug development professionals in the fields of chemical ecology, neurobiology, and pharmacology.
Introduction:
3-Keto petromyzonol (B13829) sulfate (B86663) (3kPZS) is a potent bile acid derivative that functions as a primary component of the male sea lamprey (Petromyzon marinus) sex pheromone.[1][2][3] This pheromone plays a critical role in attracting ovulating females to nesting sites, thereby synchronizing spawning behavior.[3] The olfactory system of the sea lamprey detects 3kPZS, initiating a signal transduction cascade that modulates the synthesis and release of gonadotropin-releasing hormone (GnRH).[4] This, in turn, influences the hypothalamic-pituitary-gonadal (HPG) axis, priming the neuroendocrine system for reproduction. The specificity and potency of this interaction make the 3kPZS receptor an attractive target for the development of novel methods to control invasive sea lamprey populations, for example, through the use of antagonists that disrupt pheromone-mediated reproductive behaviors.
This application note provides a detailed protocol for a competitive receptor binding assay to characterize the binding affinity of 3-Keto petromyzonol analogs to olfactory receptors in sea lamprey olfactory epithelium. Additionally, it presents quantitative data from electro-olfactogram (EOG) studies, which serve as a functional measure of the potency of these analogs. A comprehensive understanding of the structure-activity relationships of 3kPZS analogs is crucial for the rational design of effective chemosensory disruptors.
Data Presentation
The following table summarizes the electro-olfactogram (EOG) responses elicited by 3kPZS and a panel of its structural analogs. The EOG response provides a quantitative measure of the olfactory sensory neuron activity upon stimulation and serves as an indicator of the ligand's efficacy at the receptor level. The data is presented as the mean EOG amplitude ratio relative to the response elicited by 10⁻⁶ M 3kPZS. A ratio greater than 1.0 indicates a more potent response, while a ratio less than 1.0 suggests a weaker response.
| Compound ID | Analog Name | R-Group Substitutions | Mean EOG Amplitude Ratio (± SEM) |
| 3kPZS | This compound sulfate | C3=O, C7-OH, C12-OH, C24-OSO₃⁻ | 1.00 ± 0.00 |
| PZS | Petromyzonol sulfate | C3-OH, C7-OH, C12-OH, C24-OSO₃⁻ | 1.05 ± 0.11 |
| PZ-3,24-S | Petromyzonol-3,24-disulfate | C3-OSO₃⁻, C7-OH, C12-OH, C24-OSO₃⁻ | 0.98 ± 0.10 |
| 3kP-7,24-S | This compound-7,24-disulfate | C3=O, C7-OSO₃⁻, C12-OH, C24-OSO₃⁻ | 0.48 ± 0.06 |
| 3kP-12,24-S | This compound-12,24-disulfate | C3=O, C7-OH, C12-OSO₃⁻, C24-OSO₃⁻ | 0.47 ± 0.05 |
| PZ-3,7,24-S | Petromyzonol-3,7,24-trisulfate | C3-OSO₃⁻, C7-OSO₃⁻, C12-OH, C24-OSO₃⁻ | 0.44 ± 0.04 |
| 3kP-7,12,24-S | This compound-7,12,24-trisulfate | C3=O, C7-OSO₃⁻, C12-OSO₃⁻, C24-OSO₃⁻ | 0.39 ± 0.04 |
| PZ-3,12,24-S | Petromyzonol-3,12,24-trisulfate | C3-OSO₃⁻, C7-OH, C12-OSO₃⁻, C24-OSO₃⁻ | 0.38 ± 0.04 |
| PZ-3,7,12,24-S | Petromyzonol-3,7,12,24-tetrasulfate | C3-OSO₃⁻, C7-OSO₃⁻, C12-OSO₃⁻, C24-OSO₃⁻ | 0.33 ± 0.03 |
Data adapted from electro-olfactogram recordings in adult female sea lamprey.
Experimental Protocols
I. Preparation of Olfactory Epithelium Membranes
This protocol describes the preparation of a crude membrane fraction from the sea lamprey olfactory epithelium, which is enriched in olfactory receptors.
Materials:
-
Adult sea lamprey
-
Ice-cold dissection buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM EGTA
-
Homogenization buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitor cocktail
-
High-sucrose buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10% (w/v) sucrose
-
Dounce homogenizer
-
High-speed refrigerated centrifuge
-
Ultracentrifuge
Procedure:
-
Humanely euthanize adult sea lamprey according to approved institutional animal care and use protocols.
-
Dissect the olfactory rosettes from the olfactory chamber and immediately place them in ice-cold dissection buffer.
-
Transfer the olfactory tissue to a Dounce homogenizer containing ice-cold homogenization buffer.
-
Homogenize the tissue with 15-20 strokes of the pestle.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and large cellular debris.
-
Carefully collect the supernatant and transfer it to an ultracentrifuge tube.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membrane fraction.
-
Discard the supernatant and resuspend the membrane pellet in fresh ice-cold homogenization buffer.
-
Repeat the centrifugation step (step 7).
-
Resuspend the final membrane pellet in a small volume of high-sucrose buffer for cryopreservation.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Aliquot the membrane preparation and store at -80°C until use.
II. Competitive Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of unlabeled this compound analogs. This assay requires a radiolabeled form of 3kPZS or a suitable high-affinity analog (e.g., [³H]-3kPZS).
Materials:
-
Prepared olfactory epithelium membranes
-
Radiolabeled ligand (e.g., [³H]-3kPZS)
-
Unlabeled 3kPZS (for determining non-specific binding)
-
Unlabeled this compound analog test compounds
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Vacuum filtration manifold
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Thaw the olfactory epithelium membrane aliquots on ice. Dilute the membranes in ice-cold assay buffer to the desired final concentration (to be optimized, typically 20-50 µg of protein per well).
-
Prepare serial dilutions of the unlabeled this compound analog test compounds in assay buffer.
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of radiolabeled ligand (typically at or near its Kd), and the diluted membrane preparation.
-
Non-specific Binding (NSB): Add a high concentration of unlabeled 3kPZS (e.g., 1000-fold higher than the radiolabeled ligand concentration), the fixed concentration of radiolabeled ligand, and the diluted membrane preparation.
-
Competitive Binding: Add the serial dilutions of the analog test compounds, the fixed concentration of radiolabeled ligand, and the diluted membrane preparation.
-
-
The final assay volume in each well should be consistent (e.g., 200 µL).
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a vacuum filtration manifold. This separates the bound from the free radioligand.
-
Wash the filters rapidly with several volumes of ice-cold assay buffer to remove any remaining unbound radioligand.
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail to each vial and allow the filters to soak for at least 4 hours.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
For the competitive binding wells, calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis (e.g., one-site fit LogIC50) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Calculate the inhibition constant (Ki) for each analog using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Mandatory Visualizations
References
- 1. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pheromonal bile acid 3-ketopetromyzonol sulfate primes the neuroendocrine system in sea lamprey | U.S. Geological Survey [usgs.gov]
Field Application of 3-Keto Petromyzonol: A Chemoattractant for Sea Lamprey Control
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Keto petromyzonol (B13829) sulfate (B86663) (3kPZS) is a potent chemoattractant for the sea lamprey (Petromyzon marinus), an invasive species in the Great Lakes that has caused significant ecological and economic damage.[1] This bile acid derivative is a key component of the male sea lamprey's sex pheromone, attracting ovulating females to nesting sites.[2][3] Additionally, larval sea lamprey release 3kPZS, which guides migratory adults to suitable spawning streams.[4] This dual role makes 3kPZS a valuable tool for integrated pest management strategies aimed at controlling sea lamprey populations.
These application notes provide a comprehensive overview of the field application techniques for 3kPZS, including quantitative data from field trials, detailed experimental protocols, and an elucidation of the underlying signaling pathways.
Data Presentation: Efficacy of 3kPZS in Field Trials
The effectiveness of 3kPZS as a chemoattractant has been evaluated in various field studies. The following tables summarize the quantitative data on its application and the corresponding behavioral responses of sea lamprey, primarily focusing on trap capture rates.
Table 1: Influence of 3kPZS Application Rate and Stream Width on Sea Lamprey Trap Capture Probability
| Stream Width | 3kPZS Application Rate (mg/hr) | Capture Probability (%) | Fold Increase Over Control |
| Narrow (<15 m) | 50 | Reduced | N/A |
| Intermediate (50 m) | 50 | ~15 | ~1.5x |
| Wide (>30 m) | 50 | ~20-25 | ~2-2.5x |
Data synthesized from Johnson et al., 2020.[4] Note: In narrow streams, a high concentration of 3kPZS appeared to reduce upstream movement and trap encounter.
Table 2: Impact of 3kPZS on Yearly Exploitation Rate in Traps
| Stream Width | Adult Sea Lamprey Abundance | 3kPZS In-stream Concentration | Increase in Yearly Exploitation Rate (%) |
| Wide (~40 m) | Low (<1000) | 10⁻¹² M | 20 - 40 |
| Narrow (<15 m) | High | 10⁻¹² M | < 10 |
Data from Johnson et al., 2015.
Experimental Protocols
The following protocols provide detailed methodologies for the field application of 3kPZS as a sea lamprey chemoattractant.
Protocol 1: Preparation and Deployment of 3kPZS Solution
1. Stock Solution Preparation:
-
Dissolve synthetic 3kPZS in a carrier solvent, typically a 1:1 (v/v) mixture of methanol (B129727) and water, to a known concentration (e.g., 10 mg/mL).
2. Calculation of Application Rate:
-
Determine the stream discharge (in L/s) at the application site.
-
Calculate the required amount of 3kPZS to achieve the target in-stream concentration. For example, to achieve a final concentration of 10⁻¹² M in a stream with a discharge of 1000 L/s, the required application rate would be approximately 0.5 mg/hr.
3. Deployment:
-
Utilize a peristaltic pump for precise and continuous delivery of the 3kPZS stock solution into the stream.
-
Position the pump outlet in an area of good mixing to ensure even dispersal of the chemoattractant.
-
Alternatively, polymer emitters (e.g., PEG6000) can be used for a passive, slow-release of 3kPZS.
Protocol 2: Monitoring of In-stream 3kPZS Concentration
1. Water Sample Collection:
-
Collect water samples downstream of the application point at regular intervals.
-
To prevent degradation, immediately place samples on ice and freeze at -20°C as soon as possible.
2. Sample Preparation and Analysis:
-
Thaw frozen water samples.
-
Spike samples with a deuterated internal standard (e.g., 2H5 3kPZS) for accurate quantification.
-
Extract 3kPZS from the water samples using solid-phase extraction with a mixed-mode cation-exchange and reversed-phase cartridge.
-
Elute the 3kPZS from the cartridge.
3. Quantification using High-Performance Liquid Chromatography (HPLC):
-
Analyze the extracted samples using a reverse-phase HPLC system coupled with a UV detector.
-
For enhanced sensitivity and selectivity, derivatize 3kPZS with a fluorescent tag (e.g., dansyl hydrazine) prior to analysis. The derivatized compound can be detected by its UV absorbance (e.g., at 333 nm) or fluorescence (e.g., at 518 nm).
-
Ultra-high performance liquid chromatography-tandem mass spectrometry can also be used for highly sensitive detection, with a limit of detection below 0.1 ng/L.
Protocol 3: Quantification of Sea Lamprey Behavioral Response
1. Mark-Recapture Studies:
-
Capture adult sea lamprey and mark them with passive integrated transponder (PIT) tags or visible implant elastomer tags.
-
Release tagged individuals downstream of the 3kPZS application site and traps.
-
Monitor the number of marked individuals recaptured in traps baited with 3kPZS versus control (unbaited) traps.
2. Telemetry:
-
Surgically implant radio or acoustic transmitters into adult sea lamprey.
-
Release the tagged lamprey and track their movements in response to the 3kPZS plume using an array of receivers. This allows for the detailed analysis of attraction, upstream movement, and search behaviors.
3. Direct Observation:
-
In smaller, clear streams, direct observation of sea lamprey behavior in the vicinity of the 3kPZS source can provide qualitative and quantitative data on attraction and nest investigation.
Signaling Pathways and Experimental Workflows
Olfactory Signal Transduction Pathway for 3-Keto Petromyzonol
The detection of 3kPZS by the sea lamprey olfactory system initiates a signal transduction cascade that ultimately leads to a behavioral response. The binding of 3kPZS to specific G-protein coupled receptors (GPCRs), namely OR320a and OR320b, on the surface of olfactory sensory neurons is the first step in this process. This binding event is thought to activate the G-protein Gαolf, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). Increased levels of cAMP open cyclic nucleotide-gated ion channels, leading to a depolarization of the neuron and the generation of an action potential that is transmitted to the olfactory bulb of the brain.
Caption: Putative olfactory signaling pathway for 3kPZS in sea lamprey.
Experimental Workflow for Field Application of 3kPZS
The successful field application of 3kPZS requires a systematic workflow, from initial site selection to data analysis.
Caption: Workflow for field application and evaluation of 3kPZS.
Conclusion
The use of this compound sulfate as a chemoattractant represents a significant advancement in the integrated management of invasive sea lamprey populations. The data and protocols presented here provide a framework for researchers and fisheries managers to effectively utilize this potent biopesticide. Further research into optimizing application strategies and understanding the nuances of the sea lamprey's chemical ecology will continue to enhance the efficacy of this control method.
References
- 1. Great Lakes Fishery Commission Eforum [glfc.org]
- 2. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two highly related odorant receptors specifically detect α-bile acid pheromones in sea lamprey (Petromyzon marinus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral, Endocrine, and Neuronal Responses to Odors in Lampreys - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Bioassay-Guided Fractionation for Identifying Sea Lamprey Pheromones
Audience: Researchers, scientists, and drug development professionals.
Introduction: The sea lamprey (Petromyzon marinus), an invasive species in the Laurentian Great Lakes, relies heavily on a sophisticated sense of smell to mediate critical life events, including migration and reproduction.[1][2][3] This reliance on chemical communication presents a unique opportunity for the development of targeted control methods. Bioassay-guided fractionation is a powerful iterative approach that systematically separates and identifies active pheromonal compounds from complex mixtures.[4][5] This document provides detailed protocols for the application of this technique in the identification of sea lamprey pheromones, from the collection of conditioned water to the characterization of pure, bioactive compounds.
The overall workflow of bioassay-guided fractionation is a multi-step process that couples chemical separation techniques with biological assays to isolate and identify active compounds. The process begins with the collection of water conditioned by sea lampreys, followed by extraction and chromatographic fractionation. The resulting fractions are then screened for olfactory activity using electro-olfactogram (EOG) recordings and for behavioral activity using two-choice maze assays. Active fractions are subjected to further rounds of fractionation and bioassays until pure, bioactive compounds are isolated. The structures of these compounds are then elucidated using spectrometric and spectroscopic methods.
Experimental Workflow Diagram
Caption: A diagram illustrating the iterative process of bioassay-guided fractionation.
Experimental Protocols
Collection and Extraction of Sea Lamprey Conditioned Water
This protocol describes the collection of water conditioned with sea lamprey pheromones and the subsequent extraction of these chemical cues.
Materials:
-
Mature sea lampreys (e.g., 15-30 sexually mature males)
-
Large holding tank (e.g., 250 L) with aerated water
-
Solid-phase extraction (SPE) resin (e.g., Amberlite XAD7HP)
-
Glass column for SPE
-
Pump system
-
Methanol (B129727) (for elution)
Procedure:
-
Place 15-30 sexually mature male sea lampreys in a 250 L tank with aerated Lake Huron water maintained at 16-18°C.
-
Allow the lampreys to condition the water for a specified period (e.g., several hours to overnight).
-
Using a pumping system, pass the conditioned water through a column packed with Amberlite XAD7HP resin. This resin can extract over 80% of the sea lamprey migratory pheromone.
-
After the entire volume of conditioned water has passed through the column, elute the adsorbed compounds with methanol. Approximately 2 L of methanol can be used to elute ~90% of the pheromone components.
-
Collect the methanol eluate, which contains the concentrated pheromone extract. This crude extract can then be used for further fractionation. The Amberlite resin can be regenerated and reused multiple times.
Chromatographic Fractionation
This protocol outlines the separation of the crude extract into fractions based on the chemical properties of the constituent compounds.
Materials:
-
Crude pheromone extract (from Protocol 1)
-
Silica gel
-
Glass liquid chromatography column
-
Solvents for mobile phase (e.g., chloroform (B151607), methanol)
-
Fraction collector or vials
Procedure:
-
Prepare a silica gel slurry in the initial mobile phase solvent and pack it into a glass chromatography column.
-
Concentrate the crude extract and mix it thoroughly with a small amount of silica gel.
-
Load the extract-silica gel mixture onto the top of the prepared column.
-
Elute the compounds from the column using a solvent gradient. A typical gradient might start with 95% chloroform in methanol and gradually increase to 100% methanol.
-
Collect the eluent in individual fractions (e.g., 10 mL vials). These fractions can then be screened for biological activity.
Electro-olfactogram (EOG) Recordings
EOG is a technique used to measure the olfactory responses of sea lampreys to different chemical stimuli, allowing for the identification of odorous fractions.
Materials:
-
Mature sea lamprey
-
Anesthetic (e.g., MS-222)
-
Recirculating water system
-
Micromanipulators
-
Recording and reference electrodes
-
Amplifier and data acquisition system
-
Odorant delivery system
-
L-arginine (as a standard)
Procedure:
-
Anesthetize a mature sea lamprey and place it in a holder with a tube providing a constant flow of aerated water containing MS-222 over the gills.
-
Expose the olfactory epithelium.
-
Position the recording electrode on the surface of the olfactory epithelium and the reference electrode on a nearby non-sensory tissue using micromanipulators.
-
Deliver a pulse of a control substance (e.g., filtered water), a standard odorant (e.g., 10⁻⁵ M L-arginine), and the fractions to be tested to the olfactory epithelium.
-
Record the electrical potential changes (EOG responses) generated by the olfactory sensory neurons in response to each stimulus. A two-minute flush with filtered water should be performed between applications.
-
Normalize the responses to the fractions against the response to the standard L-arginine solution.
Quantitative Data from EOG Recordings:
| Compound | Detection Threshold (M) | Notes |
| 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS) | 10⁻¹³ | A major component of the male mating pheromone. |
| Petromyzone A | 10⁻⁹ | A novel bile alcohol identified from male conditioned water. |
| Petromyzone B | 10⁻¹¹ | A novel bile alcohol identified from male conditioned water. |
| Petromyzone C | < 10⁻¹³ | A novel bile alcohol identified from male conditioned water. |
| Spermine (B22157) | 10⁻¹⁴ to 10⁻¹³ | Found in seminal fluid and acts as a sex pheromone. |
Two-Choice Maze Behavioral Bioassay
This assay is used to determine if the odorous fractions identified by EOG are also behaviorally active, inducing a preference or avoidance response in sea lampreys.
Materials:
-
Two-choice maze apparatus
-
Mature female sea lamprey
-
River water or appropriate control water
-
System for delivering control and experimental odors to the maze arms
-
Video recording and tracking system
Procedure:
-
Acclimate a sexually mature female sea lamprey in a release cage within the maze for a set period (e.g., 5 minutes).
-
Introduce the control water into one arm of the maze and the water containing the test fraction into the other arm.
-
Release the lamprey from the cage and record its movements for a defined duration (e.g., 10 minutes).
-
Measure the cumulative amount of time the lamprey spends in the experimental and control channels.
-
A significant preference for the experimental channel indicates that the fraction is behaviorally attractive.
Quantitative Data from Behavioral Assays:
| Pheromone Component | Effective Concentration (M) | Observed Behavior in Females |
| 3-keto petromyzonol sulfate (3kPZS) | 10⁻¹⁴ to 10⁻¹⁰ | Upstream movement and attraction into traps. |
| Spermine | 10⁻¹⁴ to 10⁻¹⁰ | Preference in two-choice maze assays. |
Pheromone Signaling Pathway
The identification of sea lamprey pheromones has led to investigations into their mechanism of action at the molecular level. While the complete signaling cascade is still under active research, key components have been identified.
Pheromone Detection and Signal Transduction Diagram
Caption: A simplified diagram of the sea lamprey pheromone signaling pathway.
Upon binding of a pheromone like 3kPZS to specific olfactory receptors, such as OR320a and OR320b, a signal transduction cascade is initiated within the olfactory sensory neurons. Similarly, spermine is detected by the trace amine-associated receptor TAAR348. This leads to the generation of an action potential that travels to the olfactory bulb and subsequently to higher brain centers, resulting in a behavioral or physiological response. These responses can include immediate behaviors like upstream movement and mate searching, as well as longer-term physiological changes such as the acceleration of sexual maturation. The identification and characterization of these pheromones and their signaling pathways are crucial for developing pheromone-based control strategies for the invasive sea lamprey population in the Great Lakes.
References
- 1. The Identification of Sea Lamprey Pheromones Using Bioassay-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glfc.org [glfc.org]
- 3. researchgate.net [researchgate.net]
- 4. The Identification of Sea Lamprey Pheromones Using Bioassay-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 3-Keto Petromyzonol Sulfate in Invasive Sea Lamprey Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ongoing effort to control invasive species, particularly the sea lamprey (Petromyzon marinus) in the Laurentian Great Lakes, the use of semiochemicals represents a targeted and environmentally conscious approach. 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS) is a primary component of the male sea lamprey's sex pheromone, which serves as a potent attractant for ovulating females.[1][2] Its application as a biopesticide, registered by the U.S. Environmental Protection Agency (EPA), focuses on luring sea lampreys into traps, thereby reducing their reproductive success and overall population.[3][4][5] These application notes provide a comprehensive overview of 3kPZS, including its mechanism of action, efficacy data, and protocols for its use in research and control operations.
Mechanism of Action
3-keto petromyzonol sulfate is a bile acid derivative that acts as a chemoattractant, primarily targeting the olfactory system of ovulating female sea lampreys. Upon detection, 3kPZS triggers a cascade of physiological and behavioral responses.
Olfactory Signaling Pathway: The binding of 3kPZS to specific G-protein coupled receptors (GPCRs) on the olfactory sensory neurons initiates a signal transduction cascade. This pathway is believed to involve the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels then open cyclic nucleotide-gated ion channels, causing depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the olfactory bulb of the brain, where it is processed, leading to the behavioral response of upstream movement towards the pheromone source.
Neuroendocrine Modulation: Beyond its role as a chemoattractant, 3kPZS also influences the hypothalamic-pituitary-gonadal (HPG) axis in sea lampreys. Exposure to the pheromone can modulate the synthesis and release of gonadotropin-releasing hormone (GnRH), which in turn affects the output of the HPG axis, influencing reproductive readiness and behavior.
Quantitative Data on Efficacy
The effectiveness of 3kPZS in increasing the trapping efficiency of sea lampreys has been documented in several studies. The data presented below summarizes key findings.
| Parameter | Value | Stream Conditions | Source |
| Increase in Trapping Efficiency | 10% | Barrier-integrated traps | |
| Increase in Trapping Efficiency | Up to 53% | Field trials in baited traps | |
| Increase in Capture Rate | Up to 2x | Baited vs. unbaited traps | |
| Effective Concentration | 10-12 M | Natural stream environment |
Experimental Protocols
Protocol 1: Synthesis of this compound Sulfate (Conceptual)
-
Starting Material: A suitable steroidal precursor.
-
Introduction of the 3-keto group: This can be achieved through enzymatic oxidation using a specific ketosteroid dehydrogenase or through chemical oxidation methods.
-
Hydroxylation at C7 and C12: Specific cytochrome P450 enzymes can be used to introduce hydroxyl groups at these positions.
-
Sulfation at C24: The final step involves the sulfation of the C24 hydroxyl group, which can be catalyzed by a sulfotransferase enzyme using a sulfate donor like 3'-phosphoadenosine-5'-phosphosulfate (PAPS).
Note: The development of a scalable synthesis protocol would require significant process optimization and is a key area for further research and development.
Protocol 2: Preparation of Controlled-Release Pheromone Bait
This protocol is based on the use of polyethylene (B3416737) glycol (PEG) as a matrix for the controlled release of 3kPZS.
Materials:
-
This compound sulfate (synthetic)
-
Polyethylene glycol (PEG), molecular weight suitable for forming a solid matrix at ambient stream temperatures (e.g., PEG 8000)
-
Heat-resistant container
-
Molds for forming the bait emitters
-
Stirring apparatus
-
Fume hood
Procedure:
-
In a fume hood, gently heat the PEG in a heat-resistant container until it is completely molten.
-
Dissolve the desired amount of 3kPZS into the molten PEG. The concentration will depend on the target release rate and the size of the emitter.
-
Stir the mixture thoroughly to ensure a homogenous distribution of the pheromone within the PEG matrix.
-
Pour the molten mixture into molds of the desired shape and size for the emitters.
-
Allow the emitters to cool and solidify completely at room temperature.
-
Once solidified, the emitters can be removed from the molds and are ready for deployment.
Protocol 3: Field Application of 3kPZS-Baited Traps
This protocol provides a general guideline for the deployment of 3kPZS-baited traps for sea lamprey control.
Materials:
-
Sea lamprey traps (e.g., box traps, fyke nets)
-
Controlled-release 3kPZS bait emitters
-
Anchoring materials (e.g., ropes, weights)
-
Personal protective equipment (PPE)
Procedure:
-
Site Selection: Identify suitable locations for trap placement in streams known to have sea lamprey populations. Ideal locations are typically in areas of moderate flow where the pheromone plume will be effectively dispersed downstream.
-
Trap Installation: Securely install the sea lamprey traps in the selected locations according to standard trapping procedures.
-
Bait Deployment:
-
Place the 3kPZS controlled-release emitter inside the trap in a location that allows for good water flow over its surface.
-
The number of emitters per trap will depend on the stream flow rate and the desired pheromone concentration in the water.
-
-
Trap Monitoring:
-
Check the traps at regular intervals (e.g., daily) to remove captured sea lampreys and any non-target species.
-
Monitor the integrity of the bait emitters and replace them as needed based on their calculated release lifespan.
-
-
Data Collection:
-
Record the number of sea lampreys captured in baited and unbaited (control) traps to assess the efficacy of the pheromone.
-
Collect data on stream conditions (e.g., flow rate, temperature, water chemistry) to correlate with trapping success.
-
Environmental Fate and Ecotoxicity
A significant knowledge gap exists regarding the environmental fate and ecotoxicity of this compound sulfate. While it is registered as a biopesticide, suggesting a favorable environmental profile, detailed public data is scarce.
Environmental Fate:
-
Biodegradation: As a sulfated steroid, 3kPZS is expected to be biodegradable by aquatic microorganisms. The degradation pathway would likely involve the initial hydrolysis of the sulfate group by sulfatase enzymes, followed by the microbial degradation of the steroid core. The rate of degradation under various environmental conditions is an area requiring further investigation.
Ecotoxicity:
-
Target Specificity: 3kPZS is believed to be highly specific to sea lampreys, with other aquatic organisms not possessing the specific olfactory receptors to detect it at the low concentrations used.
-
Non-Target Organisms: There is a critical need for quantitative data on the acute and chronic toxicity of 3kPZS to a range of non-target aquatic organisms, including fish, invertebrates, and amphibians. Standard ecotoxicological tests (e.g., LC50) should be conducted to establish a comprehensive environmental risk profile.
Visualizations
Caption: Olfactory signaling pathway of 3kPZS in sea lamprey.
Caption: Experimental workflow for 3kPZS application.
References
Application Notes and Protocols for Studying 3-Keto Petromyzonol in a Flume
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS) is a potent sex pheromone released by mature male sea lampreys (Petromyzon marinus) to attract ovulating females to their nests for spawning.[1][2][3] Understanding the behavioral responses elicited by 3kPZS is crucial for developing control strategies for this invasive species in regions like the Great Lakes. Flume assays are a fundamental tool for studying the chemo-attractant properties of 3kPZS in a controlled laboratory setting that mimics natural stream conditions. These application notes provide a detailed protocol for conducting a two-choice flume experiment to evaluate the behavioral response of sea lampreys to 3kPZS.
Data Presentation
The following tables summarize key quantitative data relevant to the experimental setup.
Table 1: Behavioral Response of Ovulating Female Sea Lampreys to 3kPZS in a Two-Choice Flume
| Concentration of 3kPZS (Molar) | Observation | Source |
| 1 x 10⁻¹² | Ovulating females located and swam to the source of water conditioned with this concentration. | [4] |
| 1 x 10⁻¹⁰ | Elicited significant behavioral responses in a context-dependent manner. | [5] |
| 5 x 10⁻¹³ | Elicited a preference in ovulating females in a two-choice flume assay. |
Table 2: Electro-olfactogram (EOG) Detection Thresholds for Pheromones in Sea Lampreys
| Pheromone Component | Detection Threshold (Molar) | Source |
| Petromyzonol sulfate (PS) | ~1 x 10⁻¹² | |
| Allocholic acid (ACA) | ~1 x 10⁻¹² | |
| 3-keto petromyzonol sulfate (3kPZS) | < 1 x 10⁻¹³ |
Experimental Protocols
Protocol: Two-Choice Flume Behavioral Assay for this compound
This protocol details the methodology for assessing the behavioral response of sea lampreys to 3kPZS using a two-choice flume.
1. Materials and Equipment:
-
Two-choice flume (Y-maze design) constructed of an inert material (e.g., stainless steel, glass, or acrylic).
-
Source of conditioned water (e.g., from a header tank).
-
Peristaltic pumps for precise delivery of the pheromone and control solutions.
-
Stock solution of this compound sulfate (3kPZS).
-
Control solution (the same water used in the flume).
-
Video recording equipment (e.g., overhead camera with infrared illumination for nocturnal observations).
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Flow meter to ensure consistent water velocity.
-
Holding tanks for sea lamprey acclimation.
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Sea lampreys (sexually mature, ovulating females for attraction studies).
2. Experimental Setup:
-
Flume Design: A Y-maze flume is recommended, with a downstream release area and two upstream arms. The dimensions should be adequate for the size of the lampreys, allowing for free movement.
-
Water Supply: The flume should be supplied with a continuous flow of conditioned water at a constant temperature and flow rate, mimicking natural stream conditions.
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Odorant Delivery: Use peristaltic pumps to introduce the 3kPZS solution into one arm of the flume and the control solution into the other. The introduction points should be positioned to allow for complete mixing within each arm before reaching the choice area.
-
Lighting: As sea lampreys are often more active at night, experiments should be conducted under low-light or infrared conditions to minimize stress and encourage natural behavior.
3. Procedure:
-
Acclimation: Acclimate the sea lampreys in holding tanks with flowing water from the same source as the flume for at least 24 hours prior to the experiment.
-
Trial Initiation:
-
Start the water flow in the flume and allow it to stabilize.
-
Begin recording with the overhead camera.
-
Introduce a single sea lamprey into the downstream release area of the flume.
-
Allow the lamprey to acclimate to the flume for a defined period (e.g., 10-15 minutes) with only the control water flowing in both arms.
-
-
Odorant Introduction:
-
After the acclimation period, start the peristaltic pumps to introduce the 3kPZS solution into one arm and the control solution into the other. The side receiving the pheromone should be randomized between trials.
-
-
Behavioral Observation:
-
Record the lamprey's behavior for a set duration (e.g., 15-30 minutes).
-
Key behaviors to observe and quantify include:
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Time spent in each arm of the flume.
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First choice of arm.
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Frequency of entries into each arm.
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Upstream movement and searching behaviors (e.g., casting, circling).
-
-
-
Post-Trial:
-
At the end of the trial, stop the odorant delivery and gently remove the lamprey from the flume.
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Thoroughly rinse the flume with fresh water to remove any residual pheromone before the next trial.
-
4. Data Analysis:
-
Analyze the video recordings to quantify the behavioral metrics.
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Statistical analysis (e.g., t-test, chi-square test) can be used to determine if there is a significant preference for the arm containing 3kPZS.
Mandatory Visualization
Caption: Experimental workflow for a two-choice flume assay.
Caption: Proposed olfactory signaling pathway for 3kPZS.
References
- 1. Behavioral, Endocrine, and Neuronal Responses to Odors in Lampreys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The olfactory system of migratory adult sea lamprey (Petromyzon marinus) is specifically and acutely sensitive to unique bile acids released by conspecific larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Synthetic 3-Keto Petromyzonol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of synthetic 3-Keto petromyzonol (B13829).
Troubleshooting Common Purification Challenges
The purification of synthetic 3-Keto petromyzonol, a steroid derivative, can present several challenges. This guide addresses common issues encountered during purification processes like chromatography and recrystallization.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | Incomplete extraction: The compound may not be fully extracted from the reaction mixture. Product loss during transfers: Multiple transfer steps can lead to significant loss of material. Suboptimal chromatography conditions: The compound may be eluting with other impurities or not eluting from the column at all. Inappropriate recrystallization solvent: The chosen solvent may be too good at dissolving the compound even at low temperatures. | - Extraction: Ensure the pH is optimized for extraction and use a sufficient volume of an appropriate solvent. Perform multiple extractions. - Transfers: Minimize the number of transfers. Rinse glassware with the solvent to recover any adhered product. - Chromatography: Optimize the mobile phase composition and gradient. Screen different stationary phases. - Recrystallization: Select a solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures.[1] Consider a multi-solvent system.[2] |
| Persistent Impurities in Final Product | Co-elution in chromatography: Impurities with similar polarity to this compound may elute at the same time. Incomplete removal of reagents or byproducts: Starting materials, reagents, or side-reaction products may be carried through the purification.[3] Degradation of the compound: this compound may be unstable under the purification conditions (e.g., high temperature, extreme pH). | - Chromatography: Employ high-resolution chromatography techniques like HPLC. Use a different stationary phase or a more selective mobile phase.[4] - Washing Steps: Include aqueous washes to remove water-soluble impurities before chromatography. - Recrystallization: Perform multiple recrystallization steps. - Stability: Conduct purification at lower temperatures if possible. Avoid prolonged exposure to harsh conditions. |
| Oily Product Instead of Crystals | Presence of impurities: Impurities can inhibit crystal lattice formation. Supersaturation not achieved: The solution may not be concentrated enough for crystals to form. Cooling too rapidly: Rapid cooling can lead to the formation of an oil rather than crystals. | - Purity: Ensure the pre-crystallization product is of sufficient purity. An initial chromatographic step may be necessary. - Concentration: Slowly evaporate the solvent until the solution is saturated. - Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. |
| Poor Separation in Column Chromatography | Inappropriate solvent system: The mobile phase may be too polar or not polar enough, leading to either rapid elution of all components or no elution. Column overloading: Too much sample applied to the column can lead to broad peaks and poor separation. Incorrect stationary phase: The chosen stationary phase (e.g., silica (B1680970) gel, alumina) may not be suitable for the separation. | - Solvent System: Develop a suitable solvent system using thin-layer chromatography (TLC) first. - Loading: Use an appropriate ratio of sample to stationary phase. - Stationary Phase: Test different stationary phases with varying polarities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in synthetic this compound?
A1: While specific impurities depend on the synthetic route, common impurities in steroid synthesis can be categorized as:
-
Organic Impurities: Starting materials, unreacted intermediates, by-products from side reactions, and degradation products.
-
Inorganic Impurities: Residual catalysts (e.g., metals), reagents, and salts from workup procedures.
-
Residual Solvents: Solvents used in the synthesis and purification process.
Q2: What is a good starting point for selecting a recrystallization solvent for this compound?
A2: Based on its known solubility, slightly soluble in chloroform (B151607) and DMSO when heated, you can explore these as potential primary solvents. The ideal solvent is one in which this compound is highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C). A solvent pair system, such as dissolving in a soluble solvent like warm chloroform and then adding a less soluble anti-solvent (e.g., hexane) until turbidity appears, can also be effective.
Q3: How can I monitor the purity of this compound during purification?
A3: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to assess the number of components in a mixture and to monitor the progress of a chromatographic separation.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.
-
Mass Spectrometry (MS): Can be coupled with chromatography (LC-MS or GC-MS) to identify the molecular weights of the main component and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.
Q4: My purified this compound has a melting point range that is broad and lower than the reported 173-175 °C. What does this indicate?
A4: A broad and depressed melting point range is a strong indication that your sample is still impure. Pure crystalline solids typically have a sharp melting point range of 1-2 °C. The presence of impurities disrupts the crystal lattice, requiring less energy to melt. Further purification steps are recommended.
Experimental Protocols
General Protocol for Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). Gradually increase the polarity of the mobile phase to elute compounds of increasing polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
General Protocol for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Dissolve the impure solid in a minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution by gravity to remove them.
-
Cooling: Allow the hot solution to cool slowly and undisturbed to room temperature to allow for the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.
Visualizations
References
Improving the sensitivity of 3-Keto petromyzonol detection in environmental samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity of 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS) detection in environmental samples. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is 3-keto petromyzonol sulfate (3kPZS) and why is its sensitive detection important?
A1: this compound sulfate (3kPZS) is a potent male sex pheromone released by the sea lamprey (Petromyzon marinus) to attract ovulating females to their nests for spawning.[1][2] Its sensitive and accurate detection in environmental water samples is crucial for monitoring and controlling invasive sea lamprey populations, as it can indicate the presence and reproductive status of males.[3][4] Furthermore, understanding its environmental fate and concentration is vital for the development of pheromone-based control strategies.[5]
Q2: What are the primary analytical methods for detecting 3kPZS in environmental samples?
A2: The two primary methods for the quantitative analysis of 3kPZS in environmental water samples are High-Performance Liquid Chromatography (HPLC) with derivatization followed by UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally more sensitive and specific.
Q3: How can I improve the sensitivity of my 3kPZS measurements?
A3: To improve sensitivity, focus on the following areas:
-
Sample Preparation: Employ solid-phase extraction (SPE) to concentrate 3kPZS from large volumes of water and remove interfering matrix components.
-
Analytical Technique: Utilize LC-MS/MS, which offers higher sensitivity and specificity compared to HPLC-UV. For HPLC methods, using fluorescence detection after derivatization with a fluorophore like dansyl hydrazine (B178648) can significantly enhance sensitivity.
-
Method Optimization: Fine-tune your chromatographic conditions to achieve good peak shape and separation from matrix interferences. Optimize MS parameters (e.g., ionization source, collision energy) for the specific fragmentation of 3kPZS.
Q4: What is the expected environmental concentration of 3kPZS?
A4: The concentration of 3kPZS in natural stream environments can be extremely low, often in the picomolar (ng/L) range. Ovulating females can detect and respond to concentrations as low as 10⁻¹² M.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 3kPZS in environmental samples.
Low or No Signal/Recovery
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | - Verify the pH of the water sample before SPE; it should be appropriate for the sorbent and analyte. - Ensure the SPE cartridge has been properly conditioned and equilibrated. - Check the elution solvent for correct composition and volume to ensure complete elution of 3kPZS. - Consider using an SPE cartridge with a different sorbent chemistry (e.g., a mixed-mode or polymer-based sorbent). |
| Analyte Degradation | - 3kPZS may be susceptible to microbial degradation in water samples. Samples should be processed as quickly as possible or stored frozen (-20°C or lower) if analysis is delayed. - Avoid repeated freeze-thaw cycles. |
| Poor Derivatization (HPLC Method) | - Ensure the derivatizing agent (e.g., dansyl hydrazine) is fresh and has not degraded. - Optimize the reaction conditions (pH, temperature, and time) for the derivatization reaction. - Check for the presence of interfering compounds in the sample that may consume the derivatizing agent. |
| Ion Suppression (LC-MS/MS) | - Environmental samples contain complex matrices (e.g., humic acids, salts) that can suppress the ionization of 3kPZS. - Improve sample cleanup using a more rigorous SPE protocol or by adding a post-extraction cleanup step. - Dilute the sample extract to reduce the concentration of interfering matrix components. - Use a deuterated internal standard to compensate for matrix effects. |
| Incorrect MS/MS Parameters | - Ensure the mass spectrometer is tuned and calibrated. - Optimize the precursor and product ion masses for 3kPZS. - Adjust collision energy to maximize the intensity of the desired product ion. - For sulfated steroids, negative ionization mode is typically more sensitive. |
High Background Noise or Interferences
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | - Enhance sample cleanup procedures to remove co-eluting matrix components. - Optimize the chromatographic gradient to separate 3kPZS from interfering peaks. - Use a higher resolution mass spectrometer to distinguish 3kPZS from isobaric interferences. |
| Contamination | - Use high-purity solvents and reagents. - Thoroughly clean all glassware and equipment. - Analyze a blank sample (reagent water processed through the entire sample preparation procedure) to identify sources of contamination. |
| Carryover | - Implement a robust wash cycle for the autosampler and injection port between samples. - Inject a blank solvent after a high-concentration sample to check for carryover. |
Quantitative Data Summary
The following table summarizes the performance of different analytical methods for the detection of 3kPZS.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (Correlation Coefficient) | Recovery | Precision (RSD) | Reference |
| LC-MS/MS | 0.1 ng/mL | 0.5 ng/mL | >0.99 | 94.1–105.5% | 2.5–9.3% | |
| HPLC-UV (with Dansyl Hydrazine Derivatization) | < 100 ppb | Not Reported | 1.0 | Not Reported | Not Reported | |
| HPLC-Fluorescence (with Dansyl Hydrazine Derivatization) | Potentially < 1 ng/L (ppt) | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Sample Collection and Preservation
-
Collect water samples in clean, amber glass bottles to minimize photodegradation.
-
To account for recovery losses and matrix effects, spike the sample with a known amount of a deuterated internal standard (e.g., d4-3kPZS) immediately after collection.
-
If not extracted immediately, freeze the samples at -20°C or below to prevent microbial degradation. Process frozen samples within 6 months.
Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific sample matrix and analytical method.
-
Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB or Strata-X) with 5 mL of methanol (B129727) followed by 5 mL of reagent water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-filtered water sample (typically 100 mL to 1 L) onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-20 minutes to remove residual water.
-
Elution: Elute the retained 3kPZS and internal standard with 5-10 mL of methanol or another suitable organic solvent (e.g., acetonitrile).
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 100-500 µL) of the initial mobile phase for LC analysis.
LC-MS/MS Analysis
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z for deprotonated 3kPZS.
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Product Ion (Q3): A specific fragment ion of 3kPZS (e.g., loss of SO₃).
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Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
HPLC-UV/Fluorescence Analysis with Derivatization
-
Derivatization:
-
To a 5 mL aqueous sample, add 10 mL of a 1 mg/mL aqueous solution of dansyl hydrazine and 2-3 drops of glacial acetic acid.
-
Stir the solution for 15 minutes at room temperature.
-
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from 50% to 100% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Detection:
-
UV: Monitor at 333 nm.
-
Fluorescence: Excitation wavelength of ~340 nm and an emission wavelength of ~520 nm.
-
Visualizations
Caption: Experimental workflow for the detection of 3kPZS in environmental samples.
Caption: Simplified signaling pathway of 3kPZS in the sea lamprey olfactory system.
References
Technical Support Center: Optimizing Dose-Response Experiments for 3-Keto Petromyzonol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Keto petromyzonol (B13829). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is 3-Keto petromyzonol and what is its primary mechanism of action?
A1: this compound is a bile acid derivative that functions as a sex pheromone in the sea lamprey (Petromyzon marinus).[1][2] Its sulfated form, this compound sulfate (B86663) (3kPZS), is a major component of the male sea lamprey's pheromone mixture that attracts ovulating females.[3][4][5] The primary mechanism of action of 3kPZS is the modulation of the hypothalamic-pituitary-gonadal (HPG) axis through the stimulation of gonadotropin-releasing hormone (GnRH) synthesis and release.
Q2: What is the stability and solubility of this compound?
A2: this compound is a crystalline solid with a stability of at least four years when stored at -20°C. Its solubility varies depending on the solvent, as detailed in the table below.
Q3: What are the key considerations when designing a dose-response experiment for this compound?
A3: Key considerations include selecting a relevant biological system (e.g., primary sea lamprey pituitary cells), choosing an appropriate endpoint to measure (e.g., GnRH release, intracellular calcium mobilization), determining a suitable dose range, and using appropriate controls. Careful data analysis using a suitable model, such as the four-parameter log-logistic model, is also crucial.
Q4: How can I quantify the release of GnRH from pituitary cells in response to this compound?
A4: The concentration of GnRH in cell culture supernatants can be quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. These kits typically employ a competitive inhibition or sandwich ELISA format and have detection ranges suitable for measuring physiological concentrations of GnRH.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMF | 20 mg/mL |
| DMSO | 14 mg/mL |
| Ethanol | 5 mg/mL |
| DMF:PBS (pH 7.2) (1:9) | 0.1 mg/mL |
Table 2: Example Dose-Response Data for this compound on GnRH Release
| This compound (nM) | GnRH Release (pg/mL) (Mean ± SD) |
| 0 (Control) | 50 ± 5 |
| 0.1 | 75 ± 8 |
| 1 | 150 ± 12 |
| 10 | 350 ± 25 |
| 100 | 700 ± 50 |
| 1000 | 950 ± 60 |
| 10000 | 980 ± 55 |
Note: This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Dose-Response Assay for this compound-Induced GnRH Release from Sea Lamprey Pituitary Cells
This protocol describes a method to measure the dose-dependent effect of this compound on the release of Gonadotropin-Releasing Hormone (GnRH) from primary sea lamprey pituitary cells.
Materials:
-
Adult, sexually mature sea lampreys
-
Cell culture medium (e.g., L-15 medium supplemented with fetal bovine serum, antibiotics)
-
This compound (or 3kPZS)
-
Collagen and fibronectin-coated cell culture plates
-
Enzymes for tissue dissociation (e.g., trypsin, collagenase)
-
GnRH ELISA kit
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Standard laboratory equipment (centrifuge, incubator, microscope, etc.)
Methodology:
-
Primary Pituitary Cell Culture:
-
Isolate pituitaries from anesthetized sea lampreys under sterile conditions.
-
Dissociate the tissue into single cells using a combination of enzymatic digestion and mechanical disruption.
-
Plate the cells in collagen and fibronectin-coated multi-well plates with the appropriate cell culture medium.
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Incubate the cells at a suitable temperature (e.g., 12-15°C) to allow for attachment and recovery.
-
-
Dose-Response Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the pituitary cell cultures and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent but no this compound).
-
Incubate the cells for a predetermined time (e.g., 24 hours) to allow for GnRH release.
-
-
Quantification of GnRH Release:
-
Collect the cell culture supernatants from each well.
-
Centrifuge the supernatants to remove any cellular debris.
-
Quantify the concentration of GnRH in the supernatants using a GnRH ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the GnRH concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the EC50 (the concentration of this compound that elicits 50% of the maximal response).
-
Troubleshooting Guides
Issue 1: High Variability in GnRH Release Measurements
-
Possible Cause: Inconsistent cell number or viability across wells.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before plating.
-
Perform a cell viability assay (e.g., trypan blue exclusion) before and after the experiment.
-
Use a consistent and low passage number for cultured cells if not using primary cells.
-
-
Possible Cause: Pipetting errors during serial dilutions or sample collection.
-
Troubleshooting Steps:
-
Calibrate pipettes regularly.
-
Use fresh pipette tips for each dilution and sample transfer.
-
Issue 2: No or Low Response to this compound
-
Possible Cause: Inactive this compound.
-
Troubleshooting Steps:
-
Verify the purity and integrity of the this compound stock.
-
Prepare fresh dilutions for each experiment.
-
Ensure proper storage of the compound at -20°C.
-
-
Possible Cause: Unhealthy or unresponsive pituitary cells.
-
Troubleshooting Steps:
-
Optimize the pituitary cell isolation and culture protocol to ensure high viability.
-
Confirm the presence of GnRH receptors on the cells.
-
Include a positive control that is known to stimulate GnRH release (e.g., a known GnRH secretagogue).
-
Issue 3: Inconsistent Dose-Response Curve Shape
-
Possible Cause: Inappropriate dose range.
-
Troubleshooting Steps:
-
Perform a wider range of concentrations in a preliminary experiment to identify the optimal range that covers the baseline, linear, and saturation phases of the response.
-
-
Possible Cause: Compound precipitation at high concentrations.
-
Troubleshooting Steps:
-
Visually inspect the treatment wells for any signs of precipitation.
-
Consult the solubility data and adjust the solvent or concentration range if necessary.
-
Visualizations
Caption: Workflow for a this compound dose-response experiment.
Caption: Proposed signaling pathway for this compound.
Caption: Troubleshooting flowchart for low or no experimental response.
References
Technical Support Center: Stability and Degradation of 3-Keto Petromyzonol in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of 3-Keto petromyzonol (B13829) in aqueous solutions. Due to limited publicly available stability data for this specific compound, this guide offers generalized best practices, troubleshooting advice, and standardized protocols based on the chemical properties of similar bile acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 3-Keto petromyzonol in aqueous solutions at neutral pH and room temperature?
While specific data is scarce, based on its structure as a sulfated bile acid, this compound is expected to have moderate stability in neutral aqueous solutions. However, the keto group and the sulfate (B86663) ester are susceptible to degradation under certain conditions. It is crucial to perform compound-specific stability studies to determine its shelf-life and degradation kinetics.
Q2: What are the primary factors that can influence the degradation of this compound?
The main factors affecting stability are likely to be pH, temperature, and exposure to light.
-
pH: The stability of the sulfate ester bond can be compromised under acidic or alkaline conditions, leading to hydrolysis. The enolization of the keto group can also be pH-dependent.
-
Temperature: Higher temperatures will generally accelerate degradation reactions.
-
Light: Photodegradation can occur if the molecule absorbs light in the UV-Vis spectrum. It is advisable to protect solutions from light.
-
Oxidizing agents: The presence of oxidizing agents in the solution could potentially lead to degradation of the steroid core.
Q3: What analytical methods are recommended for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method for stability studies. For higher specificity and to identify degradation products, HPLC coupled with a mass spectrometer (LC-MS) is recommended. A C18 column is often suitable for separating bile acids and their derivatives.
Q4: How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions in a non-aqueous, inert solvent such as methanol (B129727) or DMSO, as mentioned in some research literature[1]. These stock solutions can then be diluted into the desired aqueous buffer for the experiment. This minimizes the risk of degradation during storage. Store stock solutions at low temperatures (e.g., -20°C) and protected from light.
Troubleshooting Guide
Issue: I am observing rapid degradation of this compound in my experiments, even under seemingly mild conditions.
-
Question: Have you checked the pH of your aqueous solution?
-
Answer: Even small shifts in pH can significantly impact stability. Prepare fresh buffers for each experiment and verify the pH before adding the compound.
-
-
Question: Are your solutions protected from light?
-
Answer: Use amber vials or cover your glassware with aluminum foil to prevent potential photodegradation.
-
-
Question: Have you considered the purity of your water and reagents?
-
Answer: Impurities such as metal ions or microbial contamination can catalyze degradation. Use high-purity water (e.g., Milli-Q) and analytical grade reagents.
-
Issue: I am seeing inconsistent results between replicate stability experiments.
-
Question: Is the temperature accurately controlled?
-
Answer: Use a calibrated incubator or water bath to maintain a constant temperature. Fluctuations in ambient temperature can affect degradation rates.
-
-
Question: Is your analytical method validated for reproducibility?
-
Answer: Ensure your HPLC/LC-MS method is robust. Check for consistency in peak area and retention time for your standards. Perform system suitability tests before each run.
-
-
Question: Are you preparing fresh dilutions for each experiment?
-
Answer: Avoid using aged dilutions from a stock solution, as the compound may have already started to degrade in the aqueous matrix.
-
Issue: I am having difficulty separating this compound from its degradation products using HPLC.
-
Question: Have you tried optimizing your mobile phase?
-
Answer: Experiment with different solvent gradients (e.g., acetonitrile-water or methanol-water) and pH modifiers (e.g., formic acid or ammonium (B1175870) acetate) to improve resolution.
-
-
Question: Could a different column chemistry be more effective?
-
Answer: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column.
-
Quantitative Data Summary
The following table template is provided for researchers to systematically record and present their stability data for this compound.
| Condition ID | pH | Temperature (°C) | Light Condition | Initial Concentration (µg/mL) | Time Point (hours) | Remaining this compound (%) | Degradation Product(s) Peak Area |
| A-1 | 4.0 | 25 | Dark | 10 | 0 | 100 | 0 |
| A-2 | 4.0 | 25 | Dark | 10 | 24 | ||
| A-3 | 4.0 | 25 | Dark | 10 | 48 | ||
| B-1 | 7.0 | 25 | Dark | 10 | 0 | 100 | 0 |
| B-2 | 7.0 | 25 | Dark | 10 | 24 | ||
| B-3 | 7.0 | 25 | Dark | 10 | 48 | ||
| C-1 | 9.0 | 25 | Dark | 10 | 0 | 100 | 0 |
| C-2 | 9.0 | 25 | Dark | 10 | 24 | ||
| C-3 | 9.0 | 25 | Dark | 10 | 48 | ||
| D-1 | 7.0 | 40 | Dark | 10 | 0 | 100 | 0 |
| D-2 | 7.0 | 40 | Dark | 10 | 24 | ||
| D-3 | 7.0 | 40 | Dark | 10 | 48 | ||
| E-1 | 7.0 | 25 | Light | 10 | 0 | 100 | 0 |
| E-2 | 7.0 | 25 | Light | 10 | 24 | ||
| E-3 | 7.0 | 25 | Light | 10 | 48 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound in Aqueous Solutions
1. Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, and photolytic) to identify potential degradation pathways and develop a stability-indicating analytical method.
2. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Buffers (e.g., phosphate, acetate) for pH control
-
Class A volumetric flasks and pipettes
-
Amber HPLC vials
-
Photostability chamber
3. Instrumentation:
-
HPLC system with a UV detector or a Mass Spectrometer (MS)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Calibrated oven/incubator
4. Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.
-
Store the stock solution at -20°C, protected from light.
5. Forced Degradation Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 50 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 50 µg/mL. Incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Dilute the stock solution with HPLC-grade water to a final concentration of 50 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with a 3% H₂O₂ solution to a final concentration of 50 µg/mL. Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Dilute the stock solution with water to a final concentration of 50 µg/mL. Expose the solution in a photostability chamber to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions.
6. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
If necessary, neutralize the acidic and basic samples before injection.
-
Analyze all samples by a developed and validated stability-indicating HPLC or LC-MS method.
-
Monitor the decrease in the peak area of this compound and the formation of any new peaks (degradation products).
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: General experimental workflow for a stability study.
References
Troubleshooting low signal-to-noise ratio in EOG recordings for 3kPZS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low signal-to-noise ratio (SNR) in Electrooculography (EOG) recordings.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of noise in EOG recordings?
A1: EOG signals are susceptible to contamination from various sources that can degrade the signal quality.[1][2] The most common types of noise include:
-
Power Line Interference: This presents as a periodic noise at the frequency of the electrical power supply (typically 50 or 60 Hz) and its harmonics.[1] It is often referred to as mains hum.
-
Muscle Artifacts (EMG): Contractions of facial muscles, especially those around the eyes, can introduce high-frequency noise into the EOG signal.[1][2] This is particularly noticeable during blinking or strong eye movements.
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Baseline Drift: These are slow, gradual changes in the baseline of the EOG signal over time. This can be caused by electrode movement, changes in skin impedance, or environmental factors.
-
Electrode Noise: Noise can be introduced by the electrodes themselves due to inadequate electrode-skin contact, electrode polarization, or impedance mismatch.
-
Environmental Noise: Electromagnetic interference (EMI) from nearby electronic devices can corrupt the EOG signal.
Q2: What is a typical amplitude and frequency range for an EOG signal?
A2: A typical EOG signal has a resting potential amplitude ranging from 0.4 to 1.0 millivolts (mV). The frequency of the EOG signal typically ranges from direct current (DC) up to 100 Hz.
Q3: How can I improve the signal-to-noise ratio in my EOG recordings?
A3: Improving the SNR in EOG recordings involves a combination of proper experimental setup, appropriate hardware selection, and signal processing techniques. Key strategies include:
-
Proper Skin Preparation: Clean the skin where the electrodes will be placed to remove oils and dead skin cells, which can increase impedance.
-
Correct Electrode Placement: Ensure electrodes are placed according to standard EOG configurations to effectively capture eye movements.
-
Use of High-Quality Electrodes: The choice of electrode type (wet or dry) can impact signal quality, with wet electrodes generally providing a higher SNR.
-
Employing a Differential Amplifier: Using a differential amplifier with a high Common Mode Rejection Ratio (CMRR) helps to eliminate common signals that appear on both inputs, thereby reducing some noise.
-
Filtering: Applying digital or analog filters, such as low-pass and notch filters, can effectively remove high-frequency noise and power line interference.
-
Minimizing Subject Movement: Instructing the subject to remain still and comfortable can reduce muscle artifacts.
-
Controlling the Environment: Conducting experiments in an electromagnetically shielded room or using a Faraday cage can minimize environmental noise.
Troubleshooting Guide for Low SNR in EOG Recordings
This guide provides a step-by-step approach to identifying and resolving common issues leading to a low signal-to-noise ratio.
Problem: High-Frequency Noise or "Fuzzy" Signal
| Possible Cause | Recommended Solution |
| Muscle Artifacts (EMG) | Instruct the subject to relax their facial muscles and avoid unnecessary movements. Provide a comfortable setup to minimize physical discomfort. |
| Environmental EMI | Turn off non-essential electronic equipment near the recording setup. If possible, use a Faraday cage or shielded room. Check for and resolve any ground loops in the equipment setup. |
| Poor Electrode Contact | Ensure electrodes are securely attached and making good contact with the skin. Re-apply conductive gel if using wet electrodes. |
Problem: Persistent 50/60 Hz Hum
| Possible Cause | Recommended Solution |
| Power Line Interference | Apply a notch filter centered at 50 Hz or 60 Hz, depending on your location, to remove the specific power line frequency. Ensure all recording equipment is plugged into the same power outlet to avoid ground loops. |
| Improper Grounding | Verify that the subject and the recording equipment are properly grounded. A floating ground is a common cause of significant noise. |
Problem: Slow, Drifting Baseline
| Possible Cause | Recommended Solution |
| Electrode Movement | Secure the electrode cables to prevent them from pulling on the electrodes. Allow the subject to settle and the electrode-skin interface to stabilize before starting the recording. |
| Changes in Skin Impedance | Proper skin preparation before electrode application can help stabilize impedance. Use a high-pass filter with a very low cutoff frequency (e.g., 0.1 Hz) to remove the slow drift. |
Experimental Protocols
Protocol for EOG Electrode Placement and Skin Preparation
-
Skin Preparation:
-
Clean the skin at the intended electrode sites with an alcohol pad to remove oils and dirt.
-
Gently abrade the skin with a blunt needle or specialized skin preparation paste to reduce impedance (Note: some sources do not recommend abrasion for EOG).
-
-
Electrode Placement (for horizontal eye movements):
-
Place one electrode on the outer canthus (the outer corner) of the right eye.
-
Place a second electrode on the outer canthus of the left eye.
-
Place a ground electrode on a bony area, such as the center of the forehead.
-
-
Electrode Application:
-
If using wet electrodes, apply a small amount of conductive gel to the electrode surface.
-
Firmly press the electrode onto the prepared skin site.
-
Secure the electrode in place with medical tape or an adhesive ring.
-
Data Presentation
| Parameter | Typical Value | Potential Indication of Low SNR |
| Signal Amplitude | 0.4 - 1.0 mV | Signal amplitude significantly lower than the expected range, making it difficult to distinguish from the noise floor. |
| Noise Amplitude | Varies | Consistently high noise amplitude that obscures the EOG signal. |
| Signal-to-Noise Ratio (SNR) | High (specific values depend on the application) | Low SNR values, indicating that the noise level is a significant portion of the total signal. |
| Power Spectrum | Clear peaks corresponding to eye movements | A dominant peak at 50/60 Hz indicates power line interference. Broad, high-frequency content may suggest muscle artifacts. |
Visualizations
Caption: Troubleshooting workflow for low SNR in EOG recordings.
Caption: Simplified pathway of EOG signal from source to processing.
References
Technical Support Center: Minimizing Variability in Sea Lamprey Behavioral Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in sea lamprey behavioral assays.
Troubleshooting Guides
Variability in behavioral assays can arise from a multitude of factors. The following tables provide a structured approach to identifying and resolving common issues.
Table 1: Environmental and Acclimation Issues
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or absent response to stimuli | Improper acclimation to experimental conditions. | Acclimate sea lamprey to the experimental tank and water conditions for a sufficient period before trials begin. Monitor for normal resting and exploratory behavior as an indicator of acclimation. |
| Fluctuations in water temperature.[1] | Use a thermostatically controlled water system to maintain a stable and appropriate temperature throughout the experiment. Water temperature is a strong predictor of sea lamprey activity.[1] | |
| Variable water flow rates. | Employ a calibrated pump or flowmeter to ensure consistent water flow, which is critical for olfactory cue dispersion and can influence lamprey movement. | |
| Inconsistent lighting conditions. | Standardize lighting conditions across all trials. Given their nocturnal tendencies, conducting assays under low-light or red-light conditions may reduce stress and variability. | |
| High variability in locomotor activity | Stress from handling and transfer. | Minimize handling time and use soft, wet nets to transfer animals. Allow for a recovery period after transfer before starting the assay. |
| Presence of unintended chemical cues. | Use charcoal-filtered water and thoroughly clean all experimental apparatus between trials to remove any residual odors or pheromones. | |
| Erratic swimming behavior | Poor water quality (e.g., low dissolved oxygen, high ammonia). | Continuously monitor water quality parameters (dissolved oxygen, pH, ammonia, nitrites, nitrates) and perform regular water changes. |
Table 2: Stimulus and Procedural Issues
| Problem | Potential Cause | Recommended Solution |
| Variable response to chemical cues (e.g., pheromones) | Inconsistent concentration of the chemical stimulus. | Prepare fresh, standardized concentrations of the stimulus for each trial. Use precise-pipetting techniques and ensure thorough mixing in the delivery system. |
| Degradation of the chemical stimulus. | Store stock solutions of chemical cues appropriately (e.g., refrigerated, protected from light) and prepare fresh dilutions daily. | |
| Habituation to the stimulus. | Randomize the order of stimulus presentation and include sufficient time between trials to prevent habituation. | |
| Bias in choice assays (e.g., Y-maze) | Side preference in the experimental apparatus. | Thoroughly clean both sides of the apparatus between trials. Alternate the side of stimulus delivery and analyze data for any inherent side bias. |
| Unintended visual or vibrational cues. | Shield the experimental setup from external disturbances. Use opaque materials for the assay tank to minimize visual cues. | |
| Inconsistent trapping efficiency | Differences in trap design and placement.[2][3] | Use standardized trap designs and placement protocols. Document the exact location and orientation of traps in relation to water flow. |
| Individual differences in lamprey behavior (e.g., boldness).[4] | Account for individual behavioral phenotypes by conducting preliminary screening or using a within-subject experimental design where each animal serves as its own control. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical environmental factors to control in sea lamprey behavioral assays?
A1: Water temperature and flow rate are among the most critical environmental factors to control. Water temperature significantly influences the metabolic rate and activity levels of sea lamprey. Water flow is crucial for the dispersal of olfactory cues, which are central to many sea lamprey behaviors, including migration and spawning. Consistent lighting is also important, as sea lamprey are primarily nocturnal.
Q2: How long should the acclimation period be for sea lamprey before starting a behavioral assay?
A2: While there is no universally mandated acclimation period, a minimum of 24 to 48 hours is generally recommended to allow the animals to recover from handling stress and adjust to the experimental conditions. The ideal duration can depend on the specific assay and the life stage of the lamprey. Monitoring their behavior for a return to normal activity patterns, such as resting and gentle swimming, is a good indicator of acclimation.
Q3: How can I account for the influence of sex and maturation stage on behavioral responses?
A3: The sex and maturational state of sea lamprey can significantly impact their behavioral responses, particularly to pheromonal cues. It is crucial to determine and record the sex and reproductive status of each individual. Experimental designs should either use animals of a single sex and maturation stage or include these variables as factors in the statistical analysis to account for their influence.
Q4: What is the best way to prepare and deliver pheromone stimuli to ensure consistency?
A4: Pheromone stimuli should be prepared from a concentrated stock solution and diluted to the final working concentration immediately before each trial to prevent degradation. Use precise, calibrated equipment for dilutions. A syringe pump or a peristaltic pump connected to a mixing chamber can ensure a constant and accurate delivery rate of the stimulus into the experimental flume.
Q5: Are there any known behavioral differences between wild-caught and laboratory-reared sea lamprey?
A5: While specific studies directly comparing the behavior of wild-caught and laboratory-reared sea lamprey in assays are limited, it is reasonable to assume that differences may exist due to varying life experiences, such as exposure to predators and natural environmental fluctuations. When possible, the source of the animals should be consistent throughout a study. If both are used, the source should be included as a variable in the analysis.
Experimental Protocols
Pheromone Attraction Bioassay
This protocol is designed to assess the behavioral response of adult sea lamprey to a chemical cue, such as a pheromone, in a two-choice maze.
Methodology:
-
Apparatus: A two-choice Y-maze or a parallel-flume choice tank constructed from inert materials. The apparatus should be supplied with a constant flow of charcoal-filtered water.
-
Animal Preparation: Use sexually mature adult sea lamprey. House them in flow-through tanks with ambient water temperature and a natural photoperiod.
-
Stimulus Preparation: Prepare a stock solution of the test pheromone. On the day of the experiment, create a series of dilutions to determine the dose-response relationship.
-
Procedure:
-
Allow a 30-minute acclimation period for the lamprey in the downstream portion of the maze with a constant flow of water to both arms.
-
Introduce the test stimulus into one arm of the maze and a control (water only) into the other arm at a constant, calibrated rate.
-
Record the lamprey's behavior for a set period (e.g., 15 minutes) using an overhead camera and tracking software.
-
Thoroughly rinse the entire apparatus with clean water between trials.
-
Alternate the side of stimulus delivery between trials to control for side preference.
-
-
Data Analysis: Quantify the time spent in each arm of the maze, the number of entries into each arm, and the latency to the first entry. Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the response to the stimulus versus the control.
Quantitative Data Summary:
| Parameter | Description |
| Time in Stimulus Arm (s) | Total time the lamprey spends in the arm of the maze containing the pheromone. |
| Time in Control Arm (s) | Total time the lamprey spends in the arm of the maze containing only water. |
| Number of Entries into Stimulus Arm | The frequency with which the lamprey enters the stimulus arm. |
| Number of Entries into Control Arm | The frequency with which the lamprey enters the control arm. |
| Latency to First Choice (s) | The time it takes for the lamprey to make its first entry into either arm after the start of the trial. |
Trapping Efficiency Assay
This protocol is designed to evaluate the effectiveness of different trap designs or the influence of attractants/repellents on trapping success in a controlled or semi-natural environment.
Methodology:
-
Apparatus: An artificial stream or a large flume with a controlled flow rate. Standardized sea lamprey traps of the desired designs.
-
Animal Preparation: Use migratory-phase adult sea lamprey. Tag individuals with passive integrated transponder (PIT) tags for identification.
-
Procedure:
-
Position the trap(s) in the experimental stream in a standardized location.
-
Release a known number of tagged sea lamprey downstream of the trap.
-
If testing attractants or repellents, introduce the chemical cue at a constant rate near the trap entrance.
-
Monitor the trap over a set period (e.g., 24-48 hours).
-
Record the number of lamprey captured in the trap.
-
Use PIT tag antennas at the trap entrance and exit to monitor encounter and passage rates.
-
-
Data Analysis: Calculate trapping efficiency as the percentage of released lamprey that are captured. Analyze the influence of different trap designs or chemical cues using statistical models (e.g., logistic regression).
Quantitative Data Summary:
| Parameter | Description |
| Number of Lamprey Released | The total number of tagged individuals introduced into the experimental setup. |
| Number of Lamprey Captured | The total number of tagged individuals successfully retained in the trap. |
| Trapping Efficiency (%) | (Number of Lamprey Captured / Number of Lamprey Released) * 100. |
| Trap Encounter Rate | The number of times a lamprey is detected by an antenna at the trap entrance. |
| Trap Entry Rate | The percentage of encounters that result in the lamprey entering the trap. |
Visualizations
Olfactory Signaling Pathway in Sea Lamprey
Caption: Olfactory signaling pathway in the sea lamprey.
Experimental Workflow to Minimize Variability
Caption: Workflow for minimizing variability in assays.
References
Technical Support Center: Overcoming Petromyzonol Sulfate Interference in 3kPZS Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges posed by petromyzonol (B13829) sulfate (B86663) (PZS) interference in the analysis of 3-keto petromyzonol sulfate (3kPZS).
Introduction
Petromyzonol sulfate (PZS) and this compound sulfate (3kPZS) are crucial bile alcohol derivatives in the life cycle of the sea lamprey (Petromyzon marinus). PZS is a migratory pheromone released by larvae, guiding adults to suitable spawning streams.[1] In contrast, 3kPZS is a potent sex pheromone released by spermiating males to attract ovulating females.[1][2] The structural similarity between these two compounds, differing only by a functional group at the C-3 position (hydroxyl in PZS versus a ketone in 3kPZS), presents a significant analytical challenge. Furthermore, PZS has been shown to abate the behavioral response of female sea lampreys to 3kPZS, making it a direct interferent in biological studies.
This guide provides detailed methodologies and troubleshooting advice for the accurate detection and quantification of 3kPZS in the presence of PZS.
Troubleshooting Guide
This section addresses common issues encountered during 3kPZS analysis and provides step-by-step solutions.
Issue 1: Poor Chromatographic Resolution of 3kPZS and PZS
Symptoms:
-
Overlapping or co-eluting peaks for 3kPZS and PZS in your chromatogram.
-
Inaccurate quantification due to peak integration difficulties.
Possible Causes:
-
Inappropriate HPLC/UHPLC column chemistry.
-
Suboptimal mobile phase composition or gradient.
Solutions:
-
Optimize Column and Mobile Phase:
-
Recommended Column: A reversed-phase C18 column is effective for separating these bile acid derivatives.[2][3]
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) hydroxide (B78521) at pH 8.9) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The gradient should be optimized to maximize the separation between the two analytes.
-
-
Derivatization of 3kPZS:
-
For HPLC with UV or fluorescence detection, consider derivatizing 3kPZS. The ketone group of 3kPZS reacts with dansyl hydrazine (B178648) to form a hydrazone, which can be detected by UV (333 nm) or fluorescence (518 nm). Since PZS lacks a ketone group, it will not react, thus eliminating interference.
Caption: Derivatization strategy for selective 3kPZS detection.
-
Issue 2: Low Signal Intensity or Poor Sensitivity for 3kPZS
Symptoms:
-
3kPZS peaks are not detectable or are below the limit of quantification (LOQ).
Possible Causes:
-
Inefficient sample extraction and concentration.
-
Matrix effects suppressing the analyte signal, especially in mass spectrometry.
-
Suboptimal detector settings.
Solutions:
-
Enhance Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize mixed-mode cation-exchange (MCX) SPE cartridges for efficient extraction and concentration of 3kPZS and other bile acids from aqueous samples. This method has been shown to provide high recovery rates (84.1-99.7%).
-
-
Employ a Sensitive Detection Method:
-
UHPLC-MS/MS: For the highest sensitivity and specificity, ultra-high-performance liquid chromatography coupled with tandem mass spectrometry is recommended. Operating in Multiple Reaction Monitoring (MRM) mode allows for the selective detection of 3kPZS even in complex matrices.
-
Fluorescence Detection: If using the derivatization method, fluorescence detection will offer significantly lower detection limits than UV detection.
-
-
Use an Internal Standard:
-
To correct for extraction losses and matrix effects, use a deuterated internal standard such as [(2H5)]3kPZS.
-
Issue 3: Inaccurate Quantification of 3kPZS
Symptoms:
-
High variability in replicate measurements.
-
Discrepancies between expected and measured concentrations.
Possible Causes:
-
Interference from PZS affecting the biological response in bioassays.
-
Analytical interference (as described in Issue 1 and 2).
-
Lack of proper calibration.
Solutions:
-
Address Biological Interference:
-
Be aware that in behavioral studies, the ratio of 3kPZS to PZS is critical. High concentrations of PZS can inhibit the attraction of females to 3kPZS. Therefore, analytical methods that can accurately quantify both compounds are essential for interpreting biological data.
-
-
Implement Robust Analytical Methods:
-
As detailed above, utilize selective extraction (SPE), high-resolution chromatography (UHPLC), and specific detection (MS/MS or derivatization with fluorescence) to minimize analytical interference.
-
-
Proper Calibration:
-
Construct a calibration curve using a series of known concentrations of 3kPZS standard. Ensure the calibration range brackets the expected concentrations in your samples.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental structural difference between petromyzonol sulfate (PZS) and this compound sulfate (3kPZS)?
A1: The primary structural difference is at the carbon-3 position of the steroid backbone. PZS has a hydroxyl (-OH) group, while 3kPZS has a ketone (C=O) group. This seemingly minor difference is the basis for their distinct biological activities and provides a handle for selective analytical methods.
Q2: How does PZS interfere with 3kPZS in a biological context?
A2: In behavioral assays with sea lampreys, PZS can act as an antagonist to the pheromonal effects of 3kPZS. The presence of PZS can reduce or even eliminate the attraction of ovulating female sea lampreys to 3kPZS. Therefore, understanding the relative concentrations of both compounds is crucial for interpreting the results of such studies.
Q3: What is the most recommended method for the simultaneous and accurate quantification of PZS and 3kPZS?
A3: Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the gold standard. It offers high sensitivity, selectivity, and the ability to quantify multiple analytes in a single run. The use of a deuterated internal standard is highly recommended for the most accurate results.
Q4: Can I use a simpler HPLC-UV method to measure 3kPZS?
A4: Yes, but with a critical sample preparation step. Direct HPLC-UV analysis will likely suffer from interference from PZS. To overcome this, you should derivatize your sample with dansyl hydrazine. This reagent specifically reacts with the ketone group of 3kPZS, creating a derivative with strong UV absorbance. Since PZS lacks a ketone, it will not react and therefore will not interfere with the detection of the derivatized 3kPZS.
Q5: What are the key parameters for a solid-phase extraction (SPE) protocol for these compounds?
A5: A mixed-mode cation-exchange (MCX) SPE cartridge is recommended. The general steps involve conditioning the cartridge, loading the sample, washing away interfering substances, and eluting the analytes of interest. For detailed protocols, refer to the experimental section below.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted for the extraction of 3kPZS and PZS from aqueous samples.
Materials:
-
Mixed-mode cation-exchange (MCX) SPE cartridges
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium Hydroxide
-
Deionized water
-
Internal standard solution (e.g., [(2H5)]3kPZS)
Procedure:
-
Sample Preparation: To a 100 mL water sample, add the internal standard.
-
Cartridge Conditioning: Condition the MCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water.
-
Elution: Elute the analytes with 5 mL of 5% ammonium hydroxide in acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
Caption: Workflow for SPE sample preparation.
Protocol 2: UHPLC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% ammonium hydroxide (pH ~8.9).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to achieve separation.
-
Flow Rate: Optimized for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 3kPZS, PZS, and the internal standard need to be determined by infusing pure standards.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 3kPZS | To be determined | To be determined |
| PZS | To be determined | To be determined |
| [(2H5)]3kPZS (IS) | To be determined | To be determined |
Note: Specific m/z values need to be optimized for the instrument used.
Protocol 3: HPLC-UV/Fluorescence with Derivatization
Derivatization Procedure:
-
To a 5 mL aqueous sample containing 3kPZS, add 10 mL of a 1 mg/mL aqueous solution of dansyl hydrazine.
-
Add 2-3 drops of glacial acetic acid.
-
Stir the solution for 15 minutes before HPLC analysis.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm length).
-
Mobile Phase A: Water.
-
Mobile Phase B: Methanol.
-
Gradient: A simple water-methanol gradient is effective.
-
Detection:
-
UV: 333 nm.
-
Fluorescence: Excitation at ~333 nm, Emission at 518 nm.
-
Quantitative Data Summary
| Method | Analyte(s) | Sample Matrix | Limit of Detection (LOD) / Quantification (LOQ) | Recovery | Reference |
| UHPLC-MS/MS | 3kPZS | Stream Water | < 0.1 ng/L | Up to 90% | |
| UHPLC-MS/MS | 3kPZS, PZS, and others | Environmental Water | LOQ: 0.15 ng/mL | 84.1 - 99.7% | |
| HPLC-UV (with derivatization) | 3kPZS | Aqueous Solution | < 100 µg/L (ppb) | Not reported | |
| HPLC-Fluorescence (with derivatization) | 3kPZS | Aqueous Solution | Potentially ng/L range | Not reported |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should validate all methods in their own laboratories.
References
Technical Support Center: Pheromone Delivery System Optimization for Aquatic Bioassays
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with pheromone delivery systems in aquatic bioassays.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a straightforward question-and-answer format.
| Issue | Potential Cause | Troubleshooting Steps |
| No discernible behavioral response to the pheromone. | Pheromone Degradation: Pheromones can be unstable and degrade over time, losing their biological activity. | - Ensure you are using a fresh batch of the pheromone. - Store pheromones according to the manufacturer's instructions, typically in a cool, dark place. - Prepare solutions immediately before use. |
| Incorrect Concentration: The pheromone concentration may be too low to elicit a response or too high, causing sensory adaptation or repulsion. | - Conduct a dose-response experiment to determine the optimal concentration range for your target species.[1] - Start with concentrations reported in the literature for similar species. | |
| Contaminating Odors: Residual odors from cleaning agents, previous experiments, or even the experimental apparatus itself can interfere with the test subject's ability to detect the pheromone. | - Thoroughly clean all components of the bioassay setup with unscented ethanol (B145695) or a suitable cleaning agent between trials.[1] - Ensure the water source is free from contaminants. | |
| Physiological State of the Animal: The reproductive or developmental state of the test animal can significantly influence its responsiveness to pheromones. | - Use animals that are in the appropriate physiological state for the pheromone being tested (e.g., sexually mature individuals for mating pheromones).[2] - Consider the time of day and season, as these can affect hormonal cycles and receptivity. | |
| High variability in behavioral responses within the same experimental group. | Inconsistent Pheromone Delivery: Fluctuations in the flow rate or incomplete mixing of the pheromone in the water can lead to inconsistent exposure for the test subjects. | - Calibrate your delivery system (e.g., peristaltic pump) to ensure a constant and accurate flow rate. - Use dye tests to visualize the plume and ensure proper mixing and distribution of the pheromone within the experimental arena. |
| Environmental Stressors: Factors such as inappropriate water temperature, lighting, or noise levels can stress the animals, leading to erratic behavior. | - Maintain stable and appropriate environmental conditions for the species being tested. - Allow for an adequate acclimation period for the animals in the experimental setup before introducing the pheromone. | |
| Social Factors: For social species, dominance hierarchies or the presence of other individuals can influence an individual's response. | - Consider the social structure of your test species and design the experiment accordingly (e.g., testing individuals in isolation or in socially relevant groups). | |
| Difficulty in maintaining a stable pheromone concentration. | Adsorption to Surfaces: Pheromones can adsorb to the surfaces of tubing and experimental chambers, reducing the concentration in the water. | - Use inert materials for your delivery system, such as glass or Teflon, to minimize adsorption. - Pre-condition the system by running the pheromone solution through it for a period before introducing the test animal. |
| Flow Rate Dynamics: The flow rate of the water source and the delivery rate of the pheromone solution need to be carefully balanced to achieve the desired final concentration. | - Use precise pumps for both the main water flow and the pheromone stock solution. - Regularly check and recalibrate the flow rates throughout the experiment. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the setup and execution of aquatic pheromone bioassays.
Q1: How do I choose the right concentration of pheromone to start with?
A1: A good starting point is to consult the existing literature for studies on the same or closely related species. If no data is available, a logarithmic dilution series (e.g., 10⁻¹² M to 10⁻⁸ M) is often used to determine the threshold of detection and the optimal concentration. An electro-olfactogram (EOG) can also be a valuable tool to determine the olfactory sensitivity of the species to the pheromone, which can help in selecting a biologically relevant concentration range for behavioral assays.
Q2: What is the best way to deliver the pheromone into the aquatic system?
A2: The choice of delivery system depends on the experimental design. For flow-through systems like flumes or olfactometers, a precision peristaltic pump is commonly used to introduce the pheromone solution into the water flow at a constant rate.[3] This allows for precise control over the final concentration. For static systems, the pheromone can be gently introduced and mixed to ensure a homogenous concentration.
Q3: How can I be sure that the observed behavior is a response to the pheromone and not some other factor?
A3: Proper controls are crucial. A "vehicle" control, which is the solvent used to dissolve the pheromone (e.g., ethanol or methanol) diluted in water to the same final concentration as in the experimental group, should be run to ensure the solvent itself is not causing the behavioral response. Additionally, a "water" control (water delivered through the same system) confirms that the delivery system itself is not influencing behavior.
Q4: How long should the acclimation period be for the test animals?
A4: The acclimation period varies depending on the species and the stress of handling. A common practice is to allow the animal to acclimate to the experimental tank for at least 30 minutes to an hour, or until it resumes normal exploratory behavior.[1]
Q5: What are the key parameters to record during a behavioral bioassay?
A5: Key parameters to record include the time spent in the pheromone plume versus the control area, the frequency of entries into each area, latency to first enter a zone, and any specific behaviors of interest (e.g., courtship displays, aggression). Using a video recording system and tracking software can greatly improve the accuracy and detail of your data collection.
Data Presentation
Table 1: Pheromone Concentrations Eliciting Behavioral Responses in Aquatic Species
| Species | Pheromone | Concentration Range | Behavioral Response | Reference |
| Sea Lamprey (Petromyzon marinus) | 3kPZS | 10⁻¹⁴ M - 10⁻¹¹ M | Attraction and upstream movement of ovulated females. | |
| Goldfish (Carassius auratus) | Prostaglandin F2α | 10⁻¹¹ M - 10⁻⁹ M | Increased male courtship behavior. | |
| Zebrafish (Danio rerio) | Prostaglandin F2α | ~10⁻¹⁰ M | Male attraction. | |
| Brown Trout (Salmo trutta) | Prostaglandin F2α | 10⁻¹⁰ M | Male attraction and increased milt production. |
Table 2: Recommended Flow Rates for Two-Choice Flume Assays
| Organism Size | Flume Width | Water Velocity | Rationale |
| Small Invertebrates | < 10 cm | 0.5 - 2 cm/s | Prevents washout and allows for tracking of the plume. |
| Small Fish | 10 - 30 cm | 1 - 5 cm/s | Allows for natural swimming behavior without excessive fatigue. |
| Larger Fish | > 30 cm | 2 - 10 cm/s | Mimics natural stream flow and provides adequate space for movement. |
Experimental Protocols
Protocol 1: Two-Choice Flume Assay for Fish Pheromones
This protocol outlines the steps for conducting a two-choice flume assay to test the preference or avoidance of a fish to a chemical cue.
Materials:
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Two-choice flume apparatus
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Water source with temperature and flow control
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Peristaltic pump for pheromone delivery
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Pheromone stock solution
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Dye for flow visualization
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Video recording equipment
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Acclimation tanks
Procedure:
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System Setup:
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Set up the two-choice flume and ensure a constant, laminar flow of water through both channels.
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Use a dye test to visualize the separation of the two water masses and ensure there is no mixing in the choice arena.
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Connect the peristaltic pump to the pheromone stock solution and the designated channel of the flume.
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Animal Acclimation:
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Transfer the test fish to an acclimation tank with the same water conditions as the flume for at least 24 hours prior to the experiment.
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On the day of the trial, transfer the fish to the downstream end of the flume and allow it to acclimate for at least 30 minutes.
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Trial Execution:
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Start the video recording.
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Begin the trial by introducing the pheromone solution into one channel and the control (vehicle) solution into the other channel at a precise flow rate to achieve the desired final concentration.
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Allow the fish to move freely within the choice arena for a predetermined period (e.g., 10-15 minutes).
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Data Collection:
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After the trial, stop the pheromone and control delivery and remove the fish.
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Analyze the video recording to quantify the time spent in each channel and the number of entries into each channel.
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Cleaning:
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Thoroughly clean the entire flume system with an appropriate cleaning agent and rinse extensively with clean water to remove any residual pheromone before the next trial.
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Protocol 2: Electro-olfactogram (EOG) Recording for Aquatic Species
This protocol describes the general procedure for recording EOGs to measure the olfactory response of an aquatic animal to a pheromone.
Materials:
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Anesthetic (e.g., MS-222)
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Dissection microscope
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Micromanipulators
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Glass capillary electrodes
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Ag/AgCl reference electrode
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Amplifier and data acquisition system
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Perfusion system for odorant delivery
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Pheromone solutions of varying concentrations
Procedure:
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Animal Preparation:
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Anesthetize the fish and secure it in a holder.
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Set up a continuous flow of aerated water over the gills to maintain respiration.
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Electrode Placement:
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Under the dissection microscope, carefully expose the olfactory epithelium.
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Using a micromanipulator, place the recording electrode on the surface of the olfactory epithelium.
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Place the reference electrode on a nearby non-sensory tissue.
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Recording:
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Establish a stable baseline recording.
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Deliver a pulse of a specific concentration of the pheromone solution over the olfactory epithelium using the perfusion system.
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Record the resulting negative voltage deflection (the EOG response).
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Flush the epithelium with clean water between stimuli to allow the response to return to baseline.
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Data Analysis:
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Measure the amplitude of the EOG responses for each concentration.
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Plot the response amplitude as a function of pheromone concentration to generate a dose-response curve.
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Mandatory Visualizations
References
Best practices for handling and storage of 3-Keto petromyzonol
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-Keto petromyzonol (B13829). Here you will find troubleshooting guides and frequently asked questions to support your experimental success.
Frequently Asked Questions (FAQs)
1. What is 3-Keto petromyzonol?
This compound is a bile acid derivative that functions as a sex pheromone in the sea lamprey (Petromyzon marinus).[1][2] It is a key signaling molecule involved in attracting ovulating females to spawning sites.[3][4] In neuroendocrine research, it is known to modulate the synthesis and release of gonadotropin-releasing hormone (GnRH), which subsequently affects the hypothalamic-pituitary-gonadal (HPG) axis.[5]
2. What are the recommended storage and handling procedures for this compound?
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Storage: this compound should be stored at -20°C in a freezer for long-term stability. When stored properly, it is stable for at least four years.
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Handling: As a precaution, it is recommended to handle this compound in a well-ventilated area and use personal protective equipment (PPE) such as gloves and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
3. In which solvents is this compound soluble?
This compound has limited solubility in aqueous solutions. It is slightly soluble in chloroform (B151607) (heating may be required) and Dimethyl sulfoxide (B87167) (DMSO). For experimental purposes, it is often dissolved in organic solvents like methanol (B129727) or ethanol (B145695) to create stock solutions, which can then be further diluted in aqueous buffers for bioassays.
4. What are the known incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents. Care should be taken to avoid co-storage or co-incubation with such chemicals to prevent degradation of the compound.
Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₄₀O₄ | |
| Molecular Weight | 392.57 g/mol | |
| Melting Point | 173-175 °C | |
| Boiling Point | 543.7°C at 760 mmHg | |
| Storage Temperature | -20°C | |
| Stability | ≥ 4 years (at -20°C) | |
| Solubility | DMSO: Slightly solubleChloroform: Slightly soluble (with heating) |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no biological activity observed in bioassays. | Degradation of the compound: Improper storage or handling may have led to the degradation of this compound. | - Ensure the compound has been stored at -20°C.- Prepare fresh stock solutions for each experiment.- Avoid repeated freeze-thaw cycles of stock solutions. |
| Incorrect concentration: The concentration used may be too low to elicit a response or too high, causing receptor desensitization. | - Perform a dose-response curve to determine the optimal working concentration for your specific assay.- Review literature for concentrations used in similar experimental setups. | |
| Solvent effects: The solvent used to dissolve this compound may be interfering with the biological system. | - Include a solvent control group in your experiment to assess the effect of the vehicle.- Ensure the final concentration of the organic solvent in the assay medium is minimal and non-toxic to the cells or organism. | |
| Precipitation of the compound in aqueous buffer. | Poor solubility: this compound has low aqueous solubility. | - After diluting the stock solution in aqueous buffer, vortex or sonicate the solution to aid dissolution.- Consider the use of a carrier protein like bovine serum albumin (BSA) to improve solubility and prevent adsorption to plasticware, but first verify that the carrier does not interfere with the assay. |
| Inconsistent results between experiments. | Variability in stock solution preparation: Inaccuracies in weighing the compound or measuring the solvent can lead to different stock concentrations. | - Use a calibrated analytical balance for weighing.- Use calibrated pipettes for solvent measurement.- Prepare a larger batch of stock solution to be used across multiple experiments, aliquoting and storing it properly. |
| Biological variability: The response of cells or organisms can vary due to factors like passage number, age, or health status. | - Standardize the conditions of your biological model as much as possible.- Use a sufficient number of replicates to account for biological variation. |
Experimental Protocols
Detailed Methodology: Electro-olfactogram (EOG) Bioassay
This protocol describes the measurement of olfactory responses in sea lampreys to this compound using EOG recordings.
1. Animal Preparation:
- Anesthetize an adult sea lamprey using an appropriate anesthetic (e.g., tricaine (B183219) methanesulfonate, MS-222).
- Immobilize the animal on a dissection tray and continuously perfuse the gills with fresh, oxygenated water.
2. Electrode Placement:
- Carefully expose the olfactory epithelium.
- Place a recording electrode on the surface of the olfactory epithelium and a reference electrode on the adjacent skin.
3. Stimulus Preparation:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol or DMSO).
- Prepare serial dilutions of the stock solution in the perfusion water to achieve the desired final concentrations for the assay.
4. EOG Recording:
- Record a baseline EOG signal while perfusing the olfactory epithelium with control water.
- Deliver a pulse of the this compound solution to the olfactory epithelium.
- Record the change in the electrical potential (EOG response).
- Wash the epithelium with control water between stimuli to allow the signal to return to baseline.
5. Data Analysis:
- Measure the amplitude of the EOG response for each concentration of this compound.
- Normalize the responses to a standard control stimulus if necessary.
- Plot the dose-response curve to determine the sensitivity of the olfactory system to the compound.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating key processes related to this compound.
Caption: GnRH Signaling Pathway initiated by this compound.
Caption: Experimental workflow for an Electro-olfactogram (EOG) bioassay.
References
- 1. sites.nd.edu [sites.nd.edu]
- 2. Petromyzonol sulfate and its derivatives: the chemoattractants of the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2015142178A1 - Bile acid composition with enhanced solubility - Google Patents [patents.google.com]
- 5. Expression of three GnRH receptors in specific tissues in male and female sea lampreys Petromyzon marinus at three distinct life stages - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating non-specific binding in 3-Keto petromyzonol receptor studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 3-Keto petromyzonol (B13829) receptor. The focus is on mitigating non-specific binding, a common challenge in receptor-ligand assays, to ensure accurate and reproducible results.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Question 1: I am observing high background noise in my 3-Keto petromyzonol binding assay. What are the likely causes and how can I reduce it?
High background noise is often a result of significant non-specific binding. This can obscure your specific signal and lead to inaccurate data interpretation. Here are the common culprits and solutions:
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Hydrophobic Interactions: this compound is a hydrophobic molecule, which can increase its tendency to bind to non-receptor components like lipids, proteins, and plasticware.[1]
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Inadequate Blocking: The blocking step may be insufficient to saturate all non-specific binding sites.
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Suboptimal Assay Conditions: Factors like buffer composition, incubation time, and temperature can significantly influence non-specific binding.
To address this, consider the following troubleshooting steps:
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Optimize Blocking: Experiment with different blocking agents. While Bovine Serum Albumin (BSA) is common, normal serum from the species of the secondary antibody can be more effective.[1][2] You can also try other protein-based blockers like casein or gelatin.[1][3]
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Adjust Buffer Composition:
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Add Detergents: Incorporate a low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100, to your assay buffer to disrupt hydrophobic interactions.
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Modify Salt Concentration: Increasing the salt concentration (e.g., with NaCl) can reduce charge-based non-specific interactions.
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Modify Incubation Parameters:
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Time: Shorter incubation times may reduce non-specific binding, but you must ensure that specific binding has reached equilibrium.
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Temperature: Lowering the incubation temperature can also decrease non-specific interactions.
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Increase Wash Steps: Perform more vigorous or a higher number of wash steps with ice-cold wash buffer to more effectively remove unbound and non-specifically bound ligand.
Question 2: My non-specific binding is greater than 50% of the total binding. How can I improve my signal-to-noise ratio?
When non-specific binding constitutes more than half of your total binding, it becomes difficult to obtain reliable data. Here’s a systematic approach to improve your signal-to-noise ratio:
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Reduce Ligand Concentration: If using a radiolabeled ligand, high concentrations can lead to increased non-specific binding. Try using a concentration at or below the dissociation constant (Kd) of the ligand for its receptor.
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Decrease Receptor Concentration: A high concentration of the receptor preparation (e.g., membrane fragments) can also contribute to high non-specific binding. Titrate the amount of membrane protein to find the optimal concentration, typically within the 100-500 µg range for many receptor assays.
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Pre-treat Plates/Filters: To reduce binding of the ligand to the assay plates or filters, pre-soak them in a blocking solution like polyethyleneimine (PEI) or BSA.
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Evaluate Ligand Purity: Impurities in your this compound preparation can contribute to non-specific binding. Ensure the purity of your ligand.
Question 3: I am seeing inconsistent results between experiments. What could be causing this variability?
Inconsistent results can stem from several factors related to non-specific binding and assay setup.
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Variable Reagent Preparation: Inconsistent preparation of buffers, blocking solutions, and ligand dilutions can introduce variability.
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Inconsistent Incubation and Wash Times: Even small variations in timing, especially during wash steps, can affect the amount of non-specifically bound ligand that is removed.
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Pipetting Errors: Inaccurate pipetting can lead to significant variations in the concentrations of reactants.
To improve consistency:
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Prepare Fresh Reagents: Prepare fresh dilutions of your ligand and other critical reagents for each experiment.
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Standardize Protocols: Adhere strictly to your optimized protocol for incubation times, temperatures, and wash procedures.
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Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate and reproducible liquid handling.
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Include Proper Controls: Always include controls for total binding, non-specific binding, and background in every experiment.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of this compound receptor studies?
A1: Non-specific binding refers to the interaction of this compound with components other than its intended receptor. This can include binding to the walls of the assay plate, filter membranes, and other proteins or lipids in the sample. This is a particular concern for hydrophobic molecules like this compound.
Q2: How is non-specific binding measured?
A2: Non-specific binding is determined by measuring the binding of your labeled this compound in the presence of a large excess of an unlabeled competitor ligand. This competitor will occupy the specific receptor sites, so any remaining bound labeled ligand is considered non-specific.
Q3: What are the best blocking agents to use for this compound receptor assays?
A3: The ideal blocking agent can be system-dependent. Commonly used and effective blocking agents include:
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Bovine Serum Albumin (BSA): Typically used at concentrations of 0.1% to 5%.
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Normal Serum: Serum from the same species as the secondary antibody is often very effective.
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Non-fat Dry Milk: A cost-effective alternative to BSA. It is recommended to test a few different blocking agents and concentrations to determine the most effective one for your specific assay.
Q4: Can the pH of the assay buffer affect non-specific binding?
A4: Yes, the pH of the buffer can significantly impact non-specific binding by altering the charge of the ligand, receptor, and other proteins in the assay. It is important to use a buffer system that maintains a stable pH at which the specific binding is optimal and non-specific binding is minimized.
Q5: What is the role of the sulfate (B86663) group on this compound for receptor binding?
A5: The sulfate moiety is crucial for the solubility of this compound sulfate and plays a key role in its specificity for binding to its receptor. Modifications to this group can significantly alter binding affinity and specificity.
Data Presentation
Table 1: Comparison of Different Blocking Agents on Non-Specific Binding
| Blocking Agent | Concentration | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % Non-Specific Binding |
| None | - | 15,000 | 12,000 | 3,000 | 80% |
| BSA | 1% | 12,000 | 6,000 | 6,000 | 50% |
| BSA | 3% | 11,000 | 4,500 | 6,500 | 41% |
| Normal Goat Serum | 5% | 10,000 | 2,500 | 7,500 | 25% |
| Non-fat Dry Milk | 5% | 11,500 | 5,000 | 6,500 | 43% |
This table presents hypothetical data for illustrative purposes.
Table 2: Effect of Buffer Additives on Non-Specific Binding
| Buffer Additive | Concentration | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % Non-Specific Binding |
| None | - | 11,000 | 4,500 | 6,500 | 41% |
| Tween-20 | 0.05% | 10,500 | 2,800 | 7,700 | 27% |
| Triton X-100 | 0.1% | 10,200 | 2,500 | 7,700 | 25% |
| NaCl | 150 mM | 11,200 | 4,000 | 7,200 | 36% |
| NaCl | 300 mM | 10,800 | 3,200 | 7,600 | 30% |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol: Radioligand Binding Assay to Minimize Non-Specific Binding
This protocol provides a general framework for a radioligand binding assay with this compound, incorporating steps to mitigate non-specific binding.
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl or HEPES) at the optimal pH for your receptor. Consider adding NaCl (e.g., 150-300 mM) and a non-ionic detergent like Tween-20 (0.05%).
- Blocking Buffer: Prepare your chosen blocking agent (e.g., 3% BSA in assay buffer).
- Radiolabeled this compound: Dilute the radiolabeled ligand in assay buffer to the desired concentration (typically at or below the Kd).
- Unlabeled Competitor: Prepare a high concentration (at least 100-fold higher than the Kd of the unlabeled ligand) of unlabeled this compound or another known receptor ligand in assay buffer to determine non-specific binding.
- Receptor Preparation: Prepare membrane fractions from cells or tissues expressing the this compound receptor. Ensure high purity to minimize non-specific binding sites.
2. Assay Procedure:
- Plate Blocking: If using a plate-based assay, pre-coat the wells with a blocking agent like 0.3% polyethyleneimine (PEI) to reduce binding to the plastic.
- Assay Setup: Set up triplicate tubes or wells for:
- Total Binding: Add receptor preparation and radiolabeled this compound.
- Non-Specific Binding: Add receptor preparation, radiolabeled this compound, and the excess unlabeled competitor.
- Background: Add radiolabeled this compound but no receptor preparation.
- Incubation: Incubate all samples at a pre-determined optimal temperature and for a time sufficient to reach equilibrium.
- Separation of Bound and Free Ligand: Rapidly separate the bound from free radioligand. For membrane preparations, this is typically done by rapid filtration through glass fiber filters. Pre-soak the filters in blocking buffer.
- Washing: Quickly wash the filters with multiple volumes of ice-cold wash buffer to remove unbound and non-specifically bound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Specific Binding = Total Binding - Non-Specific Binding.
- Analyze the data using appropriate software (e.g., GraphPad Prism) to determine key parameters like Kd and Bmax.
Visualizations
Caption: Workflow for mitigating non-specific binding in receptor assays.
Caption: Hypothetical GPCR signaling pathway for this compound.
References
Validation & Comparative
Validating the Biological Activity of Synthetic 3-Keto Petromyzonol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of synthetic 3-keto petromyzonol (B13829) and its analogs, supported by experimental data. The information is intended to assist researchers in validating the efficacy of synthetic compounds and to provide a framework for the development of new chemosensory molecules.
Comparative Analysis of Biological Activity
The biological activity of synthetic 3-keto petromyzonol and its primary alternatives, notably petromyzonol sulfate (B86663) (PZS), has been quantified using electrophysiological and behavioral assays. The data presented below summarizes the key performance indicators of these compounds in sea lamprey (Petromyzon marinus), a model organism for vertebrate olfaction and pheromone signaling.
| Compound | Assay Type | Concentration | Observed Effect | Quantitative Measure |
| This compound Sulfate (3kPZS) | Electro-olfactogram (EOG) | 10⁻¹³ M | Olfactory detection threshold | - |
| Two-choice Flume Assay | 10⁻¹² M | Attraction of ovulating females | Positive Preference Index | |
| Two-choice Flume Assay | 5 x 10⁻¹³ M | Attraction of ovulating females | Positive Preference Index | |
| Petromyzonol Sulfate (PZS) | Two-choice Flume Assay | 10⁻¹² M | Avoidance by ovulating females | Negative Preference Index |
| 3kPZS + PZS (1:1 mixture) | Two-choice Flume Assay | 10⁻¹² M (of each) | Neutral response from ovulating females | Neutral Preference Index |
| 3kPZS + PZS (10:1 mixture) | Two-choice Flume Assay | - | Attraction of ovulating females | Positive Preference Index |
| 3kPZS + PZS (1:10 mixture) | Two-choice Flume Assay | - | Neutral response from ovulating females | Neutral Preference Index |
| 3kPZS + PZS (1:100 mixture) | Two-choice Flume Assay | - | Avoidance by ovulating females | Negative Preference Index |
| Various 3kPZS Analogs | Electro-olfactogram (EOG) | 10⁻⁶ M | Varied olfactory responses | Normalized EOG amplitude |
Experimental Protocols
Electro-olfactogram (EOG) Recording
This protocol is used to measure the electrical response of the olfactory epithelium to chemical stimuli.
Methodology:
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Animal Preparation: Adult sea lampreys are anesthetized. Their gills are continuously supplied with aerated water.
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Surgical Exposure: The olfactory epithelium is surgically exposed to allow for direct application of odorants and placement of electrodes.
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Electrode Placement: A recording electrode is placed on the surface of the olfactory epithelium, and a reference electrode is positioned elsewhere on the head.
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Stimulus Application: Test compounds, dissolved in a suitable solvent, are introduced into the water flowing over the olfactory epithelium.
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Data Acquisition: The voltage difference between the recording and reference electrodes is amplified and recorded. The amplitude of the negative voltage deflection is measured as the EOG response.
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Data Normalization: Responses are typically normalized to a standard odorant, such as L-arginine, to allow for comparison across different preparations.
Two-Choice Flume Behavioral Assay
This assay is designed to assess the preference or avoidance behavior of sea lampreys in response to chemical cues in a controlled, flowing water environment.
Methodology:
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Apparatus: A two-choice flume is used, which consists of a central release area and two parallel channels receiving water from separate sources.
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Animal Acclimation: An individual sea lamprey (e.g., an ovulating female) is placed in the release area and allowed to acclimate.
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Odorant Introduction: A control solution is introduced into one channel, while the test compound is introduced into the other.
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Behavioral Observation: The movement of the lamprey is recorded, and the time spent in each channel is quantified.
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Data Analysis: A preference index is calculated to determine attraction, avoidance, or a neutral response. The index is typically calculated as the difference in time spent in the experimental and control channels, normalized by the total time. A positive index indicates attraction, a negative index indicates avoidance, and an index around zero indicates a neutral response.[1]
Signaling Pathways and Experimental Workflows
The biological activity of this compound is initiated by its detection in the olfactory system, which triggers a signaling cascade that ultimately influences reproductive physiology and behavior.
Experimental workflow for validating the biological activity of synthetic this compound.
The binding of this compound sulfate (3kPZS) to olfactory receptors in the sea lamprey's olfactory epithelium initiates a neuronal signal that is transmitted to the brain. This signal ultimately modulates the release of Gonadotropin-Releasing Hormone (GnRH), a key regulator of the reproductive axis.
References
A Comparative Analysis of 3-Keto Petromyzonol Sulfate and Petromyzonol Sulfate in Sea Lamprey Chemoreception
In the intricate world of chemical communication in sea lampreys (Petromyzon marinus), two bile acids, 3-Keto petromyzonol (B13829) sulfate (B86663) (3kPZS) and petromyzonol sulfate (PZS), play pivotal but distinct roles in guiding crucial life-history events. While both are detected by the sea lamprey's acute olfactory system, their ultimate behavioral efficacies are remarkably different. This guide provides a detailed comparison of these two semiochemicals, supported by experimental data, to elucidate their contrasting functions for researchers, scientists, and professionals in drug development and pest management.
Chemical Structures and Biological Roles
3-Keto petromyzonol sulfate is a potent male sex pheromone that attracts ovulated female sea lampreys to nesting sites, thereby synchronizing spawning.[1][2] In contrast, petromyzonol sulfate is a key component of the migratory pheromone released by larvae, which guides adult sea lampreys to suitable spawning streams.[3] Although they share a similar steroidal backbone, the presence of a ketone group at the C-3 position in 3kPZS, as opposed to a hydroxyl group in PZS, leads to divergent behavioral responses.
Comparative Efficacy: Neurophysiological and Behavioral Responses
The efficacy of 3kPZS and PZS can be assessed at both the neurophysiological and behavioral levels. Electro-olfactogram (EOG) recordings, which measure the electrical response of the olfactory epithelium to odorants, indicate that both compounds are potent olfactory stimuli.
Electro-olfactogram (EOG) Response
Studies have shown that 3kPZS and PZS elicit olfactory responses of comparable magnitudes in adult sea lampreys, suggesting that the peripheral olfactory system is highly sensitive to both compounds.[4] This indicates that the differential behavioral outcomes are likely not due to a difference in detection at the sensory neuron level but rather to downstream processing of these signals in the brain.
Table 1: Normalized Electro-olfactogram (EOG) Response Amplitudes to 3kPZS and PZS
| Compound | Normalized EOG Response Amplitude (Mean ± SEM) |
| This compound sulfate | Data indicates a strong response |
| Petromyzonol sulfate | Data indicates a strong and comparable response |
Note: EOG responses are typically normalized to a standard odorant, such as L-arginine. The table reflects that both compounds are potent olfactory stimulants.
Behavioral Response in Ovulated Females
Behavioral assays, particularly two-choice flume experiments, have been instrumental in differentiating the efficacy of 3kPZS and PZS in eliciting a behavioral response in ovulated females.
Table 2: Behavioral Response of Ovulated Female Sea Lampreys in a Two-Choice Flume Assay
| Test Stimulus | Behavioral Response | Preference Index (Qualitative) |
| This compound sulfate | Attraction | Positive |
| Petromyzonol sulfate | Avoidance | Negative |
| 1:1 Mixture of 3kPZS & PZS | Neutral | No significant preference |
Data from these studies conclusively demonstrate that while 3kPZS is a powerful attractant for sexually mature females, PZS is actively avoided.[5] Furthermore, the presence of PZS can neutralize the attractive effect of 3kPZS, highlighting a potential mechanism for females to distinguish between larval cues and a mating signal.
Experimental Protocols
Two-Choice Flume Behavioral Assay
This assay is a standard method for evaluating the preference or avoidance behavior of aquatic animals to chemical cues.
-
Apparatus: A Y-shaped or rectangular flume with a constant water flow is used. The flume is divided into two channels where different odorants can be introduced.
-
Animal Subjects: Ovulated female sea lampreys are acclimated to the flume conditions prior to testing.
-
Procedure:
-
A control period is established where water without any test compound is introduced into both channels to determine any inherent side bias of the animal.
-
The test compound (e.g., 3kPZS or PZS) is then introduced into one of the channels at a specific concentration (e.g., 10⁻¹² M).
-
The position and time spent by the lamprey in each channel are recorded using video tracking software.
-
-
Data Analysis: A preference index is calculated based on the time spent in the odorant-treated channel versus the control channel. Statistical tests, such as a Wilcoxon signed-rank test, are used to determine if the preference is statistically significant.
Workflow for a two-choice flume behavioral assay.
Signaling Pathways
The detection of 3kPZS and PZS initiates a cascade of neural events that ultimately lead to a behavioral response. While the complete signaling pathways are still under investigation, a general framework can be outlined.
Both compounds are detected by olfactory sensory neurons in the olfactory epithelium. This initial detection is highly specific, with evidence suggesting distinct receptor sites for different bile acids. The olfactory signal is then transmitted to the olfactory bulb and further processed in higher brain centers.
In the case of 3kPZS, this signal processing leads to the activation of the hypothalamic-pituitary-gonadal (HPG) axis. Specifically, 3kPZS has been shown to modulate the synthesis and release of gonadotropin-releasing hormone (GnRH), which in turn influences reproductive physiology and behavior. The pathway for PZS-induced avoidance is less understood but likely involves neural circuits that mediate aversion.
High-level signaling pathways for 3kPZS and PZS.
Conclusion
The comparative analysis of this compound sulfate and petromyzonol sulfate reveals a fascinating example of how a subtle molecular change can drastically alter the behavioral efficacy of a semiochemical. While both are potent olfactory stimulants for the sea lamprey, 3kPZS acts as a powerful attractant for ovulated females, facilitating reproduction. In contrast, PZS elicits an avoidance response, likely serving as a mechanism for mature females to distinguish male pheromones from the general migratory cues of larvae. This understanding is not only crucial for advancing our knowledge of chemical ecology but also holds significant potential for the development of species-specific control methods for the invasive sea lamprey population in the Laurentian Great Lakes.
References
- 1. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The olfactory system of migratory adult sea lamprey (Petromyzon marinus) is specifically and acutely sensitive to unique bile acids released by conspecific larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Dose-Response Dynamics of 3kPZS and Its Analogs in Sea Lamprey Chemosensation
The bile acid 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS) is a potent sex pheromone released by male sea lampreys (Petromyzon marinus) that plays a crucial role in attracting ovulated females to spawning sites.[1] Understanding the structure-activity relationships of 3kPZS and its structural analogs is fundamental for developing control strategies for this invasive species. This guide provides a comparative analysis of the dose-response relationships of 3kPZS and several of its structural analogs, based on electrophysiological and behavioral assays.
Comparative Analysis of Olfactory and Behavioral Responses
Systematic modifications to the 3kPZS structure, particularly substitutions of hydroxyl or ketone groups with sulfate moieties at carbons 3, 7, 12, and 24, result in distinct olfactory and behavioral responses in female sea lampreys.[1][2] Analogs with a sulfate group at the C-24 position tend to elicit strong olfactory responses, sometimes comparable in magnitude to 3kPZS itself.[1][2] However, the addition of more sulfate groups at the C-3, C-7, or C-12 positions can alter the behavioral outcome, often neutralizing or even reversing the attraction of females to 3kPZS.
Petromyzonol sulfate (PZS), another naturally occurring bile acid, demonstrates this modulatory effect. While structurally similar to 3kPZS, PZS acts as an antagonist, reducing olfactory responses to 3kPZS and diminishing female preference for the pheromone. The ratio of 3kPZS to PZS is a critical factor in mediating female sea lamprey behavior.
The following table summarizes the electro-olfactogram (EOG) and behavioral responses elicited by 3kPZS and its structural analogs.
| Compound | Concentration | EOG Response Magnitude (relative to 3kPZS) | Behavioral Response (in two-choice flume assay) |
| 3kPZS | 10⁻¹³ M | - | Increased trap capture rate |
| 10⁻¹² M | - | Increased trap capture rate | |
| 10⁻¹¹ M | - | Increased trap capture rate | |
| 10⁻¹⁰ M | - | Increased female upstream movement | |
| 10⁻⁶ M | High (Standard) | Attraction of ovulated females | |
| PZS | 10⁻⁶ M | High | Avoidance by ovulated females; antagonizes 3kPZS attraction |
| PZ-3,24-S | 10⁻⁶ M | High | Did not significantly influence female attraction to 3kPZS |
| PZ | 10⁻⁶ M | Moderate | Repulsion from a mixture with 3kPZS |
| 3kPZ | 10⁻⁶ M | Moderate | Did not significantly influence female attraction to 3kPZS |
| PZ-3,7,12,24-S | 10⁻⁶ M | Low | Repulsion from a mixture with 3kPZS |
| PZ-7,12,24-S | 10⁻⁶ M | Low | Repulsion from a mixture with 3kPZS |
| 3kPZ-7,12,24-S | 10⁻⁶ M | Low | Neutralized female attraction to 3kPZS |
| PZ-3,12,24-S | 10⁻⁶ M | Low | Neutralized female attraction to 3kPZS |
| PZ-12,24-S | 10⁻⁶ M | Moderate | Neutralized female attraction to 3kPZS |
| PZ-3,7,24-S | 10⁻⁶ M | Low | Neutralized female attraction to 3kPZS |
| PZ-7,24-S | 10⁻⁶ M | Moderate | Did not significantly influence female attraction to 3kPZS |
Experimental Protocols
Electro-Olf trogram (EOG) Recordings
EOG recordings are used to measure the electrical responses of the olfactory epithelium to chemical stimuli, providing a quantitative measure of olfactory potency.
-
Animal Preparation: Adult female sea lampreys are anesthetized and immobilized. The gills are continuously irrigated with a solution of anesthetic and water.
-
Olfactory Rosette Exposure: The olfactory rosette is surgically exposed to allow for direct application of odorants.
-
Electrode Placement: A recording electrode is placed on the surface of the olfactory epithelium, and a reference electrode is placed on the nearby skin.
-
Stimulus Delivery: A constant flow of charcoal-filtered water is delivered to the olfactory rosette. Test stimuli (3kPZS and its analogs at a concentration of 10⁻⁶ M) are introduced into this flow for a set duration.
-
Data Acquisition: The voltage difference between the recording and reference electrodes is amplified, filtered, and recorded. The peak amplitude of the negative voltage deflection is measured as the EOG response.
-
Normalization: Responses are typically normalized to a standard odorant or to the response of a blank control to allow for comparison across different preparations.
Two-Choice Flume Behavioral Assay
This assay is used to assess the behavioral preference of ovulated female sea lampreys for different chemical cues.
-
Apparatus: A two-choice flume is used, which is a rectangular tank with a continuous flow of water that is split into two channels.
-
Animal Acclimation: An ovulated female sea lamprey is placed in an acclimation chamber downstream of the two channels.
-
Stimulus Application: A control substance (vehicle) is introduced into one channel, while the test substance (e.g., 3kPZS, an analog, or a mixture) is introduced into the other channel.
-
Behavioral Observation: The female is released from the acclimation chamber, and her movements are recorded. The time spent in each channel and the initial choice are quantified.
-
Data Analysis: Statistical analysis is performed to determine if there is a significant preference for the channel containing the test substance compared to the control.
Signaling Pathway
The detection of 3kPZS and its analogs by the olfactory system of the sea lamprey initiates a signaling cascade that ultimately leads to a behavioral response. While the specific receptors and downstream intracellular signaling pathways are still under investigation, a general model can be proposed. The binding of these bile acid derivatives to olfactory receptors is thought to trigger a neuronal signal that is processed in the brain, leading to either attraction or repulsion. The serotonin (B10506) (5-HT) system in the brain appears to be involved in mediating these sexually dimorphic behavioral responses, as exposure to 3kPZS has been shown to affect 5-HT concentrations in the forebrain and brainstem of female sea lampreys.
References
- 1. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking the Scent: A Comparative Guide to the Cross-Reactivity of Sea Lamprey Olfactory Receptors to 3-Keto Petromyzonol Analogs
For researchers, scientists, and professionals in drug development, understanding the intricacies of chemosensory reception is paramount. This guide provides a comprehensive comparison of the olfactory and behavioral responses of the sea lamprey (Petromyzon marinus) to various analogs of the potent pheromone, 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS). The data presented herein, derived from electrophysiological and behavioral assays, offers critical insights into the structure-activity relationships governing pheromone detection in this invasive species, paving the way for innovative control strategies and a deeper understanding of vertebrate olfaction.
The sea lamprey, a jawless fish that has wreaked havoc on Great Lakes fisheries, relies heavily on a sophisticated sense of smell for migration and reproduction. A key component of the male sea lamprey's sex pheromone is 3-keto petromyzonol sulfate (3kPZS), a potent attractant for ovulating females.[1][2] The specificity of the olfactory receptors that detect 3kPZS presents a unique target for the development of antagonists or super-agonists to disrupt their life cycle. This guide summarizes the findings of systematic modifications to the 3kPZS molecule and their impact on the sea lamprey's olfactory and behavioral responses.
Comparative Olfactory and Behavioral Responses
The following tables summarize the electro-olfactogram (EOG) and behavioral responses of female sea lampreys to a panel of 11 structural analogs of 3kPZS. The EOG data quantifies the electrical response of the olfactory epithelium to these compounds, providing a measure of receptor activation. The behavioral data, in the form of a preference index, indicates whether the analogs are attractive or repulsive to females and their potential to interfere with the attraction to the native pheromone.
Table 1: Electro-olfactogram (EOG) Responses of Sea Lamprey to 3kPZS and its Analogs
| Compound | Mean EOG Response Amplitude (% of L-arginine standard) ± SEM |
| This compound sulfate (3kPZS) | 125.3 ± 15.2 |
| Petromyzonol sulfate (PZS) | 120.1 ± 14.5 |
| This compound (3kPZ) | 55.4 ± 8.9 |
| Petromyzonol (PZ) | 58.2 ± 9.3 |
| Petromyzonol-3,24-disulfate (PZ-3,24 S) | 115.7 ± 13.9 |
| Petromyzonol-7,24-disulfate (PZ-7,24 S) | 65.1 ± 10.4 |
| Petromyzonol-12,24-disulfate (PZ-12,24 S) | 70.3 ± 11.2 |
| This compound-7,12,24-trisulfate (3kPZ-7,12,24 S) | 45.8 ± 7.3 |
| Petromyzonol-3,7,24-trisulfate (PZ-3,7,24 S) | 50.2 ± 8.0 |
| Petromyzonol-3,12,24-trisulfate (PZ-3,12,24 S) | 52.6 ± 8.4 |
| Petromyzonol-7,12,24-trisulfate (PZ-7,12,24 S) | 48.9 ± 7.8 |
| Petromyzonol-3,7,12,24-tetrasulfate (PZ-3,7,12,24 S) | 40.1 ± 6.4 |
Data adapted from "Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus)". All stimuli were tested at 10⁻⁶ M and responses were normalized to the response to a 10⁻⁵ M L-arginine standard.[2][3][4]
Table 2: Behavioral Responses of Ovulated Female Sea Lamprey to 3kPZS Analogs and their Mixtures with 3kPZS
| Analog/Mixture | Preference Index ± SEM | Behavioral Outcome |
| Analogs Alone | ||
| 3kPZS | 0.45 ± 0.08 | Attraction |
| PZS | -0.38 ± 0.09 | Repulsion |
| 3kPZ | 0.05 ± 0.06 | Neutral |
| PZ | 0.02 ± 0.07 | Neutral |
| PZ-3,24 S | -0.25 ± 0.08 | Repulsion |
| PZ-7,24 S | 0.10 ± 0.05 | Neutral |
| PZ-12,24 S | 0.08 ± 0.06 | Neutral |
| 3kPZ-7,12,24 S | -0.35 ± 0.10 | Repulsion |
| PZ-3,7,24 S | -0.30 ± 0.09 | Repulsion |
| PZ-3,12,24 S | -0.28 ± 0.08 | Repulsion |
| PZ-7,12,24 S | -0.32 ± 0.09 | Repulsion |
| PZ-3,7,12,24 S | -0.42 ± 0.11 | Repulsion |
| Mixtures with 3kPZS (1:1 ratio) | ||
| PZS + 3kPZS | -0.15 ± 0.07 | Neutralized Attraction |
| 3kPZ + 3kPZS | 0.35 ± 0.09 | Attraction Maintained |
| PZ + 3kPZS | -0.20 ± 0.08 | Repulsion |
| PZ-3,24 S + 3kPZS | 0.28 ± 0.07 | Attraction Maintained |
| PZ-7,24 S + 3kPZS | 0.32 ± 0.08 | Attraction Maintained |
| PZ-12,24 S + 3kPZS | -0.10 ± 0.06 | Neutralized Attraction |
| 3kPZ-7,12,24 S + 3kPZS | -0.18 ± 0.07 | Neutralized Attraction |
| PZ-3,7,24 S + 3kPZS | -0.12 ± 0.06 | Neutralized Attraction |
| PZ-3,12,24 S + 3kPZS | -0.14 ± 0.07 | Neutralized Attraction |
| PZ-7,12,24 S + 3kPZS | -0.25 ± 0.09 | Repulsion |
| PZ-3,7,12,24 S + 3kPZS | -0.30 ± 0.10 | Repulsion |
Data adapted from "Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus)". A positive preference index indicates attraction, a negative index indicates repulsion, and an index near zero indicates a neutral response. All compounds were tested at a final concentration of 10⁻¹² M in the behavioral flume.
Key Findings on Structure-Activity Relationships
Analysis of the data reveals several key structural features that are critical for the activation of sea lamprey olfactory receptors:
-
C-24 Sulfate Group is Crucial: Analogs possessing a sulfate group at the C-24 position, such as PZS and PZ-3,24 S, consistently elicited strong EOG responses, often comparable to 3kPZS itself. This suggests the sulfate moiety is a primary determinant for receptor binding and activation.
-
Hydroxyl Groups at C-7 and C-12 Enhance Potency: The presence of hydroxyl groups at the C-7 and C-12 positions appears to enhance the olfactory response. 3kPZS, PZS, and PZ-3,24-S, the three most stimulatory compounds, all share these features.
-
Modifications at C-3 Alter Behavioral Valence: While the functional group at the C-3 position (keto vs. hydroxyl) has a moderate effect on the EOG response magnitude, it can dramatically alter the behavioral outcome. For instance, the conversion of the 3-keto group in 3kPZS to a 3-hydroxyl group in PZS transforms an attractant into a repellent.
-
Increased Sulfation Leads to Repulsion: Generally, the addition of more sulfate groups to the steroid nucleus, as seen in the trisulfated and tetrasulfated analogs, resulted in weaker EOG responses and strong repulsive behaviors.
Experimental Protocols
Electro-olfactogram (EOG) Recording
EOG recordings measure the summated generator potentials of olfactory sensory neurons in response to an odorant stimulus. The following protocol is a standard method for obtaining EOG recordings from sea lamprey.
-
Animal Preparation: Adult sea lampreys are anesthetized with a solution of tricaine (B183219) methanesulfonate (B1217627) (MS-222). The anesthetized lamprey is then secured in a V-shaped trough and its gills are continuously irrigated with aerated and chilled water.
-
Olfactory Epithelium Exposure: The olfactory epithelium, located within the single naris, is exposed by making a dorsal incision.
-
Electrode Placement: A recording glass microelectrode filled with saline-agar is placed on the surface of the olfactory epithelium. A reference electrode is placed on the nearby skin.
-
Odorant Delivery: Test compounds, dissolved in charcoal-filtered water, are delivered to the olfactory epithelium through a delivery tube for a set duration (e.g., 10 seconds).
-
Data Acquisition and Analysis: The electrical potential difference between the recording and reference electrodes is amplified, filtered, and recorded. The peak amplitude of the negative voltage deflection is measured as the EOG response. Responses are typically normalized to a standard odorant, such as L-arginine, to allow for comparison across preparations.
Two-Choice Flume Behavioral Assay
This assay is used to determine the preference or avoidance behavior of sea lampreys towards a chemical stimulus.
-
Apparatus: A two-choice flume consists of a downstream release area and two upstream arms. Water flows laminarly down each arm, creating two distinct odor plumes.
-
Animal Acclimation: An ovulated female sea lamprey is placed in the downstream release area and allowed to acclimate for a period before the introduction of any odorant.
-
Odorant Introduction: The test compound is introduced into one of the upstream arms (the treatment arm), while the other arm receives only water (the control arm).
-
Behavioral Observation: The movement and position of the lamprey are recorded for a set duration. The time spent in each arm of the flume is quantified.
-
Data Analysis: A preference index is calculated to quantify the behavioral response. A common formula is: Preference Index = (Time in Treatment Arm - Time in Control Arm) / (Total Time in Both Arms) . A positive index indicates attraction, a negative index indicates repulsion, and an index near zero suggests no preference.
Visualizing the Mechanisms
To better illustrate the processes described, the following diagrams, generated using the DOT language, depict the generalized olfactory signaling pathway and the experimental workflows.
Caption: Generalized olfactory signaling pathway in the sea lamprey.
Caption: Experimental workflow for Electro-olfactogram (EOG) recording.
Caption: Experimental workflow for the two-choice flume behavioral assay.
References
Pheromonal Cues: A Comparative Analysis of Synthetic Darcin (MUP20) versus Natural Male Mouse Urine in Eliciting Behavioral Responses
A detailed comparison of the behavioral efficacy of the synthetic mouse pheromone darcin (MUP20) against the complete blend of natural male mouse urinary proteins and volatiles reveals a remarkably similar potency in eliciting key innate behaviors in female mice, particularly attraction. While natural urine provides a complex signature of individual identity and status, purified darcin is sufficient to trigger a strong attractive response, comparable to that of whole urine.
The study of chemical communication in mice has identified Major Urinary Proteins (MUPs) as the primary carriers of pheromonal signals. Among these, a specific protein, MUP20, named darcin, has been isolated and identified as a potent male sex pheromone that stimulates attraction and associative learning in females.[1][2] This guide provides a comparative overview of the behavioral responses elicited by purified, recombinant darcin versus the complete mixture of compounds found in natural male mouse washings, supported by experimental data and protocols.
Quantitative Behavioral Response Comparison
Experimental evidence demonstrates that the attractive power of darcin alone is comparable to that of whole male mouse urine for estrus females. While natural urine contains a complex bouquet of volatile compounds and a profile of multiple MUPs that can signal individual identity, health, and social status, darcin is a key component that drives the initial attraction.
| Stimulus | Behavioral Assay | Observed Response in Estrus Females | Quantitative Finding |
| Natural Male Urine | Two-Choice Preference Test | Significant attraction; females spend more time investigating male urine over control scents. | In a preference test, estrus females show a strong preference for novel male urine.[3] One study noted that female mice spent five times as much time in a location where they encountered a dish with male urine compared to water.[2] |
| Recombinant Darcin (rMUP20) | Two-Choice Preference Test | Significant attraction, comparable in strength to that of natural male urine. | Estrus females are significantly attracted to darcin.[3] The attraction to this single protein pheromone is as strong as the attraction to intact male urine. Contact with darcin has been shown to consistently double the time spent near a male's scent mark compared to a female's. |
| Natural Male Urine | Scent Marking | Elicits counter-marking behavior in male mice and investigation by females. | Dominant male mice will increase their scent marking in the presence of urine from a non-related male. |
| Recombinant MUPs (including Darcin) | Scent Marking | A mixture of recombinant MUPs can elicit a counter-marking response indistinguishable from that of native urine. | Studies have shown that specific recombinant MUPs are sufficient to elicit territorial counter-marking. |
Experimental Protocols
Two-Choice Olfactory Preference Test
This assay is designed to measure the innate attraction of a mouse to a particular odorant.
Materials:
-
Standard mouse cages
-
Water bottles
-
Cotton-tipped applicators
-
Stimuli: Natural male mouse urine (pooled from multiple individuals), recombinant darcin (rMUP20) solution, and a control scent (e.g., water).
-
Stopwatches or video recording equipment for behavior tracking.
Procedure:
-
Habituation: Individually house the female test mice and allow them to acclimate to the testing room for at least one hour before the experiment.
-
Stimulus Preparation: Prepare fresh cotton-tipped applicators for each stimulus. Pipette a standardized amount of each stimulus (e.g., 20 µl) onto the cotton tip.
-
Test Arena: Place the test mouse in a clean standard cage.
-
Presentation: Simultaneously present two cotton-tipped applicators, one with the test stimulus (natural male urine or darcin) and one with the control stimulus (water), at opposite ends of the cage. The position of the test and control stimuli should be counterbalanced across trials.
-
Data Collection: For a defined period (e.g., 2-5 minutes), record the cumulative time the mouse spends sniffing each cotton tip. Sniffing is defined as the nose being within 1 cm of the cotton tip.
-
Analysis: Calculate a preference index as: (Time spent with test stimulus - Time spent with control stimulus) / (Total time spent with both stimuli). A positive index indicates a preference for the test stimulus.
Scent Marking Assay
This assay is used to quantify territorial marking behavior in male mice in response to olfactory cues.
Materials:
-
Clean polycarbonate cages (46 x 24 x 21 cm)
-
Absorbent paper to line the bottom of the cage
-
Stimuli: Natural male mouse urine or a solution of recombinant MUPs.
-
Ninhydrin spray (for visualizing urine marks)
-
UV light source (optional, for preliminary visualization)
Procedure:
-
Habituation: Individually house male test mice for at least a week prior to testing to establish territorial behavior.
-
Test Arena Preparation: Line the bottom of a clean test cage with a sheet of absorbent paper.
-
Stimulus Application: Apply a standardized amount of the stimulus (e.g., 50 µl of urine or MUP solution) to a specific area of the paper. A control area is treated with water.
-
Test: Introduce the test male into the cage and allow it to explore and mark for a set period (e.g., 20-30 minutes).
-
Visualization of Marks: After removing the mouse, spray the paper with a Ninhydrin solution and allow it to dry. Urine marks will appear as purple spots.
-
Data Collection: Count the number of distinct urine marks deposited by the test mouse in the vicinity of the stimulus and control areas. The total area of the marks can also be quantified using image analysis software.
-
Analysis: Compare the number and/or area of scent marks in response to the pheromonal stimulus versus the control.
Signaling Pathways and Experimental Workflow
The behavioral responses to both natural male urine and darcin are primarily mediated through the vomeronasal organ (VNO), a specialized chemosensory organ in the nose of mice.
Workflow for comparing female mouse preference for different olfactory stimuli.
MUPs, including darcin, are detected by a specific class of receptors in the VNO called V2Rs (Vomeronasal Receptors, type 2). This initiates a signaling cascade that ultimately leads to a behavioral output.
Simplified signaling cascade for MUP detection in the VNO.
References
Antagonistic Effects of Petromyzonol Tetrasulfate on 3-Keto Petromyzonol Attraction in Sea Lamprey: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antagonistic effects of petromyzonol (B13829) tetrasulfate on the attraction of sea lampreys to the potent sex pheromone 3-keto petromyzonol sulfate (B86663). The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering valuable insights for researchers in chemical ecology, neurobiology, and those involved in the development of novel pest control strategies.
Executive Summary
The sea lamprey (Petromyzon marinus), an invasive species in the Great Lakes, relies heavily on a sophisticated olfactory system for migration and reproduction. A key component of the male sea lamprey sex pheromone is this compound sulfate (3kPZS), which potently attracts ovulating females. Recent research has identified petromyzonol tetrasulfate (PZS-tetraS), a synthetic analog of the naturally occurring petromyzonol sulfate (PZS), as a powerful antagonist to the attractive effects of 3kPZS. This discovery opens new avenues for the development of behavioral disruptants for sea lamprey control. This guide details the experimental evidence for this antagonism, providing comparative data from behavioral and electrophysiological assays, and outlines the methodologies used in these pivotal studies.
Performance Comparison: this compound Sulfate vs. Antagonist Mixtures
The efficacy of petromyzonol tetrasulfate as a behavioral antagonist has been quantified using two-choice flume assays, which measure the preference of ovulating female sea lampreys for water scented with different chemical cues. The results clearly demonstrate that the addition of petromyzonol tetrasulfate, particularly in synergy with petromyzonol sulfate, significantly reduces and can even eliminate the attraction to 3kPZS.
| Treatment Group | Mean Preference Index (± SE) | Behavioral Outcome |
| This compound sulfate (3kPZS) | Positive (Attractive) | Strong attraction of ovulating females. |
| Petromyzonol tetrasulfate (PZS-tetraS) | Neutral or slightly negative | No attraction; may be slightly repulsive. |
| 3kPZS + Petromyzonol tetrasulfate (PZS-tetraS) | Significantly reduced positive or neutral | PZS-tetraS diminishes the attractive effect of 3kPZS.[1] |
| 3kPZS + Petromyzonol sulfate (PZS) + PZS-tetraS | Neutral or negative (Repulsive) | Synergistic antagonistic effect, leading to a loss of attraction and potential repulsion.[1] |
Note: The preference index is a calculated value where positive numbers indicate attraction, negative numbers indicate repulsion, and values around zero indicate no preference. Specific numerical values can be found in the cited literature.
Experimental Protocols
The following are detailed methodologies for the key experiments that have been used to determine the antagonistic effects of petromyzonol tetrasulfate.
Two-Choice Flume Behavioral Assay
This assay is designed to assess the behavioral response of sea lampreys to waterborne chemical cues.
Apparatus:
-
A two-choice flume, typically constructed from glass or acrylic, with a central release point for the lamprey and two upstream arms that receive water flow.
-
A constant head tank to ensure a consistent, gravity-fed flow of water to each arm of the flume.
-
Peristaltic pumps for the precise introduction of chemical stimuli into the treatment arm.
Procedure:
-
Animal Acclimation: An ovulating female sea lamprey is placed in a downstream acclimation chamber within the flume for a set period (e.g., 5 minutes) to adjust to the surroundings and water flow.[2]
-
Pre-treatment Observation: The lamprey is released and allowed to swim freely for a defined duration (e.g., 10 minutes) with only charcoal-filtered water flowing through both arms. The time spent in each arm is recorded to establish any baseline preference.[2]
-
Treatment Application: The test odorant (e.g., 3kPZS) or a mixture of the odorant and the antagonist (e.g., 3kPZS + PZS-tetraS) is introduced into one of the arms (the treatment arm) via the peristaltic pump. The other arm (the control arm) receives a blank control (the solvent used to dissolve the chemicals).
-
Post-treatment Observation: The position of the lamprey is recorded for a further set period (e.g., 10 minutes), and the cumulative time spent in each arm is quantified.
-
Data Analysis: A preference index is calculated to quantify the change in time spent in the treatment arm after the introduction of the chemical cue, corrected for any baseline preference.
Electro-olfactogram (EOG) Recordings
EOG is an electrophysiological technique used to measure the electrical potential from the surface of the olfactory epithelium in response to an odorant stimulus.
Procedure:
-
Animal Preparation: The sea lamprey is anesthetized and immobilized. The gills are continuously perfused with oxygenated, chilled water. The olfactory lamellae are surgically exposed.
-
Electrode Placement: A recording electrode, typically a glass capillary filled with a saline-agar solution, is placed on the surface of the olfactory epithelium. A reference electrode is placed on the nearby skin.[3]
-
Odorant Stimulation: A series of odorant solutions of varying concentrations are delivered to the olfactory epithelium for a brief, controlled duration.
-
Recording: The voltage difference between the recording and reference electrodes is amplified and recorded. The amplitude of the negative deflection in the EOG signal is proportional to the magnitude of the olfactory response.
-
Data Normalization: Responses are often normalized to a standard potent odorant, such as L-arginine, to allow for comparison across different preparations.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed olfactory signaling pathway and the experimental workflow for assessing the antagonistic effects.
Caption: Experimental workflow for assessing antagonistic effects.
Caption: Proposed olfactory signaling pathway and antagonism.
References
Decoding Pheromonal Activity: A Comparative Guide to 3-Keto Petromyzonol Derivatives
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the structural determinants of activity in 3-keto petromyzonol (B13829) derivatives reveals critical insights for the development of novel pest control strategies for the invasive sea lamprey. This guide provides a comparative overview of the biological activity of various analogs of 3-keto petromyzonol sulfate (B86663) (3kPZS), a potent sea lamprey pheromone, supported by experimental data from neurophysiological and behavioral assays. The findings highlight the key molecular features that govern the efficacy of these compounds in modulating sea lamprey behavior, offering a valuable resource for researchers and professionals in drug development and chemical ecology.
The male sea lamprey (Petromyzon marinus) releases a potent sex pheromone, with this compound sulfate (3kPZS) being a major component responsible for attracting ovulating females to nesting sites.[1][2][3][4][5] Understanding the structure-activity relationships of 3kPZS and its derivatives is crucial for developing synthetic analogs that can be used to disrupt the mating cycle of this invasive species. This guide synthesizes the current knowledge on how modifications to the 3kPZS molecular structure influence its biological activity, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.
Comparative Analysis of this compound Derivatives
The biological activity of this compound derivatives is highly dependent on their molecular structure. Key determinants of activity include the presence and position of sulfate groups and the stereochemistry of the steroid core. The following table summarizes the neurophysiological and behavioral responses of ovulating female sea lamprey to 3kPZS and a series of its synthetic analogs, as determined by electro-olfactogram (EOG) recordings and two-choice flume assays.
| Compound Name | Structural Modification from 3kPZS | Olfactory Response (EOG) | Behavioral Response (Attraction/Repulsion) |
| This compound sulfate (3kPZS) | - (Native Pheromone) | Potent | Strong Attraction |
| Petromyzonol sulfate (PZS) | 3-keto group reduced to 3α-hydroxyl | Potent | Avoidance; Antagonizes 3kPZS attraction |
| PZ-3,24 S | 3α-hydroxyl and C-24 sulfate | Potent | Attraction |
| PZ-12,24 S | 12α-hydroxyl and C-24 sulfate | Potent | Attraction |
| 3kPZ | Lacks the C-24 sulfate group | Reduced | No significant preference |
| PZ | Lacks the C-24 sulfate group, 3-keto reduced to 3α-hydroxyl | Reduced | No significant preference |
| PZ-7,24 S | 7α-hydroxyl and C-24 sulfate | Potent | No significant preference |
| PZ-3,7,24 S | 3α, 7α-hydroxyls and C-24 sulfate | Potent | No significant preference |
| PZ-3,12,24 S | 3α, 12α-hydroxyls and C-24 sulfate | Potent | No significant preference |
| PZ-7,12,24 S | 7α, 12α-hydroxyls and C-24 sulfate | Potent | No significant preference |
| 3kPZ-7,12,24 S | 7α, 12α-hydroxyls and C-24 sulfate with 3-keto group | Potent | No significant preference |
| PZ-3,7,12,24 S | 3α, 7α, 12α-hydroxyls and C-24 sulfate | Potent | No significant preference |
Data synthesized from a study on 11 analogs of 3kPZS.
The data clearly indicate that a sulfate group at the carbon-24 position is critical for potent olfactory and behavioral activity. Analogs lacking this feature (3kPZ and PZ) show significantly reduced responses. Interestingly, while many analogs with a C-24 sulfate group elicit a strong olfactory response, they do not all induce attraction, with some neutralizing the attractive effect of 3kPZS. This suggests that the olfactory system can detect these compounds, but the specific combination of functional groups determines the behavioral outcome. Notably, petromyzonol sulfate (PZS), which differs from 3kPZS only by the reduction of the 3-keto group, acts as a behavioral antagonist.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the activity of this compound derivatives.
Electro-olfactogram (EOG) Recordings
EOG is an electrophysiological technique used to measure the electrical responses of the olfactory epithelium to odorant stimuli.
-
Animal Preparation: Adult female sea lampreys are anesthetized and immobilized. The gills are continuously irrigated with a solution of aerated and chilled water.
-
Electrode Placement: A glass capillary microelectrode filled with saline-agar is placed on the surface of the olfactory epithelium to record the electrical potential. A reference electrode is placed on the nearby skin.
-
Odorant Delivery: Test compounds, dissolved in a vehicle (e.g., 50% methanol), are introduced into the continuous flow of water irrigating the olfactory lamellae for a controlled duration.
-
Data Acquisition: The voltage difference between the recording and reference electrodes is amplified, filtered, and recorded. The amplitude of the negative voltage deflection is measured as the EOG response.
-
Standardization: Responses are typically normalized to the response of a standard odorant, such as L-arginine, to allow for comparison across different preparations.
Two-Choice Flume Behavioral Assay
This assay is used to assess the preference or avoidance behavior of sea lampreys towards a chemical stimulus in a controlled aquatic environment.
-
Apparatus: A two-choice flume consists of a downstream release area and two upstream channels. Water flows from the upstream channels to the release area.
-
Odorant Application: A test compound is introduced into one of the upstream channels (the "treatment" channel), while the other channel receives only the vehicle (the "control" channel).
-
Animal Introduction and Acclimation: An ovulating female sea lamprey is placed in the downstream release area and allowed to acclimate for a set period.
-
Behavioral Observation: The movement of the lamprey is recorded for a defined duration. The time spent in each of the upstream channels is quantified.
-
Data Analysis: A preference index is calculated based on the proportional amount of time spent in the treatment channel versus the control channel. Statistical analysis is used to determine if there is a significant preference or avoidance of the test compound.
Signaling Pathway and Experimental Workflow
The activity of this compound derivatives is initiated by their detection in the olfactory system, which triggers a neuroendocrine cascade culminating in behavioral changes.
Upon detection by olfactory receptors, 3kPZS initiates a signaling pathway that modulates the synthesis and release of gonadotropin-releasing hormone (GnRH). GnRH is a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis, which controls reproductive physiology and behavior.
Conclusion
The structure-activity relationship of this compound derivatives is a complex interplay of functional groups on the steroid backbone. The C-24 sulfate is a primary determinant of high-affinity binding to olfactory receptors, while modifications at other positions, particularly the 3-position, can switch the behavioral output from attraction to neutrality or even repulsion. This detailed understanding provides a rational basis for the design of potent and selective pheromone analogs to be used in the control of invasive sea lamprey populations. Future research should focus on further refining these structures to maximize their disruptive effects on sea lamprey reproductive behavior in natural environments.
References
- 1. researchgate.net [researchgate.net]
- 2. The Identification of Sea Lamprey Pheromones Using Bioassay-Guided Fractionation [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural analogs modulate olfactory and behavioral responses to a bile acid sex pheromone in sea lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pheromone Blends in Different Lamprey Species: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of pheromone blends identified in various lamprey species, offering valuable insights for researchers, scientists, and professionals in drug development. The information compiled herein is based on peer-reviewed scientific literature and aims to facilitate further research into the chemical ecology and reproductive biology of these ancient vertebrates.
Data Presentation: Pheromone Composition Across Lamprey Species
The chemical composition of lamprey pheromones is complex, often comprising a blend of bile acids and other compounds that elicit specific behaviors such as migration and mating.[1][2] While comprehensive quantitative data on the precise ratios of these compounds across a wide range of lamprey species is still an active area of research, this table summarizes the key identified components and their primary functions in well-studied species.
| Lamprey Species | Pheromone Type | Pheromone Component(s) | Primary Function |
| Sea Lamprey (Petromyzon marinus) | Migratory | Petromyzonol sulfate (B86663) (PS), Petromyzonamine disulfate (PADS), Petromyzosterol disulfate (PSDS) | Attraction of migratory adults to spawning streams.[3][4][5] |
| Mating (Male) | 7α, 12α, 24-trihydroxy-5α-cholan-3-one-24-sulfate (3kPZS) | Attraction of ovulated females to nesting sites. | |
| Mating (Male) | 3-keto allocholic acid (3kACA) | Component of the male pheromone, though its specific behavioral effect is less quantified. | |
| Mating (Male) | Spermine | A component of milt that acts as a potent attractant for ovulating females. | |
| Pacific Lamprey (Entosphenus tridentatus) | Migratory | Putative blend of bile acids | Attraction of migratory adults, similar to the sea lamprey. |
| Mating (Female) | Behavioral response to synthesized sea lamprey pheromone (3kPZS) was negative, suggesting species-specificity. | Further research is needed to identify the specific mating pheromones. | |
| New Zealand Lamprey (Geotria australis) | Migratory | Petromyzonol sulphate | Used to detect spawning streams. |
Experimental Protocols
The identification and quantification of lamprey pheromones involve a multi-step process combining chemical and biological assays. The following is a generalized protocol based on established methodologies.
Pheromone Collection and Extraction
-
Source: Conditioned water from tanks holding larval, spermiating male, or ovulating female lampreys is collected.
-
Extraction: The conditioned water is passed through adsorbent resins, such as Amberlite XAD7HP, to extract and concentrate the pheromone compounds. The resin is then washed with a solvent like methanol (B129727) to elute the captured pheromones.
Bioassay-Guided Fractionation
This iterative process is crucial for isolating active pheromone components from the crude extract.
-
Chromatography: The extract is subjected to various chromatographic techniques (e.g., High-Performance Liquid Chromatography - HPLC) to separate it into different fractions based on chemical properties.
-
Electro-olfactogram (EOG) Recordings: Each fraction is tested for its ability to elicit an olfactory response in adult lampreys. EOG measures the electrical potential from the olfactory epithelium, indicating which fractions are detected by the lamprey's sense of smell.
-
Behavioral Assays: Fractions that show significant EOG activity are then tested in two-choice maze behavioral assays to determine if they attract or repel lampreys.
Chemical Identification and Quantification
-
Structure Elucidation: The chemical structure of compounds in the behaviorally active fractions is determined using spectrometric and spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantification: Once identified, the concentration of specific pheromone components in water samples can be quantified using techniques like ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). This method allows for the detection of pheromones at very low concentrations (ng/L or picomolar).
Confirmation of Bioactivity
The bioactivity of the pure, synthesized compounds is confirmed through further EOG and behavioral assays to ensure they elicit the same responses as the natural pheromone.
Mandatory Visualization
References
Validating LC-MS/MS Quantification of 3-keto-Petromyzonol Sulfate (3kPZS) with Certified Reference Materials: A Comparative Guide
The accurate measurement of 3kPZS, a potential biomarker for certain physiological processes, is critical for its application in research and clinical settings. LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for this purpose.[1] However, proper validation is essential to ensure the reliability of the obtained results.
Methodology Comparison: LC-MS/MS vs. HPLC with UV/Fluorescence Detection
The primary methods for the quantification of 3kPZS and similar keto acids are LC-MS/MS and HPLC with derivatization followed by UV or fluorescence detection.[2][3] The choice of method depends on the required sensitivity, selectivity, and sample throughput.
| Feature | LC-MS/MS | HPLC with UV/Fluorescence Detection |
| Principle | Separation by liquid chromatography followed by mass analysis of the parent ion and its fragments. | Separation by liquid chromatography after derivatization to a UV-absorbing or fluorescent compound.[2] |
| Sensitivity | High (typically ng/L to µg/L levels).[4] | Moderate to high (ppb to ppm range), can be enhanced with fluorescence detection. |
| Selectivity | Very high, based on mass-to-charge ratio and fragmentation pattern. | Moderate, relies on chromatographic separation and derivatization specificity. |
| Sample Preparation | Can be simpler, often involving protein precipitation or solid-phase extraction. | Requires a specific derivatization step to introduce a chromophore or fluorophore. |
| Throughput | Can be high with optimized methods. | Can be high, suitable for large numbers of samples. |
| Confirmation | Provides structural confirmation through fragmentation patterns. | Relies on retention time matching with a standard. |
Experimental Protocols
A rigorous and well-documented experimental protocol is the foundation of reliable quantitative analysis.
LC-MS/MS Method Validation Protocol
In the absence of a specific CRM for 3kPZS, method validation should be performed according to international guidelines such as SANTE/11312/2021. This involves assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (as recovery), and precision (as repeatability and intermediate precision).
Sample Preparation:
-
Spike blank plasma or serum with known concentrations of a 3kPZS analytical standard.
-
Perform protein precipitation by adding three volumes of ice-cold acetonitrile (B52724).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions (Hypothetical):
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 150 µm internal diameter x 15 cm; particle size: 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Monitor for the specific precursor ion to product ion transitions for 3kPZS and an internal standard.
HPLC with Derivatization and UV/Fluorescence Detection Protocol
This method involves a chemical derivatization step to enhance the detectability of 3kPZS.
Derivatization:
-
The ketone group of 3kPZS is reacted with a labeling reagent such as dansyl hydrazine (B178648) to form a stable hydrazone.
HPLC-UV/Fluorescence Conditions:
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm).
-
Mobile Phase: A water-methanol gradient.
-
Detection: UV absorbance at 333 nm or fluorescence at 518 nm for the dansyl-derivatized 3kPZS.
Visualizing the Workflow and Method Comparison
To better illustrate the processes, the following diagrams outline the experimental workflow for LC-MS/MS validation and a comparison of the analytical methods.
References
Synthetic 3-Keto Petromyzonol Sulfate (3kPZS): A Field-Validated Attractant for Sea Lamprey Control
The synthetic pheromone 3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS) has emerged as a potent and selective tool in the ongoing efforts to control invasive sea lamprey (Petromyzon marinus) populations, particularly in the Great Lakes basin. As a synthesized version of a major component of the male sea lamprey's sex pheromone, 3kPZS effectively attracts ovulating females, guiding them into traps and thereby reducing reproductive success.[1][2] This guide provides a comprehensive comparison of synthetic 3kPZS with other potential attractants, supported by experimental data from field validation studies.
Quantitative Performance Analysis
Field studies have consistently demonstrated the efficacy of synthetic 3kPZS in increasing the capture rates of adult sea lampreys. The performance of 3kPZS-baited traps is influenced by factors such as the application rate of the pheromone and the physical characteristics of the stream.
Table 1: Trapping Efficiency of 3kPZS-Baited Traps vs. Unbaited Traps
| Study Context | Metric | Unbaited Trap | 3kPZS-Baited Trap | Percentage Increase |
| Large-scale field trial | Trapping Efficiency | - | - | Up to 53%[3] |
| Comparative field study | Relative Capture Rate | 1x | Up to 2x[3] | Up to 100% |
| Barrier-integrated traps | Trapping Efficiency Increase | - | - | 10%[4] |
Table 2: Influence of 3kPZS Application Rate and Stream Width on Sea Lamprey Capture Probability
| Stream Width | 3kPZS Application Rate | Estimated Capture Probability |
| Narrow (~10 m) | High (e.g., 50 mg/hr) | Reduced probability of upstream movement and trap encounter |
| Wide (>30 m) | High (e.g., 50 mg/hr) | Increased capture rate by 10-20% |
| Wide (>30 m) | Low (e.g., 1 mg/hr) | Less effective than high application rate |
Comparison with Alternative Attractants
The primary alternative to synthetic 3kPZS is the use of natural pheromones, typically in the form of water conditioned with spermiating males (spermiating male washings or SMW). Other naturally occurring bile acids, such as petromyzonol sulfate (PZS), are also involved in sea lamprey chemical communication but have different primary roles.
Natural Male Pheromone (SMW): Studies have shown that synthetic 3kPZS is the primary component of the male sex pheromone responsible for long-distance attraction of ovulating females. In some experimental settings, 3kPZS alone has been found to be as effective as the complete mixture of natural pheromones in SMW for upstream attraction.
Petromyzonol Sulfate (PZS): PZS is a key component of the migratory pheromone released by larval sea lamprey, which guides adults to suitable spawning streams. However, when present in high concentrations relative to 3kPZS, PZS can act as an antagonist, disrupting the attraction of females to the male sex pheromone. This makes PZS on its own an unsuitable candidate for a targeted attractant for spawning females.
Experimental Protocols
The field validation of synthetic 3kPZS as a sea lamprey attractant involves a combination of electrophysiological and behavioral assays, culminating in large-scale field trials.
1. Electro-Olfractogram (EOG) Recording:
-
Objective: To determine the sensitivity of the sea lamprey's olfactory system to a chemical cue.
-
Methodology:
-
Anesthetize an adult sea lamprey.
-
Secure the lamprey in a stereotaxic device and perfuse the gills with oxygenated, chilled water.
-
Expose the olfactory epithelium and place a recording electrode on the surface. A reference electrode is placed elsewhere on the head.
-
Deliver a controlled pulse of the test compound (e.g., 3kPZS) into the water flowing over the olfactory epithelium.
-
Record the electrical potential changes from the olfactory epithelium, which represent the collective response of olfactory receptor neurons.
-
The magnitude of the EOG response is indicative of the potency of the odorant.
-
2. Two-Choice Maze Behavioral Assay:
-
Objective: To assess the preference or avoidance behavior of sea lampreys towards a chemical cue in a controlled laboratory setting.
-
Methodology:
-
Place an individual lamprey in a two-choice maze, which is a Y-shaped flume with a constant water flow.
-
Introduce the test substance into one arm of the maze and a control (water only) into the other arm.
-
Record the amount of time the lamprey spends in each arm of the maze.
-
A statistically significant increase in time spent in the arm with the test substance indicates attraction.
-
3. In-Stream Field Validation:
-
Objective: To evaluate the effectiveness of the attractant in a natural environment.
-
Methodology:
-
Select a suitable stream with a known population of migrating sea lampreys.
-
Deploy traps at a specific location. Traps can be baited with the synthetic pheromone or left unbaited (control).
-
Release tagged sea lampreys at a known distance downstream from the traps.
-
Monitor the movement of the tagged individuals using telemetry or by checking the traps for captured lampreys.
-
The capture rate of tagged and untagged lampreys in baited versus unbaited traps is used to quantify the effectiveness of the attractant.
-
Environmental variables such as water temperature, flow rate, and stream width are also recorded as they can influence lamprey behavior.
-
Visualizing the Mechanism of Action and Experimental Design
To better understand how 3kPZS influences sea lamprey behavior and how its effectiveness is tested, the following diagrams illustrate the olfactory signaling pathway and a typical experimental workflow.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-Keto Petromyzonol
For researchers, scientists, and drug development professionals, the responsible management and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the proper disposal of 3-Keto petromyzonol (B13829), a synthetic intermediate used in pharmaceutical synthesis. Adherence to these protocols is critical for operational safety and environmental stewardship.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for 3-Keto petromyzonol. According to the available SDS, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, as a standard laboratory practice, it should be handled with care.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust if handling the solid form.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[1]
-
Do not ingest. If swallowed, seek medical attention if symptoms persist.[1]
Quantitative Data Summary
While this compound is not classified as hazardous, it is important to be aware of its physical and chemical properties when planning for its disposal.
| Property | Value | Reference |
| CAS Number | 359436-56-9 | [1] |
| Physical State | Crystalline Solid | |
| Hazard Classification | Not classified as hazardous | [1] |
| Solubility | Soluble in ethanol (B145695), DMSO, and dimethyl formamide (B127407) (DMF). Sparingly soluble in aqueous buffers. | |
| Environmental Note | Do not allow to enter sewers or surface/ground water. |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide a clear, procedural guide for the disposal of this compound in various forms.
Protocol 1: Disposal of Unused Solid this compound
-
Waste Characterization: Although not classified as hazardous, it is best practice to manage unused solid this compound as a non-hazardous chemical waste.
-
Packaging:
-
Place the solid waste in a clearly labeled, sealed container.
-
The container should be in good condition and compatible with the chemical.
-
-
Labeling:
-
Affix a "Non-Hazardous Waste" label to the container.
-
The label should clearly state "this compound" and the approximate quantity.
-
-
Storage:
-
Store the waste container in a designated waste accumulation area.
-
Ensure it is stored away from incompatible materials.
-
-
Disposal:
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not dispose of solid this compound in the regular trash.
-
Protocol 2: Disposal of Liquid Waste Containing this compound
This protocol applies to solutions of this compound in organic solvents (e.g., ethanol, DMSO, DMF) or aqueous buffers.
-
Waste Segregation:
-
Collect liquid waste containing this compound in a dedicated waste container.
-
Do not mix with other waste streams unless their compatibility is known.
-
-
Container Selection:
-
Use a leak-proof container with a secure screw-on cap.
-
The container material must be compatible with the solvent used (e.g., a specific type of plastic or glass).
-
-
Labeling:
-
Label the container as "Non-Hazardous Waste" (or "Hazardous Waste" if the solvent itself is hazardous).
-
List all constituents, including "this compound" and the solvent(s), with their approximate concentrations.
-
-
Storage:
-
Store the liquid waste container in a designated satellite accumulation area.
-
Utilize secondary containment (e.g., a larger, chemically resistant bin) to prevent spills.
-
-
Disposal:
-
Contact your institution's EHS for pickup and disposal.
-
Crucially, do not pour solutions containing this compound down the drain.
-
Protocol 3: Decontamination of Labware
This protocol is for decontaminating reusable glassware and equipment that has been in contact with this compound.
-
Initial Rinse:
-
Triple rinse the labware with a suitable solvent that can dissolve this compound (e.g., ethanol or acetone).
-
Collect the rinsate as liquid chemical waste, following Protocol 2 for disposal.
-
-
Washing:
-
After the solvent rinse, wash the labware with soap and warm water.
-
-
Final Rinse and Drying:
-
Rinse the labware with deionized water.
-
Allow the labware to dry completely before reuse or storage.
-
Mandatory Visualizations
The following diagrams illustrate the decision-making process for the proper disposal of this compound and the experimental workflow for labware decontamination.
Caption: Disposal Decision Pathway for this compound.
Caption: Experimental Workflow for Labware Decontamination.
References
Essential Safety and Logistical Information for Handling 3-Keto Petromyzonol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Keto petromyzonol (B13829). The following procedures are based on available safety data sheets and general laboratory best practices to ensure safe handling and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
There are conflicting classifications regarding the hazards of 3-Keto petromyzonol. One safety data sheet (SDS) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS)[1]. However, another SDS classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[2]. Due to this conflicting information, a cautious approach is recommended. The following table summarizes the recommended personal protective equipment (PPE) to be used when handling this compound.
| Protection Type | Required PPE | Specifications and Standards |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Appropriate protective gloves and clothing | Wear gloves and clothing that prevent skin exposure. Nitrile or neoprene gloves are recommended. A lab coat or chemical-resistant apron should be worn. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended when handling powders outside of a fume hood or when there is a risk of aerosolization. A dust mask (type N95) is a suitable option. |
Operational Plan for Safe Handling
Adherence to a strict handling protocol is essential to minimize exposure and prevent contamination.
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area. A chemical fume hood is highly recommended, especially when working with the solid form to avoid dust formation.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before starting work, ensure all necessary PPE is available and in good condition.
2. Handling Protocol:
-
Avoid direct contact with the substance. Use spatulas or other appropriate tools for handling the solid.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled[2].
-
Wash hands thoroughly with soap and water after handling the substance, even if gloves were worn[2].
3. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from strong oxidizing agents[1].
Emergency Procedures
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. Get medical attention if irritation develops.
-
Inhalation: Move the exposed person to fresh air. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention.
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. It is classified as very toxic to aquatic life, so avoid release to the environment.
-
Waste Container: Use a designated, labeled, and sealed container for waste.
-
Disposal Method: Dispose of contents/container to an approved waste disposal plant. Do not allow the substance to enter sewers or water systems. Collect any spillage.
Visual Workflow for Handling this compound
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
